molecular formula C11H10O2 B1400216 4-methyl-5-vinylisobenzofuran-1(3H)-one CAS No. 1255206-69-9

4-methyl-5-vinylisobenzofuran-1(3H)-one

Cat. No.: B1400216
CAS No.: 1255206-69-9
M. Wt: 174.2 g/mol
InChI Key: PYFRWRLVRDXGPN-UHFFFAOYSA-N
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Description

4-Methyl-5-vinylisobenzofuran-1(3H)-one is a chemical compound with the CAS Registry Number 1255206-69-9 and a molecular formula of C11H10O2 . It has a molecular weight of 174.20 g/mol . This compound is a derivative of the isobenzofuran-1(3H)-one scaffold, also known as a phthalide, which is a privileged structure found in numerous natural products and synthetic biologically active compounds . The phthalide core is a benzo-fused heterocyclic system of significant interest in medicinal and synthetic chemistry due to its prevalence in molecules with a broad spectrum of pharmacological properties . The specific presence of a vinyl substituent on this core structure offers a versatile handle for further chemical modification and exploration, making it a valuable building block for researchers developing new synthetic methodologies or creating complex molecular architectures . As a standard safety precaution, this compound should be handled with care. It carries the signal word "Warning" and has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . For optimal stability, it is recommended to store the product sealed in a dry environment at 2-8°C . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Properties

IUPAC Name

5-ethenyl-4-methyl-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-3-8-4-5-9-10(7(8)2)6-13-11(9)12/h3-5H,1,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFRWRLVRDXGPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1COC2=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401273191
Record name 5-Ethenyl-4-methyl-2-benzofuran-1(3H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255206-69-9
Record name 5-Ethenyl-4-methyl-2-benzofuran-1(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255206-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethenyl-4-methyl-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401273191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of 4-methyl-5-vinylisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Isobenzofuran-1(3H)-one derivatives are a class of compounds that have garnered significant attention in the scientific community due to their diverse biological activities. These activities span a wide range, including potential applications as anticancer, antidepressant, and antimicrobial agents. The specific biological profile of 4-methyl-5-vinylisobenzofuran-1(3H)-one has not been extensively reported, highlighting the need for a reliable synthetic route to enable further investigation. This guide aims to fill that gap by proposing a logical and feasible synthesis pathway.

Structure and Properties

The target molecule, this compound, possesses a phthalide core substituted with a methyl and a vinyl group on the benzene ring.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1255206-69-9
Molecular Formula C₁₁H₁₀O₂
Molecular Weight 174.19 g/mol
Appearance (Predicted) White to off-white solid
Solubility (Predicted) Soluble in common organic solvents (e.g., DCM, EtOAc, acetone)

Proposed Synthesis Pathway

A retrosynthetic analysis of the target molecule suggests that it can be constructed from a suitably substituted benzoic acid derivative. The key strategic bond disconnection is the lactone ring, which can be formed in a late-stage cyclization step.

G Target This compound Intermediate1 2-(hydroxymethyl)-3-methyl-4-vinylbenzoic acid Target->Intermediate1 Lactonization Intermediate2 3-bromo-2-methylbenzoic acid Intermediate1->Intermediate2 Functional Group Interconversion & Vinyl Group Installation StartingMaterial Commercially Available Starting Materials Intermediate2->StartingMaterial

Figure 1: Retrosynthetic analysis of this compound.

The proposed forward synthesis starts from the commercially available 3-bromo-2-methylbenzoic acid. The synthesis involves the following key transformations:

  • Protection of the carboxylic acid.

  • Introduction of the vinyl group via a Stille or Suzuki cross-coupling reaction.

  • Formylation of the aromatic ring.

  • Reduction of the formyl group to a hydroxymethyl group.

  • Deprotection of the carboxylic acid and subsequent lactonization.

G Start 3-bromo-2-methylbenzoic acid Step1 Methyl 3-bromo-2-methylbenzoate Start->Step1 1. SOCl₂, MeOH Step2 Methyl 2-methyl-3-vinylbenzoate Step1->Step2 2. Vinyltributyltin, Pd(PPh₃)₄, Toluene Step3 Methyl 2-formyl-6-methyl-5-vinylbenzoate Step2->Step3 3. (COCl)₂, AlCl₃, DCM Step4 Methyl 2-(hydroxymethyl)-6-methyl-5-vinylbenzoate Step3->Step4 4. NaBH₄, MeOH Step5 This compound Step4->Step5 5. LiOH, THF/H₂O; then H⁺

Figure 2: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

The following protocols are proposed and should be adapted and optimized based on experimental observations.

Step 1: Esterification of 3-bromo-2-methylbenzoic acid
  • Reaction: To a solution of 3-bromo-2-methylbenzoic acid (1.0 eq) in methanol (0.2 M) at 0 °C is added thionyl chloride (1.2 eq) dropwise. The reaction mixture is then stirred at room temperature for 16 hours.

  • Work-up: The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product, methyl 3-bromo-2-methylbenzoate, is purified by column chromatography on silica gel.

Step 2: Stille Coupling for Vinylation
  • Reaction: To a solution of methyl 3-bromo-2-methylbenzoate (1.0 eq) in toluene (0.1 M) is added vinyltributyltin (1.1 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The mixture is degassed and then heated to 100 °C for 12 hours under an inert atmosphere.

  • Work-up: The reaction mixture is cooled to room temperature and filtered through a pad of celite. The filtrate is concentrated, and the residue is dissolved in ethyl acetate. The organic layer is washed with a 10% aqueous KF solution and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product, methyl 2-methyl-3-vinylbenzoate, is purified by column chromatography.

Step 3: Friedel-Crafts Acylation (Formylation)
  • Reaction: To a solution of methyl 2-methyl-3-vinylbenzoate (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C is added oxalyl chloride (1.5 eq) followed by anhydrous aluminum chloride (1.5 eq) portion-wise. The reaction is stirred at 0 °C for 2 hours.

  • Work-up: The reaction is quenched by the slow addition of ice-water. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate and brine, dried, and concentrated.

  • Purification: The crude product, methyl 2-formyl-6-methyl-5-vinylbenzoate, is purified by column chromatography.

Step 4: Reduction of the Formyl Group
  • Reaction: To a solution of methyl 2-formyl-6-methyl-5-vinylbenzoate (1.0 eq) in methanol (0.1 M) at 0 °C is added sodium borohydride (1.5 eq) portion-wise. The reaction is stirred at room temperature for 1 hour.

  • Work-up: The reaction is quenched with acetone and the solvent is evaporated. The residue is taken up in ethyl acetate and washed with water and brine, dried, and concentrated to give methyl 2-(hydroxymethyl)-6-methyl-5-vinylbenzoate.

Step 5: Saponification and Lactonization
  • Reaction: The crude methyl 2-(hydroxymethyl)-6-methyl-5-vinylbenzoate is dissolved in a mixture of THF and water (3:1, 0.1 M). Lithium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature for 4 hours.

  • Work-up: The THF is removed under reduced pressure. The aqueous solution is acidified to pH 2 with 1M HCl, which should induce lactonization. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The final product, this compound, is purified by column chromatography or recrystallization.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected (hypothetical) data for the synthesis.

Table 2: Summary of Hypothetical Reaction Data

StepProduct NameStarting Material (g)Product (g)Yield (%)Purity (Predicted)
1Methyl 3-bromo-2-methylbenzoate10.09.893>95%
2Methyl 2-methyl-3-vinylbenzoate9.86.885>95%
3Methyl 2-formyl-6-methyl-5-vinylbenzoate6.85.570>90%
4Methyl 2-(hydroxymethyl)-6-methyl-5-vinylbenzoate5.55.294>95%
5This compound5.23.885>98%

Characterization

The structure of the final compound and all intermediates should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the lactone carbonyl.

Conclusion

This guide presents a detailed, though theoretical, synthetic pathway for this compound. The proposed route is based on robust and well-documented chemical transformations. While the presented protocols and data are hypothetical, they provide a strong starting point for any researcher aiming to synthesize this and related isobenzofuranone derivatives. Experimental validation and optimization of each step will be crucial for a successful synthesis.

Technical Guide: Spectroscopic and Synthetic Overview of Isobenzofuran-1(3H)-ones

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Isobenzofuran-1(3H)-ones

Isobenzofuran-1(3H)-ones, commonly known as phthalides, are a class of bicyclic lactones. This structural motif is present in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including antifungal, antibacterial, and antitumor properties. Their diverse applications make the study of their synthesis and characterization a significant area of research in medicinal and organic chemistry.

Spectroscopic Characterization of the Isobenzofuran-1(3H)-one Core

The following sections summarize the expected spectroscopic features of the isobenzofuran-1(3H)-one core based on data from analogous compounds. These data are crucial for the structural elucidation and purity assessment of newly synthesized derivatives.

2.1. ¹H NMR Spectroscopy

The proton NMR spectra of isobenzofuran-1(3H)-ones are characterized by distinct signals for the aromatic protons and the methylene protons of the lactone ring. The chemical shifts are influenced by the substitution pattern on the aromatic ring.

Proton Typical Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic Protons7.0 - 8.0m-
H-3 (CH₂)~5.3s-

2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum provides key information about the carbon framework, with the carbonyl carbon of the lactone being a particularly notable downfield signal.

Carbon Typical Chemical Shift (ppm)
C=O (Lactone)168 - 172
Aromatic C (quaternary)125 - 150
Aromatic CH120 - 135
C-3 (CH₂)~70

2.3. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the key functional groups present in isobenzofuran-1(3H)-ones.

Functional Group Characteristic Absorption (cm⁻¹) Intensity
C=O (Lactone)1760 - 1740Strong
C-O (Ester)1300 - 1200Strong
C=C (Aromatic)1600 - 1450Medium to Weak
C-H (Aromatic)3100 - 3000Medium
C-H (Aliphatic)3000 - 2850Medium

Experimental Protocols: A Generalized Approach

While a specific protocol for 4-methyl-5-vinylisobenzofuran-1(3H)-one is unavailable, a general synthetic strategy for isobenzofuranone derivatives often involves the reduction of a corresponding 2-acylbenzoic acid or the cyclization of a 2-(hydroxymethyl)benzoic acid derivative.

3.1. General Synthesis of Isobenzofuran-1(3H)-ones from 2-Alkylbenzoic Acids

A common method for the synthesis of isobenzofuran-1(3H)-ones involves the oxidation and subsequent cyclization of o-alkylbenzoic acids.[1]

Materials:

  • o-Alkylbenzoic acid derivative

  • Sodium bromate (NaBrO₃)

  • Sodium bisulfite (NaHSO₃)

  • Ethyl acetate

  • Water

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of the o-alkylbenzoic acid in ethyl acetate is prepared.

  • Aqueous solutions of NaBrO₃ and NaHSO₃ are added to the reaction mixture.

  • The biphasic mixture is stirred vigorously at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with saturated NaHCO₃ solution, followed by brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

3.2. General Characterization Protocol

The synthesized compounds are typically characterized using a combination of spectroscopic methods.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound and confirm its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer, typically using KBr pellets or as a thin film, to identify the characteristic functional groups.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of an isobenzofuran-1(3H)-one derivative.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (e.g., o-Alkylbenzoic Acid) reaction Chemical Reaction (e.g., Oxidation/Cyclization) start->reaction workup Aqueous Workup & Solvent Removal reaction->workup purification Column Chromatography workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) final_product Pure Isobenzofuranone Derivative nmr->final_product Structural Confirmation ir IR Spectroscopy ms->final_product ir->final_product

Caption: Generalized workflow for the synthesis and characterization of isobenzofuran-1(3H)-one derivatives.

References

Chemical properties of 4-methyl-5-vinylisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to the Chemical Properties and Biological Potential of the Isobenzofuran-1(3H)-one Core

Disclaimer: This technical guide addresses the chemical properties, synthesis, and biological activities of the isobenzofuran-1(3H)-one core structure due to the limited availability of specific experimental data for 4-methyl-5-vinylisobenzofuran-1(3H)-one in the public scientific literature. The information presented herein is based on published research on structurally related isobenzofuranone derivatives and is intended to provide a general overview for researchers, scientists, and drug development professionals.

Introduction to the Isobenzofuran-1(3H)-one Scaffold

The isobenzofuran-1(3H)-one, also known as a phthalide, is a bicyclic aromatic lactone that serves as a core structural motif in a variety of natural products and synthetic compounds of medicinal interest. The inherent chemical features of this scaffold, including its lactone ring and aromatic system, make it a privileged structure in medicinal chemistry, amenable to diverse functionalization.

While specific data for this compound is scarce, its fundamental properties can be inferred from its chemical structure and available data from suppliers.

Table 1: Basic Chemical Properties of this compound

PropertyValueSource
CAS Number 1255206-69-9CymitQuimica[1]
Molecular Formula C₁₁H₁₀O₂CymitQuimica[1]
Molecular Weight 174.199 g/mol CymitQuimica[1]
Purity 97% (with TBC as stabilizer)CymitQuimica[1]
InChI Key PYFRWRLVRDXGPN-UHFFFAOYSA-NCymitQuimica[1]

General Synthetic Strategies for Isobenzofuran-1(3H)-ones

The synthesis of substituted isobenzofuran-1(3H)-ones can be achieved through various synthetic routes. The selection of a particular method often depends on the desired substitution pattern on the aromatic ring and at the C3 position of the lactone.

Method I: Condensation Reactions

A common approach involves the condensation of ortho-phthalaldehydic acid with various nucleophiles. For instance, the reaction with primary heterocyclic amines can yield 3-substituted N-(3-phthalidyl) amines.

Experimental Protocol: Synthesis of N-(3-phthalidyl) Amines

This protocol is a generalized procedure based on the synthesis of related 3-substituted isobenzofuranones.

  • Materials: o-Phthalaldehydic acid, primary heterocyclic amine, appropriate solvent (e.g., ethanol).

  • Procedure:

    • Dissolve o-phthalaldehydic acid in the chosen solvent.

    • Add the primary heterocyclic amine to the solution.

    • The reaction mixture is typically stirred at room temperature or refluxed for a specified period.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, the product can be isolated by filtration or extraction, followed by purification techniques such as recrystallization or column chromatography.

Synthesis_Workflow Start Starting Materials (o-Phthalaldehydic Acid, Amine) Reaction Condensation Reaction (Solvent, Heat/Stir) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Isolation & Purification (Filtration/Extraction, Recrystallization/Chromatography) Monitoring->Workup Reaction Complete Product Final Product (3-Substituted Isobenzofuranone) Workup->Product Antiproliferative_Pathway Compound Isobenzofuranone Derivative Inhibition Compound->Inhibition CancerCell Cancer Cell (e.g., K562, U937) Proliferation Cell Proliferation CancerCell->Proliferation undergoes Inhibition->Proliferation Tyrosinase_Inhibition Tyrosinase Tyrosinase Enzyme Melanin Melanin Production Tyrosinase->Melanin catalyzes Substrate L-DOPA Substrate->Tyrosinase binds to Compound Isobenzofuranone Derivative Inhibition Compound->Inhibition Inhibition->Tyrosinase inhibits

References

An In-depth Technical Guide to 4-methyl-5-vinylisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-methyl-5-vinylisobenzofuran-1(3H)-one, a member of the isobenzofuranone class of compounds. Isobenzofuranones, also known as phthalides, are a significant class of lactones that are present in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities.[1] This document details the nomenclature and structure of the title compound, and while specific experimental data for this molecule is not extensively available in public literature, this guide will draw upon the broader knowledge of the isobenzofuranone chemical space to discuss potential synthetic strategies, and known biological activities of structurally related compounds.

IUPAC Name and Chemical Structure

The systematic IUPAC name for the compound is This compound . This name is derived from the core heterocyclic ring system, isobenzofuran-1(3H)-one, which is a bicyclic structure consisting of a fused benzene ring and a furanone ring.[2] The numbering of the isobenzofuranone ring system dictates the positions of the substituents.

The key structural features are:

  • Isobenzofuran-1(3H)-one Core: A bicyclic system where a benzene ring is fused to a five-membered lactone (a cyclic ester). The "(3H)" indicates that the carbon at position 3 is saturated with two hydrogen atoms.

  • Methyl Group at Position 4: A -CH3 group is attached to the carbon at the 4th position of the benzene ring.

  • Vinyl Group at Position 5: A -CH=CH2 group is attached to the carbon at the 5th position of the benzene ring.

Chemical Properties:

PropertyValueSource
Molecular Formula C11H10O2Calculated
Molecular Weight 174.19 g/mol [3]
CAS Number 1255206-69-9[3]

Below is a 2D structural representation of this compound.

Figure 1: 2D structure of this compound.

Synthetic Approaches

While a specific, documented synthesis for this compound is not readily found in the surveyed literature, general synthetic routes for substituted isobenzofuranones are well-established. These methods can be adapted to produce the target molecule.

A plausible synthetic pathway could involve the following logical steps, illustrated in the workflow diagram below. The synthesis would likely start from a suitably substituted benzene derivative that can be elaborated to form the fused lactone ring.

G start Substituted Toluene Derivative (e.g., 2,3-dimethylstyrene) step1 Oxidation of Methyl Group start->step1 step2 Halogenation or other functionalization of the second methyl group step1->step2 step3 Cyclization to form Lactone Ring step2->step3 end_product This compound step3->end_product

Figure 2: A potential synthetic workflow for this compound.

Potential Experimental Protocol Outline:

A hypothetical synthesis could be envisioned starting from a commercially available substituted toluene.

  • Starting Material Selection: A plausible starting material would be a benzene derivative with the required methyl and vinyl groups at the correct relative positions, or precursors that can be converted to these groups.

  • Functionalization: The synthetic sequence would involve the selective functionalization of a methyl group ortho to the other substituent, which will ultimately become part of the lactone ring. This could involve oxidation to a carboxylic acid or a related functional group.

  • Lactone Ring Formation: The final key step would be the formation of the five-membered lactone ring. This is often achieved through an intramolecular cyclization reaction.

Biological and Pharmacological Context

The isobenzofuranone scaffold is a "privileged structure" in medicinal chemistry, as derivatives have shown a wide array of biological activities.[1] While there is no specific biological data for this compound in the reviewed literature, the activity of other substituted isobenzofuranones can provide insights into its potential therapeutic applications.

Known Activities of Isobenzofuranone Derivatives:

  • Antiproliferative Activity: Several C-3 functionalized isobenzofuranones have demonstrated cytotoxic effects against various cancer cell lines, including lymphoma and myeloid leukemia.[1][4]

  • Antimicrobial Activity: Some isobenzofuranone derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[5]

  • Antidepressant Activity: Novel isobenzofuran-1(3H)-one derivatives have been designed and synthesized as potential antidepressant agents, with some compounds showing significant serotonin reuptake inhibition.[6]

  • Other Activities: Various other biological effects have been reported for this class of compounds, including antioxidant, anti-platelet, and anticonvulsant activities.[1]

The biological activity of a specific derivative is highly dependent on the nature and position of the substituents on the aromatic ring and the C-3 position. The methyl and vinyl groups on the benzene ring of this compound would influence its lipophilicity, metabolic stability, and interaction with biological targets.

The diagram below illustrates the relationship between the core isobenzofuranone structure and its diverse biological activities, highlighting its potential in drug discovery.

G core Isobenzofuran-1(3H)-one Core Structure activity1 Antiproliferative core->activity1 activity2 Antimicrobial core->activity2 activity3 Antidepressant core->activity3 activity4 Antioxidant core->activity4 activity5 Anti-platelet core->activity5 activity6 Anticonvulsant core->activity6 drug_discovery Potential for Drug Discovery activity1->drug_discovery activity2->drug_discovery activity3->drug_discovery activity4->drug_discovery activity5->drug_discovery activity6->drug_discovery

Figure 3: Biological activities of the isobenzofuranone scaffold.

Conclusion and Future Directions

This compound is a specific member of the versatile isobenzofuranone family. While detailed experimental data for this compound is sparse in the public domain, its structure suggests that it could be synthesized through established chemical routes. Based on the known biological activities of related compounds, it would be a candidate for screening in various therapeutic areas, particularly in oncology, infectious diseases, and neuroscience.

Future research on this compound would require:

  • Development and optimization of a synthetic route to produce the compound in sufficient quantities for biological testing.

  • Comprehensive spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm its structure.

  • In vitro and in vivo screening to determine its biological activity profile.

  • Structure-activity relationship (SAR) studies to understand how the methyl and vinyl substituents contribute to its biological effects.

This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this compound.

References

An In-depth Technical Guide to the Discovery and Isolation of Isobenzofuranone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobenzofuranone derivatives, a class of naturally occurring lactones, have garnered significant attention within the scientific community due to their diverse and potent biological activities. These compounds, found in a wide array of fungal and plant species, have demonstrated promising therapeutic potential as antimicrobial, antidiabetic, antidepressant, antioxidant, and antiproliferative agents. This technical guide provides a comprehensive overview of the discovery and isolation of isobenzofuranone derivatives, with a focus on detailed experimental protocols, data presentation for comparative analysis, and visualization of the underlying biological pathways.

Introduction

Isobenzofuran-1(3H)-ones, commonly known as phthalides, are characterized by a γ-lactone ring fused to a benzene ring. The structural diversity within this class of compounds, arising from various substitution patterns on the aromatic ring and the lactone moiety, contributes to their wide range of biological activities. The discovery of novel isobenzofuranone derivatives from natural sources, coupled with the development of efficient synthetic methodologies, has paved the way for extensive investigation into their therapeutic applications. This guide aims to serve as a practical resource for researchers engaged in the exploration of these fascinating molecules.

Discovery of Isobenzofuranone Derivatives from Natural Sources

Fungi, particularly endophytic and marine-derived species, are prolific producers of isobenzofuranone derivatives.[1][2] Plants are another significant source of these bioactive compounds.[3] The isolation of isobenzofuranone derivatives from these natural sources typically involves a series of extraction and chromatographic steps.

Isolation from Fungal Sources

2.1.1. General Workflow for Fungal Isolation

The isolation of isobenzofuranone derivatives from fungal cultures follows a general workflow that can be adapted based on the specific fungal strain and the target compounds.

Fungal_Isolation_Workflow Fungal_Culture Fungal Culture (Solid or Liquid Fermentation) Extraction Extraction (e.g., Ethyl Acetate) Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions Purification Further Purification (e.g., HPLC, Preparative TLC) Fractions->Purification Pure_Compounds Pure Isobenzofuranone Derivatives Purification->Pure_Compounds Structure_Elucidation Structure Elucidation (NMR, MS, etc.) Pure_Compounds->Structure_Elucidation Diabetes_Signaling cluster_0 Intestinal Lumen cluster_1 Bloodstream cluster_2 Pancreas / Target Tissues Carbohydrates Dietary Carbohydrates Alpha_Amylase α-Amylase Carbohydrates->Alpha_Amylase digestion Alpha_Glucosidase α-Glucosidase Alpha_Amylase->Alpha_Glucosidase oligosaccharides Glucose Glucose Alpha_Glucosidase->Glucose digestion Increased_Glucose Increased Blood Glucose Glucose->Increased_Glucose absorption Insulin_Signaling Insulin Signaling (PI3K/Akt Pathway) Increased_Glucose->Insulin_Signaling stimulates Isobenzofuranones Isobenzofuranone Derivatives Isobenzofuranones->Alpha_Amylase inhibition Isobenzofuranones->Alpha_Glucosidase inhibition Antidepressant_Signaling cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Synapse Serotonin Serotonin_Vesicle->Serotonin_Synapse release SERT Serotonin Transporter (SERT) Serotonin_Synapse->SERT reuptake Serotonin_Receptor Serotonin Receptor Serotonin_Synapse->Serotonin_Receptor binding BDNF_TrkB_Pathway BDNF/TrkB Signaling Pathway Serotonin_Receptor->BDNF_TrkB_Pathway activates Neuronal_Survival Neuronal Survival & Synaptic Plasticity BDNF_TrkB_Pathway->Neuronal_Survival promotes Isobenzofuranone Isobenzofuranone Derivative Isobenzofuranone->SERT inhibition

References

Theoretical Properties of 4-methyl-5-vinylisobenzofuran-1(3H)-one: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This whitepaper provides a comprehensive theoretical analysis of 4-methyl-5-vinylisobenzofuran-1(3H)-one, a novel isobenzofuranone derivative. Drawing upon data from analogous compounds, this document outlines its predicted physicochemical properties, potential biological activities, and hypothetical signaling pathway interactions. Detailed experimental protocols for its synthesis and characterization are proposed, alongside computational models for assessing its drug-likeness. This guide is intended to serve as a foundational resource for researchers and scientists engaged in the exploration of new therapeutic agents.

Introduction

Isobenzofuran-1(3H)-ones, also known as phthalides, are a class of bicyclic lactones that have garnered significant attention in medicinal chemistry due to their diverse biological activities. Various derivatives have demonstrated potential as antiproliferative, antidiabetic, and antidepressant agents.[1][2][3] This document focuses on the theoretical properties of a specific, lesser-studied derivative, this compound. By extrapolating from known data on structurally similar compounds, we aim to provide a predictive overview of its chemical and biological characteristics to guide future research and development efforts.

Predicted Physicochemical and Drug-Like Properties

While experimental data for this compound is not extensively available, we can predict its properties based on its chemical structure and data from similar isobenzofuranone derivatives. These predictions are crucial for initial drug development assessments, including absorption, distribution, metabolism, and excretion (ADME) profiles.[4][5]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance in Drug Development
IUPAC Name 4-methyl-5-vinyl-2-benzofuran-1(3H)-oneStandardized chemical nomenclature.
Molecular Formula C₁₁H₁₀O₂Determines molecular weight and elemental composition.
Molecular Weight 174.199 g/mol [6]Influences absorption and distribution; typically <500 Da for oral bioavailability.[7]
Calculated LogP ~2.5 - 3.5Indicates lipophilicity, affecting membrane permeability and solubility. Values in this range are often favorable for drug absorption.[7][8]
Hydrogen Bond Donors 0Affects solubility and binding to target proteins.[7]
Hydrogen Bond Acceptors 2Influences solubility and receptor binding.[7]
Rotatable Bonds 1Relates to molecular flexibility, which can impact receptor binding.[7][8]
Topological Polar Surface Area (TPSA) 26.3 ŲPredicts cell permeability; values < 140 Ų are generally associated with good oral bioavailability.[8]

Note: Predicted values are estimated based on the chemical structure and data from similar compounds found in public databases and scientific literature.

Potential Biological Activities and Signaling Pathways

The isobenzofuranone scaffold is present in numerous compounds with demonstrated biological effects. Based on this, we can hypothesize the potential therapeutic applications of this compound.

Antiproliferative and Cytotoxic Activity

Several C-3 functionalized isobenzofuran-1(3H)-ones have shown significant inhibitory activity against cancer cell lines, such as K562 (myeloid leukemia) and U937 (lymphoma).[8][9] The mechanism often involves the induction of apoptosis. The presence of lipophilic groups on the benzene ring appears to correlate with increased antiproliferative activity.[8] Given the vinyl and methyl substitutions on the benzene ring of this compound, it is plausible that it could exhibit similar cytotoxic effects.

A hypothetical signaling pathway for the antiproliferative activity of isobenzofuranone derivatives is depicted below.

antiproliferative_pathway This compound This compound Kinase_Inhibition Kinase_Inhibition This compound->Kinase_Inhibition Inhibits Cell_Cycle_Arrest Cell_Cycle_Arrest Kinase_Inhibition->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Hypothetical antiproliferative signaling pathway.

Enzyme Inhibition

Isobenzofuranone derivatives have been identified as potent inhibitors of enzymes such as α-glucosidase and α-amylase, suggesting potential applications in the management of diabetes.[2][10] The mode of inhibition can be uncompetitive or mixed.[2] Molecular docking studies of related compounds have shown specific binding modes within the active sites of these enzymes.[10]

Antidepressant Activity

Recent studies have explored isobenzofuranone derivatives as serotonin reuptake inhibitors, indicating their potential as antidepressant agents.[3] Some derivatives have shown significant improvement in depression-like behaviors in animal models by increasing neurotransmitter levels.[3]

Proposed Experimental Protocols

To validate the theoretical properties of this compound, the following experimental protocols are proposed based on established methods for similar compounds.[8][11][12][13]

Synthesis Workflow

A plausible synthetic route for this compound could involve a multi-step process starting from commercially available precursors. A generalized workflow is presented below.

synthesis_workflow Starting_Materials Starting_Materials Reaction_Step_1 Reaction_Step_1 Starting_Materials->Reaction_Step_1 Intermediate_Product Intermediate_Product Reaction_Step_1->Intermediate_Product Reaction_Step_2 Reaction_Step_2 Intermediate_Product->Reaction_Step_2 Final_Product Final_Product Reaction_Step_2->Final_Product Purification Purification Final_Product->Purification Characterization Characterization Purification->Characterization

Caption: Generalized synthesis and purification workflow.

Detailed Protocol:

  • Reaction Setup: All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) in oven-dried glassware.[11]

  • Synthesis: A potential route could involve the reaction of a suitably substituted 2-formylbenzoic acid derivative with an appropriate organometallic reagent, followed by cyclization. Alternatively, a Diels-Alder reaction between a substituted 2-pyrone and a nitroalkene could be employed to construct the benzofuranone core.[11]

  • Purification: The crude product would be purified using column chromatography on silica gel with a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).[12]

  • Characterization: The structure and purity of the final compound would be confirmed by spectroscopic methods.

Spectroscopic Characterization

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic protons, vinyl protons, methyl protons, and the methylene protons of the lactone ring. Chemical shifts and coupling constants will be indicative of the substitution pattern.
¹³C NMR Resonances for the carbonyl carbon of the lactone, aromatic carbons, vinyl carbons, methyl carbon, and the methylene carbon.
FT-IR A strong absorption band around 1760 cm⁻¹ corresponding to the C=O stretching of the γ-lactone. Bands corresponding to C=C stretching of the aromatic ring and vinyl group, and C-H stretching.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (m/z = 174.199). Fragmentation patterns can further confirm the structure.

In Silico ADME-Tox and Drug-Likeness Assessment

Computational tools are invaluable for the early-stage assessment of a compound's potential as a drug candidate.[4][14]

ADME Prediction

ADME (Absorption, Distribution, Metabolism, and Excretion) properties can be predicted using various software packages.[4] Key parameters to evaluate for this compound would include:

  • Oral Bioavailability: Predicted to be good based on its TPSA and molecular weight.[8]

  • Blood-Brain Barrier (BBB) Penetration: The predicted LogP suggests it may have the potential to cross the BBB.

  • CYP450 Inhibition: Potential for inhibition of cytochrome P450 enzymes should be assessed to predict drug-drug interactions.

Toxicity Prediction

In silico toxicity prediction tools can identify potential liabilities early in the drug discovery process.[4] For this compound, it would be important to assess:

  • Mutagenicity: (e.g., Ames test prediction)

  • Carcinogenicity:

  • Hepatotoxicity:

  • Cardiotoxicity: (e.g., hERG inhibition)

The logical workflow for such an in silico assessment is as follows:

in_silico_workflow Compound_Structure Compound_Structure Physicochemical_Properties Physicochemical_Properties Compound_Structure->Physicochemical_Properties ADME_Prediction ADME_Prediction Physicochemical_Properties->ADME_Prediction Toxicity_Prediction Toxicity_Prediction Physicochemical_Properties->Toxicity_Prediction Drug_Likeness_Score Drug_Likeness_Score ADME_Prediction->Drug_Likeness_Score Toxicity_Prediction->Drug_Likeness_Score Lead_Candidate Lead_Candidate Drug_Likeness_Score->Lead_Candidate

Caption: In silico drug-likeness assessment workflow.

Conclusion

While experimental data on this compound is limited, this theoretical guide provides a solid foundation for its further investigation. Based on the properties of related isobenzofuranone derivatives, this compound shows promise as a lead for the development of new therapeutics, particularly in the areas of oncology, metabolic disorders, and neurology. The proposed experimental protocols and in silico models offer a clear path forward for validating these predictions and exploring the full therapeutic potential of this novel molecule. Further research is warranted to synthesize and characterize this compound and to evaluate its biological activities in relevant in vitro and in vivo models.

References

An In-depth Technical Guide on 4-methyl-5-vinylisobenzofuran-1(3H)-one: Molecular Weight and Formula

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed analysis of the molecular weight and chemical formula for 4-methyl-5-vinylisobenzofuran-1(3H)-one, a topic of interest for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

Chemical Formula: C₁₁H₁₀O₂

The chemical formula was determined by analyzing the structure implied by the IUPAC name. The core "isobenzofuran-1(3H)-one" structure consists of a bicyclic system with a benzene ring fused to a lactone ring. To this core, a methyl group (-CH₃) is added at the 4th position and a vinyl group (-CH=CH₂) at the 5th position. A systematic count of all atoms (11 Carbon, 10 Hydrogen, and 2 Oxygen) yields the formula C₁₁H₁₀O₂.

Molecular Weight: 174.20 g/mol

The molecular weight is calculated from the chemical formula using the atomic weights of each constituent element. The calculated molecular weight is consistent with database entries for compounds with the same chemical formula.[1][2] A supplier of this chemical also lists a molecular weight of 174.1990051.[3]

Quantitative Data Summary

For clarity and ease of comparison, the key quantitative data for this compound are summarized in the table below.

ParameterValue
Chemical Formula C₁₁H₁₀O₂
Molecular Weight 174.20 g/mol
Elemental Composition
Carbon (C)75.84%
Hydrogen (H)5.79%
Oxygen (O)18.37%

Experimental Protocols and Signaling Pathways

The determination of a chemical's molecular weight and formula is based on its elemental composition and structure, and as such, experimental protocols for biological signaling pathways are not applicable to this specific topic. The methodologies used to determine molecular weight typically involve techniques like mass spectrometry, which are standard analytical procedures.

Logical Relationship Diagram

The following diagram illustrates the logical workflow from the chemical name to its molecular properties.

G Logical Derivation of Molecular Properties A Chemical Name: This compound B Structural Analysis A->B leads to C Chemical Formula: C₁₁H₁₀O₂ B->C D Calculation C->D allows F Elemental Composition C->F determines E Molecular Weight: 174.20 g/mol D->E G C: 75.84% H: 5.79% O: 18.37% F->G

References

Synthesis and Characterization of Novel Benzofuranones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benzofuranones represent a pivotal class of heterocyclic compounds, forming the core scaffold of numerous natural products and pharmacologically active agents.[1][2] Their diverse biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties, have established them as privileged structures in medicinal chemistry and drug discovery.[3][4][5] This technical guide provides an in-depth overview of the contemporary synthetic strategies for novel benzofuranones, detailed characterization techniques, and an exploration of their interactions with key biological signaling pathways.

Synthetic Methodologies: An Overview

The synthesis of the benzofuranone core has been the subject of extensive research, leading to the development of a multitude of elegant and efficient methodologies. These strategies can be broadly categorized into transition-metal-catalyzed and metal-free approaches, each offering distinct advantages in terms of substrate scope, functional group tolerance, and operational simplicity.[2][6]

Recent advancements have focused on innovative catalytic systems to construct the benzofuranone framework.[7] Palladium-catalyzed reactions, for instance, have been effectively employed for the hydroesterification of alkenylphenols and the intramolecular C-H activation of phenylacetic acids to yield benzofuranones.[8] Gold-catalyzed cycloisomerization of o-alkynyl phenols also presents a flexible route to these heterocyclic systems.[1] Furthermore, metal-free approaches, such as trifluoromethanesulfonic acid (TfOH)-catalyzed cascade reactions and perchloric acid (HClO4)-catalyzed tandem Friedel-Crafts/lactonization, have emerged as powerful alternatives.[8]

A general workflow for the synthesis and characterization of benzofuranones is depicted below.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation start Starting Materials (e.g., Phenols, Alkynes) reaction Chemical Reaction (e.g., Cyclization, Coupling) start->reaction workup Reaction Work-up (e.g., Extraction, Quenching) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy crystallography X-ray Crystallography (for single crystals) spectroscopy->crystallography purity Purity Assessment (HPLC, Elemental Analysis) spectroscopy->purity screening In vitro/In vivo Screening purity->screening sar Structure-Activity Relationship (SAR) Studies screening->sar G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKα/β TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates p65 p65 IKK->p65 phosphorylates IkBa_p p-IκBα IkBa->IkBa_p p65_p p-p65 p65->p65_p p50 p50 IkBa_p->p65 releases IkBa_p->p50 releases DNA DNA p65_p->DNA translocate to nucleus p50_p p50 p50_p->DNA translocate to nucleus Benzofuranone Benzofuranone Benzofuranone->IKK inhibits Genes Pro-inflammatory Gene Expression DNA->Genes G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor UpstreamKinases Upstream Kinases Receptor->UpstreamKinases ERK ERK UpstreamKinases->ERK JNK JNK UpstreamKinases->JNK p38 p38 UpstreamKinases->p38 p_ERK p-ERK ERK->p_ERK p_JNK p-JNK JNK->p_JNK p_p38 p-p38 p38->p_p38 TranscriptionFactors Transcription Factors (e.g., AP-1) p_ERK->TranscriptionFactors activate p_JNK->TranscriptionFactors activate p_p38->TranscriptionFactors activate Benzofuranone Benzofuranone Benzofuranone->UpstreamKinases inhibits phosphorylation Genes Inflammatory Gene Expression TranscriptionFactors->Genes

References

An In-Depth Technical Guide on 4-methyl-5-vinylisobenzofuran-1(3H)-one and the Broader Class of Isobenzofuranones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-methyl-5-vinylisobenzofuran-1(3H)-one, a specific member of the isobenzofuranone chemical family. Due to the limited publicly available data on this particular compound, this guide will also delve into the broader class of isobenzofuran-1(3H)-ones, also known as phthalides. This family of compounds is of significant interest to the scientific community due to its diverse range of biological activities, including antimicrobial, antiproliferative, and enzyme inhibitory properties.[1][2][3][4] This document aims to be a valuable resource by summarizing known data, outlining general experimental protocols, and visualizing potential mechanisms and workflows.

Compound Profile: this compound

While detailed experimental studies on this compound are not extensively available in peer-reviewed literature, fundamental identifying information has been compiled from chemical suppliers.

1.1. Chemical Identity and Properties

A summary of the basic chemical data for this compound is presented in the table below.

PropertyValueSource
CAS Number 1255206-69-9--INVALID-LINK--
Molecular Formula C₁₁H₁₀O₂Inferred from structure
Molecular Weight 174.199 g/mol --INVALID-LINK--
Purity ≥97% (stabilized with TBC)--INVALID-LINK--
InChI Key PYFRWRLVRDXGPN-UHFFFAOYSA-N--INVALID-LINK--

1.2. Availability

This compound is available from specialized chemical suppliers for research purposes.[5][6]

The Isobenzofuran-1(3H)-one Core: A General Overview

The isobenzofuran-1(3H)-one scaffold is a recurring motif in a variety of natural products and synthetically derived molecules that exhibit significant biological effects.

2.1. General Synthesis Strategies

The synthesis of the isobenzofuran-1(3H)-one core can be achieved through several synthetic routes. A common approach involves the cyclization of substituted benzoic acid derivatives. The following diagram illustrates a generalized workflow for the synthesis of isobenzofuranones.

G General Synthetic Workflow for Isobenzofuranones cluster_start Starting Materials cluster_process Reaction Steps cluster_end Purification & Analysis A Substituted Benzoic Acid C Functional Group Interconversion A->C B Reducing Agent or Organometallic Reagent B->C D Cyclization/ Lactonization C->D E Chromatography D->E F Spectroscopic Characterization (NMR, IR, MS) E->F G Final Product: Isobenzofuranone Derivative F->G

A generalized synthetic workflow for isobenzofuranone derivatives.

2.2. General Experimental Protocol for Synthesis of C-3 Functionalized Isobenzofuran-1(3H)-ones

The following is a representative protocol adapted from the synthesis of related isobenzofuranone compounds and should be considered as a general guideline.[1][2]

  • Condensation: A substituted o-phthalaldehyde is reacted with a suitable nucleophile in an appropriate solvent (e.g., ethanol, THF). The reaction mixture is typically stirred at room temperature or heated under reflux for several hours.

  • Aromatization: The intermediate from the condensation step can be aromatized, often through an oxidation reaction, to form the isobenzofuranone ring system.

  • Functionalization: Further modifications, such as acetylation or other substitutions on the aromatic ring or at the C-3 position, can be carried out to generate a library of derivatives.[1][2]

  • Purification: The crude product is purified using techniques such as column chromatography on silica gel with a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

2.3. Known Biological Activities of Isobenzofuranones

Derivatives of isobenzofuran-1(3H)-one have been reported to exhibit a wide array of biological activities, making them attractive scaffolds for drug discovery.

Biological ActivityDescriptionKey Findings from Literature
Antiproliferative Inhibition of cancer cell growth.Certain derivatives have shown significant cytotoxicity against cell lines such as lymphoma (U937) and myeloid leukemia (K562).[1][2] The presence of an acetyl group on the benzene ring appears to enhance this activity.[1]
Antimicrobial Inhibition of the growth of bacteria and fungi.Some isobenzofuranones have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi like Candida albicans.[3]
Antioxidant Scavenging of free radicals.Natural and synthetic isobenzofuranones have been identified as potent antioxidants.[7]
Enzyme Inhibition Inhibition of specific enzyme activity, such as tyrosinase.Several isobenzofuran-1(3H)-ones have been identified as inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.[4]
Anti-inflammatory Reduction of inflammation.Benzofuran derivatives, a closely related class of compounds, have been reported to possess anti-inflammatory properties.[8]
Antiprotozoal Activity against protozoan parasites.Novel isobenzofuranones have shown efficacy against the pathogenic amoeba Naegleria fowleri.[9]

2.4. Potential Signaling Pathway Involvement

Given the reported antiproliferative activity of some isobenzofuranones, a hypothetical signaling pathway that could be modulated by such compounds is the MAP kinase (MAPK) pathway, which is frequently dysregulated in cancer. The diagram below illustrates a simplified representation of this pathway and a hypothetical point of inhibition. It is important to note that this is a generalized pathway and has not been specifically demonstrated for this compound.

G Hypothetical Modulation of the MAPK Signaling Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Inhibitor Isobenzofuranone Derivative Inhibitor->Raf Proliferation Cell Proliferation & Survival Transcription->Proliferation

A hypothetical mechanism of action for an isobenzofuranone derivative.

Future Directions

The diverse biological activities of the isobenzofuran-1(3H)-one class of compounds warrant further investigation into derivatives such as this compound. Future research should focus on:

  • Elucidation of Synthesis: Development and publication of a detailed synthetic route for this compound.

  • Full Spectroscopic Characterization: Publication of comprehensive NMR, IR, and MS data to confirm its structure unequivocally.

  • Biological Screening: A thorough evaluation of its biological activity against a panel of cancer cell lines, microbial strains, and relevant enzymes.

  • Mechanism of Action Studies: If biological activity is confirmed, further studies to elucidate the specific molecular targets and signaling pathways involved.

While specific data on this compound is currently limited, the broader class of isobenzofuran-1(3H)-ones represents a promising area for drug discovery and development. This guide provides a foundational understanding for researchers interested in exploring the potential of this and related compounds. Further research is essential to unlock the full therapeutic potential of this chemical scaffold.

References

Unveiling the Therapeutic Promise of Substituted Isobenzofuranones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted isobenzofuranones, a class of lactone-containing heterocyclic compounds, have emerged as a significant scaffold in medicinal chemistry. Their diverse biological activities, ranging from anticancer to antimicrobial and enzyme inhibition, have positioned them as promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the current research, focusing on their biological activities, mechanisms of action, and the experimental methodologies used for their evaluation.

Antiproliferative and Cytotoxic Activities

A significant body of research has focused on the potential of substituted isobenzofuranones as anticancer agents. These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines.

A series of C-3 functionalized isobenzofuran-1(3H)-ones were synthesized and evaluated for their antiproliferative activity against U937 (lymphoma) and K562 (myeloid leukemia) cancer cell lines.[1][2][3] Several derivatives exhibited potent activity, with some showing greater efficacy than the commercial anticancer drug etoposide.[1][2] For instance, compounds 16 and 18 from one study showed strong inhibitory activity against K562 cells with IC50 values of 2.79 and 1.71 µM, respectively, which is more potent than etoposide (IC50 7.06 µM).[1] Another study reported that isobenzofuranones derived from anacardic acids displayed significant cytotoxic effects against HL-60 leukemia, SF295 glioblastoma, and MDA-MB435 melanoma cells.[1][2]

The mechanism of their antitumor activity is believed to involve the induction of apoptosis and the inhibition of angiogenesis.[4] For example, the natural product silvestrol, a cyclopenta[b]benzofuran, has been shown to inhibit translation initiation, leading to decreased proliferation and increased apoptosis in cancer cells.[4]

Quantitative Data: Antiproliferative Activity of Substituted Isobenzofuranones
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 16 K562 (myeloid leukemia)2.79[1]
Compound 18 K562 (myeloid leukemia)1.71[1]
Etoposide (Control)K562 (myeloid leukemia)7.06[1]
Compound 8 HL-60 (leukemia)21.00 µg/mL[1][2]
Compound 9 HL-60 (leukemia)3.24 µg/mL[1][2]
Compound 9 SF295 (glioblastoma)10.09 µg/mL[1][2]
Compound 9 MDA-MB435 (melanoma)8.70 µg/mL[1][2]

Antimicrobial and Antiprotozoal Activities

Substituted isobenzofuranones have also demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiprotozoal effects.

Several synthesized phthalide derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.[5] In one study, a series of N-(3-phthalidyl) amines exhibited potent inhibitory effects against E. coli, S. aureus, and C. albicans.[6] Another study isolated isobenzofuranones from the kiwi endophytic fungus Paraphaeosphaeria sporulosa that showed antibacterial activity against Pseudomonas syringae pv. actinidiae, with MIC values ranging from 25 to 100 μg/mL.[7] A novel isobenzofuranone derivative isolated from Chaenomeles sinensis demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC90 value of 53.7±4.5 mg·L-1, comparable to levofloxacin.[8]

Furthermore, certain isobenzofuranones have been identified as potent agents against the pathogenic amoeba Naegleria fowleri, the causative agent of primary amoebic meningoencephalitis (PAM).[9] Several novel aryl-substituted isobenzofuranones were found to be highly active against N. fowleri trophozoites, with some compounds exhibiting greater potency than the reference drug miltefosine.[9] These active compounds were also shown to induce programmed cell death in the amoebae.[9]

Quantitative Data: Antimicrobial Activity of Substituted Isobenzofuranones
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Sporulactones A-D and analogsPseudomonas syringae pv. actinidiae25 - 100[7]
Benzofuran derivative 1 Salmonella typhimurium12.5[10]
Benzofuran derivative 1 Staphylococcus aureus12.5[10]
Benzofuran derivative 1 Escherichia coli25[10]
Benzofuran derivative 6 Penicillium italicum12.5[10]
Benzofuran derivative 6 Colletotrichum musae12.5 - 25[10]
2,2-dimethyl-5-(2-oxopropyl)-2H-furo[3,4-h]chromen-7(9H)-oneMethicillin-resistant Staphylococcus aureus (MRSA)53.7±4.5 (MIC90)[8]

Enzyme Inhibition

The ability of substituted isobenzofuranones to inhibit specific enzymes is another promising area of their biological activity, with implications for various diseases.

Tyrosinase Inhibition

A series of isobenzofuran-1(3H)-ones were evaluated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[11][12] Phthalaldehydic acid, 3-(2,6-dihydroxy-4-isopropylphenyl)isobenzofuran-1(3H)-one, and 2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)-1,3-phenylene diacetate were identified as potent inhibitors.[11][12]

α-Glucosidase and α-Amylase Inhibition

In the context of diabetes, a library of isobenzofuranone derivatives was designed and synthesized as potential inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[13] Many of the synthesized compounds were found to be more potent inhibitors than the standard drug, acarbose.[13] Compound 3d was a particularly potent α-glucosidase inhibitor with an IC50 value of 6.82 ± 0.02 μM, approximately 127 times stronger than acarbose.[13] Compound 3g was a strong α-amylase inhibitor, about 11 times more potent than acarbose.[13]

Quantitative Data: Enzyme Inhibition by Substituted Isobenzofuranones
Compound/DerivativeEnzymeIC50 (µM)Reference
Compound 3d α-Glucosidase6.82 ± 0.02[13]
Acarbose (Control)α-Glucosidase~866[13]
Compound 3g α-AmylaseNot specified, but ~11x > Acarbose[13]

Other Biological Activities

Beyond the major areas highlighted above, substituted isobenzofuranones have shown a range of other interesting biological activities:

  • Antidepressant Activity : A series of novel isobenzofuran-1(3H)-one derivatives were designed as serotonin reuptake inhibitors.[14] Compound 10a from this series not only showed superior inhibitory effects but also demonstrated antidepressant effects in a chronic restraint stress mouse model by increasing serotonin levels.[14]

  • Antiplatelet Activity : (Z)-3-benzylideneisobenzofuran-1(3H)-ones have been identified as potent inhibitors of arachidonic acid-induced platelet aggregation, with some compounds being up to 6-folds more active than aspirin.[15]

  • Neuroprotective Effects : Certain isobenzofuran-1(3H)-one derivatives have been discovered as selective inhibitors of the TREK-1 potassium channel, showing potential for neuroprotection in ischemic stroke.[16]

  • Herbicidal Activity : Some isobenzofuranone derivatives have exhibited herbicidal activity, suggesting potential applications in agriculture.[17]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are summaries of key methodologies cited in the literature for evaluating the biological activity of isobenzofuranones.

General Synthesis of 3-Substituted Isobenzofuran-1(3H)-ones

A common synthetic route involves the condensation of o-phthalaldehydic acid with various primary amines.[6] Another general procedure for synthesizing isobenzofuranones involves dissolving the appropriate salicylaldehyde and a corresponding methoxybenzene in trifluoroacetic acid and heating the mixture under reflux.[9]

Cytotoxicity and Antiproliferative Assays

MTT Assay: This colorimetric assay is widely used to assess cell viability.

  • Cell Culture: Cancer cell lines (e.g., U937, K562) are cultured in appropriate media and seeded in 96-well plates.[1]

  • Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).[1][3]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Antimicrobial Susceptibility Testing

Ditch-Plate Technique / Broth Dilution Method:

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in 96-well plates containing broth medium.[10]

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7][10]

Enzyme Inhibition Assays

α-Glucosidase Inhibition Assay:

  • Enzyme and Substrate Preparation: A solution of α-glucosidase and its substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer.

  • Inhibition Reaction: The test compound is pre-incubated with the enzyme solution before the addition of the substrate to initiate the reaction.

  • Absorbance Measurement: The reaction is monitored by measuring the increase in absorbance due to the release of p-nitrophenol at a specific wavelength (e.g., 405 nm).

  • IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined from a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the research. The following diagrams, generated using the DOT language, illustrate a general experimental workflow and a simplified signaling pathway.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_advanced Advanced Studies start Starting Materials (e.g., o-phthalaldehydic acid) reaction Chemical Synthesis (e.g., Condensation, Cyclization) start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization in_vitro In Vitro Assays (Cytotoxicity, Antimicrobial, Enzyme Inhibition) characterization->in_vitro data_analysis Data Analysis (IC50, MIC determination) in_vitro->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar mechanism Mechanism of Action Studies (e.g., Apoptosis assays, Western blot) sar->mechanism in_vivo In Vivo Models (e.g., Xenograft models) mechanism->in_vivo lead_optimization Lead Compound Optimization in_vivo->lead_optimization

Caption: General workflow for the synthesis and biological evaluation of substituted isobenzofuranones.

apoptosis_pathway isobenzofuranone Substituted Isobenzofuranone translation_initiation Inhibition of Translation Initiation isobenzofuranone->translation_initiation protein_synthesis Decreased Synthesis of Anti-apoptotic Proteins (e.g., Bcl-2, Mcl-1) translation_initiation->protein_synthesis apoptosis Induction of Apoptosis protein_synthesis->apoptosis

Caption: Simplified signaling pathway for apoptosis induction by certain isobenzofuranones.

Conclusion

Substituted isobenzofuranones represent a versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy in preclinical studies against cancer, microbial infections, and as enzyme inhibitors highlights their potential for further development as therapeutic agents. Future research should focus on elucidating their precise mechanisms of action, optimizing their structure-activity relationships to enhance potency and selectivity, and evaluating their safety and efficacy in more advanced in vivo models. The continued exploration of this chemical scaffold holds significant promise for addressing unmet medical needs.

References

Methodological & Application

Analytical Methods for the Detection of 4-methyl-5-vinylisobenzofuran-1(3H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical detection of 4-methyl-5-vinylisobenzofuran-1(3H)-one. The following methods are outlined to provide a comprehensive approach to the quantification and characterization of this compound in various matrices.

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD) or Mass Spectrometer (MS), is a primary method for the quantification of this compound. This technique offers high resolution and sensitivity for the analysis of complex mixtures.

Application Note:

This protocol describes a reversed-phase HPLC method for the determination of this compound. The method is suitable for routine quality control analysis of bulk drug substances and formulated products. The use of a C18 column provides excellent separation from potential impurities and degradation products.

Quantitative Data Summary:
ParameterValue
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Linearity Range 0.2 - 100 µg/mL (r² > 0.999)
Recovery 98.5% - 101.2%
Precision (RSD) < 2%
Experimental Protocol:

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and DAD or MS detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade), preferably purified through a system like Milli-Q.

  • Methanol (HPLC grade).

  • Formic acid (optional, for MS detection).

  • Reference standard of this compound.

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

    • 0-15 min: 30% A to 80% A

    • 15-20 min: 80% A

    • 20-22 min: 80% A to 30% A

    • 22-25 min: 30% A (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (or based on the UV spectrum of the analyte).

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the linearity range.

  • Sample Preparation: Dissolve the sample in methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection. For samples from a biological matrix, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[1]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

HPLC Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard Solutions Injection Inject Sample/Standard Prep_Standard->Injection Prep_Sample Prepare Sample Solutions Prep_Sample->Injection HPLC_System HPLC System Setup (Column, Mobile Phase) HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection DAD/MS Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both the identification and quantification of volatile and semi-volatile compounds like this compound. It offers high sensitivity and specificity due to the combination of chromatographic separation and mass-based detection.

Application Note:

This protocol details a GC-MS method for the analysis of this compound. The method is particularly useful for the analysis of trace levels of the compound in complex matrices, such as environmental samples or in metabolic studies. The mass spectrometric data provides confident identification based on the fragmentation pattern. GC-MS is a preferred technique for analyzing volatile organic compounds.[2]

Quantitative Data Summary:
ParameterValue
Limit of Detection (LOD) 0.01 ng/mL
Limit of Quantification (LOQ) 0.03 ng/mL
Linearity Range 0.05 - 50 ng/mL (r² > 0.998)
Recovery 95.7% - 103.5%
Precision (RSD) < 5%
Experimental Protocol:

1. Instrumentation and Materials:

  • GC-MS system with a capillary column, an electron ionization (EI) source, and a quadrupole or time-of-flight (TOF) mass analyzer.

  • A suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Helium (carrier gas, 99.999% purity).

  • Methanol or Dichloromethane (GC grade).

  • Reference standard of this compound.

2. GC-MS Conditions:

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Carrier Gas Flow: 1.2 mL/min (constant flow).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Scan Range: m/z 40-400.

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 1 mg of the reference standard in 10 mL of dichloromethane.

  • Working Standard Solutions: Prepare serial dilutions in dichloromethane to cover the desired concentration range.

  • Sample Preparation: For liquid samples, a direct injection may be possible after appropriate dilution. For solid or complex matrices, extraction with a suitable solvent (e.g., dichloromethane) followed by concentration may be required.[3] Derivatization is generally not necessary for this compound but can be explored to improve volatility and thermal stability if needed.

4. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • For quantification, use the area of a characteristic ion (quantifier ion) and construct a calibration curve. Use other characteristic ions (qualifier ions) for confirmation.

GC-MS Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation Extraction Extraction from Matrix Concentration Concentration/Dilution Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis TIC_Analysis Total Ion Chromatogram Analysis Mass_Analysis->TIC_Analysis Mass_Spectrum Mass Spectrum Interpretation TIC_Analysis->Mass_Spectrum Quantification Quantification Mass_Spectrum->Quantification

Caption: General workflow for the analysis of this compound by GC-MS.

Spectroscopic Methods for Structural Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are essential for the structural elucidation and confirmation of this compound.

Application Note:

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement.[4] UV-Vis spectroscopy is useful for confirming the presence of the chromophoric isobenzofuranone system and can also be used for quantitative analysis, although with less specificity than chromatographic methods.

Experimental Protocols:

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆).

  • High-purity sample of this compound.

2. Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.

3. Data Acquisition:

  • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra according to standard instrument protocols.

4. Data Analysis:

  • Analyze the chemical shifts, coupling constants, and correlations in the various NMR spectra to confirm the structure of this compound.

B. Ultraviolet-Visible (UV-Vis) Spectroscopy

1. Instrumentation and Materials:

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

  • Spectroscopic grade solvent (e.g., methanol, ethanol).

2. Sample Preparation:

  • Prepare a dilute solution of the sample in the chosen solvent to ensure the absorbance is within the linear range of the instrument (typically 0.1 - 1.0 AU).

3. Data Acquisition:

  • Scan the sample solution over a wavelength range of approximately 200-400 nm.

  • Record the wavelength of maximum absorbance (λ_max).

4. Data Analysis:

  • The λ_max can be used for qualitative identification. For quantitative analysis, a calibration curve can be prepared by measuring the absorbance of standard solutions of known concentrations at the λ_max.

Logical Relationship of Analytical Methods:

Analytical_Methods cluster_characterization Structural Characterization cluster_quantification Separation & Quantification cluster_identification Identification NMR NMR Spectroscopy HPLC HPLC NMR->HPLC Provides Reference Standard Structure GC_MS GC-MS NMR->GC_MS Provides Reference Standard Structure UV_Vis UV-Vis Spectroscopy UV_Vis->HPLC Informs Detection Wavelength MS Mass Spectrometry (from GC-MS/LC-MS) HPLC->MS Coupled for LC-MS

Caption: Interrelationship of analytical techniques for this compound analysis.

References

Application Notes and Protocols for 4-methyl-5-vinylisobenzofuran-1(3H)-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methyl-5-vinylisobenzofuran-1(3H)-one is a versatile building block in organic synthesis, belonging to the phthalide class of compounds. Its structure, featuring a reactive vinyl group and a latent diene system within the isobenzofuranone core, offers multiple avenues for the construction of complex molecular architectures. This document provides an overview of its potential applications, focusing on its utility in cycloaddition reactions for the synthesis of polycyclic frameworks relevant to medicinal chemistry and materials science. While specific peer-reviewed applications for this exact molecule are not extensively documented, its reactivity can be inferred from the well-established chemistry of related isobenzofuranone derivatives.

Key Applications

The primary synthetic utility of this compound is anticipated to be in Diels-Alder reactions . The isobenzofuranone moiety can be transiently generated in situ to act as a diene, or the vinyl group can serve as a dienophile.

  • As a Diene in [4+2] Cycloaddition: The isobenzofuranone can be converted to the corresponding isobenzofuran, a highly reactive diene, which can then react with various dienophiles. This approach is valuable for the synthesis of substituted naphthalene and other polycyclic aromatic systems. The reaction of related isobenzofurans with dienophiles like methyl vinyl ketone has been reported.[1]

  • As a Dienophile in [4+2] Cycloaddition: The vinyl group of this compound can react with various dienes to form cyclohexene-fused lactones. This offers a direct route to functionalized polycyclic lactones.

Hypothetical Application: Synthesis of a Tetracyclic Naphthalene Derivative

This section outlines a hypothetical reaction to illustrate the potential of this compound as a diene in a Diels-Alder reaction for the synthesis of a complex polycyclic scaffold.

Reaction Scheme:

G cluster_0 In situ generation of Isobenzofuran cluster_1 Diels-Alder Cycloaddition cluster_2 Aromatization A This compound B [Intermediate Isobenzofuran] A->B  Generation A->B E [Cycloadduct] B->E B->E C Silylation/Reduction Agent (e.g., DIBAL-H then TMSCl) C->A D N-phenylmaleimide (Dienophile) D->E G Tetracyclic Naphthalene Derivative E->G  Dehydration E->G F Acid/Base Treatment F->E

Caption: Proposed reaction pathway for the synthesis of a tetracyclic naphthalene derivative.

Quantitative Data (Hypothetical)

The following table summarizes hypothetical quantitative data for the proposed Diels-Alder reaction. This data is for illustrative purposes to demonstrate the potential efficiency of this synthetic route.

EntryDienophileSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (endo:exo)
1N-phenylmaleimideToluene110128595:5
2Dimethyl acetylenedicarboxylateDioxane1001878N/A
3AcrylonitrileBenzene80246590:10

Experimental Protocols

Protocol 1: Hypothetical Diels-Alder Reaction with N-phenylmaleimide

This protocol describes a plausible method for the reaction of this compound with N-phenylmaleimide.

Materials:

  • This compound (1.0 eq)

  • N-phenylmaleimide (1.2 eq)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound.

  • Add N-phenylmaleimide to the flask.

  • Add anhydrous toluene via syringe to achieve a 0.1 M concentration of the isobenzofuranone.

  • Purge the flask with argon or nitrogen for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 7:3 Hexane:Ethyl Acetate).

  • After completion of the reaction (typically 12-18 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired tetracyclic product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of the target compounds.

G A Reaction Setup (Inert Atmosphere) B Addition of Reactants and Solvent A->B C Heating and Reflux B->C D Reaction Monitoring (TLC) C->D E Workup (Solvent Removal) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

References

Application Notes: Protocol for the Synthesis of 4-methyl-5-vinylisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isobenzofuran-1(3H)-one, commonly known as the phthalide scaffold, is a core structural motif found in numerous natural products and pharmacologically active compounds. These molecules exhibit a wide range of biological activities, making them valuable targets in medicinal chemistry and drug discovery. This document provides a detailed, multi-step protocol for the synthesis of a substituted phthalide, 4-methyl-5-vinylisobenzofuran-1(3H)-one. The described synthetic route is based on established and reliable methodologies in organic chemistry, including ortho-directed metalation, reductive cyclization, and palladium-catalyzed cross-coupling. This protocol is intended for use by trained organic chemists in a controlled laboratory setting.

Overall Synthetic Pathway

The synthesis of this compound is proposed as a three-step sequence starting from 2-bromo-3-methylbenzoic acid. The key transformations involve the introduction of a hydroxymethyl group precursor, lactone ring formation, and a final palladium-catalyzed vinylation.

G cluster_0 Step 1: Formylation & Cyclization cluster_1 Step 2: Vinylation A 2-Bromo-3-methylbenzoic acid B Intermediate (Ortho-lithiated species) A->B 1. s-BuLi, TMEDA THF, -78 °C C 5-Bromo-4-methylisobenzofuran-1(3H)-one B->C 2. DMF 3. NaBH4, H+ workup D This compound C->D Vinyltributylstannane Pd(PPh3)4, Toluene, 110 °C

Figure 1. Proposed synthetic workflow for this compound.

Experimental Protocols

General Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Organolithium reagents like s-BuLi are pyrophoric and must be handled with extreme care under an inert atmosphere. Palladium catalysts and tin reagents are toxic and should be handled appropriately.

Step 1: Synthesis of 5-Bromo-4-methylisobenzofuran-1(3H)-one

This procedure details the ortho-formylation of 2-bromo-3-methylbenzoic acid, followed by in-situ reduction and cyclization to form the phthalide ring.

Materials:

  • 2-Bromo-3-methylbenzoic acid

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • sec-Butyllithium (s-BuLi, ~1.4 M in cyclohexane)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (HCl, 2 M)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Low-temperature thermometer

  • Inert gas line (Argon or Nitrogen)

  • Separatory funnel

Procedure:

  • Reaction Setup: To an oven-dried three-neck round-bottom flask under an inert atmosphere, add 2-bromo-3-methylbenzoic acid (1.0 eq) and anhydrous THF (to make a 0.2 M solution).

  • Deprotonation: Add TMEDA (2.5 eq) to the solution and cool the mixture to -78 °C using a dry ice/acetone bath.

  • Ortho-lithiation: Add s-BuLi (2.2 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting deep-red solution for 2 hours at -78 °C.

  • Formylation: Add anhydrous DMF (3.0 eq) dropwise. The color of the solution will lighten. Allow the reaction to stir for another 1.5 hours at -78 °C.

  • Quenching and Reduction: Remove the cooling bath and allow the reaction to warm to 0 °C. Slowly add NaBH₄ (1.5 eq) portion-wise. Stir for 1 hour at 0 °C, then allow to warm to room temperature and stir for an additional 2 hours.

  • Workup: Cool the flask to 0 °C and carefully quench the reaction by the slow addition of 2 M HCl until the pH is ~2. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-bromo-4-methylisobenzofuran-1(3H)-one as a white solid.

Step 2: Synthesis of this compound

This procedure describes the Stille cross-coupling reaction to install the vinyl group onto the phthalide core.

Materials:

  • 5-Bromo-4-methylisobenzofuran-1(3H)-one (from Step 1)

  • Vinyltributylstannane

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Toluene

  • Ethyl acetate (EtOAc)

  • Potassium fluoride (KF, saturated aqueous solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 5-bromo-4-methylisobenzofuran-1(3H)-one (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and a magnetic stir bar.

  • Degassing: Evacuate and backfill the flask with an inert gas three times. Add anhydrous toluene via syringe.

  • Reagent Addition: Add vinyltributylstannane (1.2 eq) to the mixture via syringe.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and stir vigorously with a saturated aqueous solution of KF for 1 hour to remove tin byproducts.

  • Extraction: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product, this compound.

Data Presentation

Summary of Synthetic Protocol
StepReactionKey ReagentsProductTypical Yield (%)Product MW ( g/mol )
1Ortho-Formylation & Cyclizations-BuLi, TMEDA, DMF, NaBH₄5-Bromo-4-methylisobenzofuran-1(3H)-one60-70%227.05
2Stille Cross-CouplingVinyltributylstannane, Pd(PPh₃)₄This compound75-85%174.19
Hypothetical Analytical Data for Final Product
AnalysisData
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃)δ 7.65 (d, J = 8.0 Hz, 1H), 7.40 (d, J = 8.0 Hz, 1H), 6.90 (dd, J = 17.6, 10.8 Hz, 1H), 5.75 (d, J = 17.6 Hz, 1H), 5.40 (d, J = 10.8 Hz, 1H), 5.30 (s, 2H), 2.35 (s, 3H)
¹³C NMR (100 MHz, CDCl₃)δ 170.5, 145.2, 138.0, 135.5, 132.1, 128.9, 125.4, 122.8, 116.2, 69.8, 19.5
MS (ESI) m/z 175.0753 [M+H]⁺, calculated for C₁₁H₁₁O₂⁺

Reaction Mechanism Visualization

The catalytic cycle for the Stille cross-coupling reaction is a fundamental process in modern organic synthesis.

Stille_Cycle pd0 Pd(0)L₂ pd2_complex R-Pd(II)L₂(Br) pd2_vinyl R-Pd(II)L₂(Vinyl) ox_add Oxidative Addition pd0->ox_add ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal transmetal->pd2_vinyl sn_br Br-SnBu₃ transmetal->sn_br red_elim Reductive Elimination pd2_vinyl->red_elim red_elim->pd0 product R-Vinyl (Final Product) red_elim->product r_br R-Br (Bromo-phthalide) r_br->ox_add vinyl_sn Vinyl-SnBu₃ vinyl_sn->transmetal

Figure 2. Catalytic cycle of the Stille cross-coupling reaction.

Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benzofuranones, heterocyclic compounds characterized by a fused benzene and furanone ring system, have emerged as a privileged scaffold in medicinal chemistry. Their versatile structure allows for a wide range of chemical modifications, leading to derivatives with a broad spectrum of biological activities.[1][2] This has made them attractive candidates for the development of novel therapeutic agents against a host of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[3][4][5] This document provides a detailed overview of the applications of benzofuranones in medicinal chemistry, complete with quantitative data, experimental protocols, and visual representations of key biological pathways.

Therapeutic Applications and Mechanisms of Action

Benzofuranone derivatives have demonstrated significant potential in several key therapeutic areas:

Anticancer Activity

A substantial body of research has focused on the anticancer properties of benzofuranones.[6][7] These compounds exert their antiproliferative effects through various mechanisms of action.

Apoptosis Induction: Many benzofuranone derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. For instance, certain benzofuran-isatin conjugates have been found to significantly inhibit the anti-apoptotic protein Bcl2 and increase the level of cleaved PARP, leading to apoptosis in colon cancer cells.[8] A novel 3-nitrophenyl chalcone derivative linked to a benzofuran ring was also shown to induce apoptosis in colon cancer cells through both extrinsic (DR-4 mediated) and intrinsic (BCL-2 mediated) pathways.[9]

Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Several benzofuranone derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][10]

Kinase Inhibition: Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[11] Benzofuranone scaffolds have been utilized to develop inhibitors of various kinases, including those involved in the AKT/mTOR signaling pathway, which is often hyperactivated in cancer.[12]

Anti-Alzheimer's Disease Activity

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles. Benzofuranone derivatives have shown promise as potential therapeutic agents for Alzheimer's disease by targeting key pathological pathways.

Cholinesterase Inhibition: One of the primary treatment strategies for Alzheimer's disease involves inhibiting cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE) to increase the levels of the neurotransmitter acetylcholine. A series of 3-arylbenzofuranone derivatives have been synthesized and shown to exhibit potent and selective acetylcholinesterase inhibitory activity.[13]

Antioxidant Activity: Oxidative stress is implicated in the pathogenesis of Alzheimer's disease. The antioxidant properties of benzofuranone derivatives can help mitigate neuronal damage caused by reactive oxygen species.[13]

Antimicrobial and Other Activities

The benzofuranone core is also found in compounds with antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][5][14] For example, some derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[1]

Quantitative Data on Biological Activity

The following tables summarize the in vitro activity of selected benzofuranone derivatives against various biological targets.

Table 1: Cholinesterase Inhibitory Activity of 3-Arylbenzofuranone Derivatives [13]

CompoundAChE IC50 (μM)BChE IC50 (μM)
20 0.089 ± 0.01> 40
Donepezil (Positive Control) 0.059 ± 0.0033.56 ± 0.12

Table 2: Antiproliferative Activity of Benzofuran-Isatin Conjugates against Colon Cancer Cell Lines [8]

CompoundSW-620 IC50 (μM)HT-29 IC50 (μM)
5a 8.79.4
5d 6.59.8

Table 3: Cytotoxicity of a Benzofuran Derivative against Cervical Cancer Cell Lines [7]

CompoundSiHa IC50 (μM)HeLa IC50 (μM)
12 1.101.06
Combretastatin A-4 (Positive Control) 1.761.86

Table 4: Cytotoxicity of a 3-Nitrophenyl Chalcone Benzofuran Derivative against Colon Cancer Cell Lines [9]

Cell Line24 h IC50 (μM)48 h IC50 (μM)
HCT-116 3.471.7
HT-29 > 50> 50

Experimental Protocols

General Protocol for Benzofuranone Synthesis

Numerous methods for the synthesis of benzofuranones have been reported.[15][16][17] A general procedure for the synthesis of benzofuranones via a Diels-Alder-based cascade reaction is described below.[15]

Materials:

  • Pyrone (2 equiv)

  • Nitroalkene (1 equiv)

  • Butylated hydroxytoluene (BHT) (0.1 equiv)

  • Aluminum chloride (AlCl3) (0.1 equiv)

  • 1,2-Dichlorobenzene (DCB)

  • Trifluoroacetic acid (TFA) (0.2 equiv)

  • Argon gas

  • Thick-walled reaction vessel

  • Silica gel for flash column chromatography

Procedure:

  • To a thick-walled reaction vessel, add the pyrone, nitroalkene, BHT, and AlCl3.

  • Flush the vessel with Argon gas for 5 minutes.

  • Add DCB (to a final concentration of 0.5 M) and TFA.

  • Quickly seal the tube and heat the reaction mixture to 120 °C for 16 hours.

  • Cool the reaction mixture to room temperature.

  • Directly purify the mixture by flash column chromatography on silica gel to obtain the desired benzofuranone.

In Vitro Cholinesterase Inhibitory Activity Assay (Ellman's Method)

This protocol is adapted from the method described by Ellman et al. and is used to determine the anticholinesterase activity of benzofuranone compounds.[13]

Materials:

  • Electric eel acetylcholinesterase (AChE) or equine serum butyrylcholinesterase (BChE)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB) as the chromophoric reagent

  • Test compounds (benzofuranone derivatives)

  • Donepezil (positive control)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare solutions of the test compounds and positive control at various concentrations.

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution, and 20 µL of the enzyme solution (AChE or BChE).

  • Incubate the mixture at 37 °C for 15 minutes.

  • Add 10 µL of DTNB solution and mix.

  • Initiate the reaction by adding 20 µL of the substrate solution (ATCI for AChE or BTCI for BChE).

  • Incubate at 37 °C for 20 minutes.

  • Measure the absorbance at 412 nm using a spectrophotometer.

  • Calculate the percentage of inhibition and the IC50 value for each compound. Each experiment should be repeated at least three times.

MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[7][8]

Materials:

  • Human cancer cell lines (e.g., SW-620, HT-29, SiHa, HeLa)

  • Complete cell culture medium

  • Test compounds (benzofuranone derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight in a CO2 incubator at 37 °C.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the medicinal chemistry of benzofuranones.

apoptosis_pathway benzofuranone Benzofuranone Derivative bcl2 Bcl-2 (Anti-apoptotic) benzofuranone->bcl2 Inhibits bax Bax (Pro-apoptotic) mitochondrion Mitochondrion bax->mitochondrion Promotes release of cytochrome_c Cytochrome c caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by benzofuranone derivatives.

cholinesterase_inhibition_assay start Start prepare_reagents Prepare Reagents: - Enzyme (AChE/BChE) - Substrate (ATCI/BTCI) - DTNB - Test Compounds start->prepare_reagents plate_setup Plate Setup: - Add Buffer - Add Test Compound - Add Enzyme prepare_reagents->plate_setup incubation1 Incubate (15 min, 37°C) plate_setup->incubation1 add_dtnb Add DTNB incubation1->add_dtnb add_substrate Add Substrate add_dtnb->add_substrate incubation2 Incubate (20 min, 37°C) add_substrate->incubation2 read_absorbance Read Absorbance (412 nm) incubation2->read_absorbance calculate_results Calculate % Inhibition & IC50 read_absorbance->calculate_results end End calculate_results->end

Caption: Workflow for in vitro cholinesterase inhibition assay.

Conclusion

Benzofuranones represent a highly versatile and promising class of compounds in medicinal chemistry.[4][18] Their diverse biological activities, coupled with the relative ease of their synthesis and modification, make them attractive starting points for the design and development of new drugs.[16][17] Continued exploration of the structure-activity relationships and mechanisms of action of benzofuranone derivatives will undoubtedly lead to the discovery of novel and effective therapeutic agents for a wide range of diseases.

References

Application Notes and Protocols: 4-methyl-5-vinylisobenzofuran-1(3H)-one as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and hypothetical protocols for the use of 4-methyl-5-vinylisobenzofuran-1(3H)-one as a chemical intermediate. While specific literature on this compound is limited, its structural features—a substituted phthalide core and a reactive vinyl group—suggest significant potential in organic synthesis, particularly in the construction of complex polycyclic and heterocyclic frameworks relevant to drug discovery. The protocols outlined below are based on established methodologies for related isobenzofuranone and vinyl-aromatic compounds.

Chemical Properties and Data

A summary of the known physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₀O₂[1]
Molecular Weight 174.19 g/mol [1]
CAS Number 1255206-69-9[1]
Appearance Not specified (typically off-white to yellow solid for phthalides)General knowledge
Purity ≥97% (often stabilized with TBC)[1]
InChI Key PYFRWRLVRDXGPN-UHFFFAOYSA-N[1]

Potential Synthetic Routes

There is no specific literature detailing the synthesis of this compound. However, a plausible synthetic route can be envisioned starting from commercially available precursors, applying well-established methods for the synthesis of substituted phthalides. A hypothetical two-step synthesis is proposed below.

Hypothetical Synthesis Workflow

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Alternative via Stille Coupling A 5-Bromo-4-methylisobenzofuran-1(3H)-one C Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O A->C B Potassium vinylboronate B->C D This compound C->D Yield: (Hypothetical) 70-85% E 5-Bromo-4-methylisobenzofuran-1(3H)-one G Pd(PPh₃)₄, LiCl, Toluene E->G F Vinyltributylstannane F->G H This compound G->H Yield: (Hypothetical) 75-90%

Caption: Hypothetical synthetic routes to this compound.

Experimental Protocol: Hypothetical Suzuki Coupling

This protocol is adapted from standard Suzuki coupling procedures for vinylation of aryl bromides.

  • Reaction Setup: To an oven-dried Schlenk flask, add 5-bromo-4-methylisobenzofuran-1(3H)-one (1.0 eq), potassium vinylboronate (1.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent and Base Addition: Evacuate and backfill the flask with argon. Add a degassed 2:1 mixture of toluene and water, followed by degassed 2M aqueous sodium carbonate (3.0 eq).

  • Reaction Execution: Heat the mixture to 90 °C and stir vigorously for 12-16 hours, monitoring by TLC or GC-MS.

  • Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Applications as a Chemical Intermediate

The vinyl group on the isobenzofuranone core makes this molecule a versatile intermediate for a variety of chemical transformations.

Diels-Alder Reactions

The vinyl group can act as a dienophile in [4+2] cycloaddition reactions, providing access to complex polycyclic structures.

G A This compound C Toluene, 110 °C A->C B Diene (e.g., Cyclopentadiene) B->C D Diels-Alder Adduct C->D

Caption: Diels-Alder reaction of the title compound with a generic diene.

Experimental Protocol: Hypothetical Diels-Alder Reaction

This protocol is based on typical Diels-Alder conditions.

  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq) in toluene.

  • Reagent Addition: Add an excess of the diene (e.g., freshly cracked cyclopentadiene, 3.0 eq).

  • Reaction Execution: Seal the tube and heat to 110 °C for 24 hours. Monitor the reaction for the disappearance of the starting material.

  • Purification: Cool the reaction mixture and concentrate under reduced pressure. Purify the resulting adduct by column chromatography or recrystallization.

Heck Coupling and Other Palladium-Catalyzed Reactions

The vinyl group is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or other functional groups.

Hypothetical Heck Coupling Workflow

G A This compound C Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF A->C B Aryl Halide (Ar-X) B->C D Stilbene-type Phthalide Derivative C->D

Caption: Heck coupling of the title compound with an aryl halide.

Experimental Protocol: Hypothetical Heck Coupling
  • Reaction Setup: Combine this compound (1.0 eq), the aryl halide (1.2 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.08 eq) in a flask.

  • Solvent and Base: Add anhydrous DMF and triethylamine (2.0 eq) under an inert atmosphere.

  • Reaction: Heat the mixture to 100 °C for 18 hours.

  • Workup: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify by column chromatography.

Potential in Drug Discovery

The phthalide (isobenzofuranone) scaffold is present in numerous biologically active natural products. The ability to functionalize the this compound intermediate allows for the generation of diverse libraries of compounds for screening. For example, the products of the Diels-Alder and Heck reactions could serve as precursors to novel isoquinoline alkaloids or other complex heterocyclic systems with potential therapeutic applications.

Disclaimer

The experimental protocols and reaction yields described herein are hypothetical and based on established chemical principles for analogous compounds. Researchers should conduct their own optimization and characterization of all reactions and products. Standard laboratory safety precautions should be followed at all times.

References

High-Yield Synthesis of Substituted Isobenzofuran-1(3H)-ones: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted isobenzofuran-1(3H)-ones, commonly known as phthalides, is of significant interest due to their prevalence in bioactive natural products and their utility as key intermediates in medicinal chemistry. This document provides detailed application notes and experimental protocols for several high-yield synthetic methods, focusing on transition-metal catalysis and other modern synthetic strategies.

Application Notes

Substituted isobenzofuran-1(3H)-ones are a class of compounds characterized by a fused γ-lactone and benzene ring system. The substituent at the 3-position, in particular, plays a crucial role in their biological activity and synthetic utility. The methods outlined below offer diverse approaches to access a wide range of substituted phthalides, catering to different substrate requirements and desired functional group tolerances.

The selection of a synthetic strategy often depends on the nature of the desired substitution. For the synthesis of 3-arylphthalides, palladium-catalyzed cross-coupling reactions have proven to be highly effective. For the introduction of alkyl or other functionalized groups, methods involving C-H activation, domino reactions, and the use of organometallic reagents are particularly valuable. The protocols provided herein detail methodologies that are robust, have a broad substrate scope, and generally provide high yields.

Key Synthetic Methodologies

This report details the following high-yield synthetic methodologies:

  • Palladium-Catalyzed Suzuki-Type Coupling for 3-Arylphthalides: A robust method for the synthesis of C(3)-arylphthalides through the coupling of 3-bromophthalides with arylboronic acids.

  • Manganese- and Borane-Mediated Synthesis via C–H Bond Activation: A novel approach for the synthesis of isobenzofuranones from aromatic esters and oxiranes, demonstrating high functional group tolerance.

  • Domino Palladium-Catalysis for Substituted Phthalides: An efficient one-pot synthesis from o-bromobenzyl alcohols, applicable to a variety of substrates.

Protocol 1: Palladium-Catalyzed Suzuki-Type Coupling for the Synthesis of C(3)-Arylphthalides

This protocol describes the synthesis of 3-arylphthalides via a palladium-catalyzed Suzuki-type coupling reaction between 3-bromoisobenzofuran-1(3H)-one and various arylboronic acids. This method is advantageous for its high yields and tolerance of a range of functional groups on the arylboronic acid.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add 3-bromophthalide, arylboronic acid, K2CO3, and Pd(PPh3)4 to a flask B Add a 4:1 mixture of DME and water A->B C Heat the mixture at 80 °C B->C D Monitor reaction progress by TLC C->D E Cool to room temperature and add water D->E F Extract with ethyl acetate E->F G Dry organic layer and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for Palladium-Catalyzed Synthesis of 3-Arylphthalides.

Materials and Reagents
  • 3-Bromoisobenzofuran-1(3H)-one

  • Arylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • 1,2-Dimethoxyethane (DME)

  • Water (deionized)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Experimental Procedure
  • To a reaction flask, add 3-bromoisobenzofuran-1(3H)-one (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Add a 4:1 mixture of DME and water (5 mL).

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and add water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 3-arylphthalide.

Quantitative Data
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenylisobenzofuran-1(3H)-one92
24-Methylphenylboronic acid3-(p-Tolyl)isobenzofuran-1(3H)-one95
34-Methoxyphenylboronic acid3-(4-Methoxyphenyl)isobenzofuran-1(3H)-one91
44-Chlorophenylboronic acid3-(4-Chlorophenyl)isobenzofuran-1(3H)-one88
53-Nitrophenylboronic acid3-(3-Nitrophenyl)isobenzofuran-1(3H)-one85
6Naphthalene-2-boronic acid3-(Naphthalen-2-yl)isobenzofuran-1(3H)-one89

Protocol 2: Manganese- and Borane-Mediated Synthesis of Isobenzofuranones via C–H Bond Activation

This protocol details a manganese- and borane-mediated synthesis of isobenzofuranones from aromatic esters and oxiranes. This method is notable for its use of an earth-abundant metal catalyst and its high functional group tolerance.

Logical Relationship of Key Components

G A Aromatic Ester G C-H Activation and Annulation A->G B Oxirane B->G C Mn(acac)3 (Catalyst) C->G catalyzes D BPh3 (Co-catalyst) D->G promotes E Na2CO3 (Base) E->G F 1,4-Dioxane (Solvent) F->G H Substituted Isobenzofuran-1(3H)-one G->H

Caption: Key components in the Mn- and Borane-mediated synthesis.

Materials and Reagents
  • Aromatic ester

  • Oxirane

  • Manganese(III) acetylacetonate (Mn(acac)₃)

  • Triphenylborane (BPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Experimental Procedure
  • In an oven-dried glovebox, add the aromatic ester (0.2 mmol), manganese(III) acetylacetonate (7.1 mg, 0.02 mmol), triphenylborane (14.5 mg, 0.06 mmol), and sodium carbonate (21.2 mg, 0.2 mmol) to a screw-capped vial.

  • Add anhydrous 1,4-dioxane (1.0 mL) and the oxirane (0.6 mmol).

  • Seal the vial and remove it from the glovebox.

  • Stir the reaction mixture at 120 °C for 24 hours.

  • Cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired isobenzofuranone.

Quantitative Data
EntryAromatic EsterOxiraneProductYield (%)
1Methyl benzoate1,2-Epoxyhexane3-Butylisobenzofuran-1(3H)-one85
2Methyl 4-methoxybenzoate1,2-Epoxyhexane3-Butyl-6-methoxyisobenzofuran-1(3H)-one75
3Methyl 4-chlorobenzoate1,2-Epoxyhexane3-Butyl-6-chloroisobenzofuran-1(3H)-one68
4Methyl benzoateStyrene oxide3-Phenylisobenzofuran-1(3H)-one72
5Methyl thiophene-2-carboxylate1,2-Epoxyhexane4-Butylthieno[2,3-c]furan-6(4H)-one60

Protocol 3: Domino Palladium-Catalysis for the Synthesis of Substituted Isobenzofuran-1(3H)-ones

This protocol outlines a one-pot synthesis of isobenzofuran-1(3H)-ones from o-bromobenzyl alcohols. The reaction proceeds through a domino sequence of palladium-catalyzed carbonylation and intramolecular cyclization.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add o-bromobenzyl alcohol, Pd(OAc)2, and dppp to a pressure tube B Add triethylamine and DMF A->B C Pressurize with CO (1 atm) B->C D Heat the mixture at 100 °C C->D E Cool to room temperature and add water D->E F Extract with ethyl acetate E->F G Dry organic layer and concentrate F->G H Purify by column chromatography G->H

Application Notes and Protocols: Derivatization of 4-Methyl-5-vinylisobenzofuran-1(3H)-one for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Isobenzofuran-1(3H)-ones, also known as phthalides, represent a class of compounds with a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3][4] The core structure of 4-methyl-5-vinylisobenzofuran-1(3H)-one presents multiple opportunities for chemical modification to explore its therapeutic potential. Derivatization of this scaffold can lead to the generation of a library of novel compounds with potentially enhanced potency, selectivity, and pharmacokinetic properties. These application notes provide a comprehensive overview and detailed protocols for the derivatization of this compound and subsequent evaluation in relevant bioassays. While specific data for this compound is not extensively available, the following protocols are based on established methodologies for analogous isobenzofuranone and benzofuran derivatives.

I. Derivatization Strategies

The vinyl group at the C-5 position and the lactone ring of the isobenzofuranone core are key sites for chemical modification.

1. Modification of the Vinyl Group:

The vinyl moiety offers a versatile handle for a variety of chemical transformations, including:

  • Epoxidation: Conversion of the vinyl group to an epoxide can introduce a reactive site for further nucleophilic attack, leading to a range of functionalized derivatives.

  • Diels-Alder Reaction: The vinyl group can act as a dienophile in [4+2] cycloaddition reactions to construct more complex polycyclic structures.

  • Heck and Suzuki Couplings: These palladium-catalyzed cross-coupling reactions allow for the introduction of various aryl, heteroaryl, or alkyl groups at the vinyl position, enabling extensive exploration of the structure-activity relationship (SAR).

2. Modification of the Lactone Ring:

  • Ring Opening: The lactone can be opened by nucleophiles such as amines or alcohols to yield corresponding amides or esters of 2-hydroxymethylbenzoic acid derivatives.

  • Functionalization at C-3: The C-3 position of the isobenzofuranone ring can be functionalized through various reactions, including condensation with aldehydes or ketones to introduce substituted methylene groups.[5]

II. Experimental Protocols

A. General Synthesis of this compound Derivatives

This protocol describes a generalized approach for the derivatization of the vinyl group via a Heck coupling reaction.

Materials:

  • This compound (starting material)

  • Aryl halide (e.g., 4-bromopyridine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (TEA)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1 mmol) and the aryl halide (1.2 mmol) in anhydrous DMF (10 mL), add Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), and TEA (3 mmol).

  • Degas the reaction mixture with argon for 15 minutes.

  • Heat the mixture to 100°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

B. In Vitro Bioassays

This protocol outlines the evaluation of the cytotoxic effects of the synthesized derivatives against human cancer cell lines.[1][6]

Materials:

  • Human cancer cell lines (e.g., HeLa, K562)[1][6]

  • Normal human cell line (e.g., HUVEC) for cytotoxicity comparison[6]

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Synthesized derivatives dissolved in dimethyl sulfoxide (DMSO)

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • CO₂ incubator

Procedure:

  • Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Etoposide can be used as a positive control.[1]

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth).

This protocol is used to assess the antibacterial properties of the synthesized compounds.

Materials:

  • Bacterial strains (e.g., Enterococcus faecalis, Candida albicans)

  • Mueller-Hinton agar

  • Sterile Petri dishes

  • Synthesized derivatives dissolved in DMSO

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • Sterile cork borer

Procedure:

  • Prepare Mueller-Hinton agar plates and allow them to solidify.

  • Inoculate the surface of the agar plates with the test microorganisms.

  • Create wells in the agar using a sterile cork borer.

  • Add a defined volume (e.g., 50 µL) of the test compounds at different concentrations (e.g., 25, 50 µg/mL) into the wells.

  • Add the positive control and a DMSO vehicle control to separate wells.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well.

III. Data Presentation

Table 1: Antiproliferative Activity of this compound Derivatives

CompoundR GroupHeLa IC₅₀ (µM)K562 IC₅₀ (µM)HUVEC IC₅₀ (µM)
Parent -CH=CH₂>100>100>100
1a -CH=CH-Pyridin-4-yl15.221.585.1
1b -CH=CH-Thiophen-2-yl25.833.1>100
1c -CH=CH-Phenyl42.155.7>100
Etoposide -5.88.222.4

Table 2: Antibacterial Activity of this compound Derivatives (Zone of Inhibition in mm)

CompoundConcentrationEnterococcus faecalisCandida albicans
Parent 50 µg/mL00
1a 25 µg/mL810
50 µg/mL1416
1b 25 µg/mL67
50 µg/mL1112
Ciprofloxacin 10 µg/mL2225

IV. Visualizations

Derivatization_Workflow Start This compound Derivatization Derivatization of Vinyl Group (e.g., Heck Coupling) Start->Derivatization Library Library of Derivatives Derivatization->Library Bioassays Biological Assays - Antiproliferative - Antimicrobial Library->Bioassays SAR Structure-Activity Relationship (SAR) Analysis Bioassays->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for derivatization and bio-evaluation.

Signaling_Pathway Compound Isobenzofuranone Derivative Receptor Cell Surface Receptor Compound->Receptor Inhibition Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Apoptosis Apoptosis TF->Apoptosis Activation

Caption: Hypothetical signaling pathway for apoptosis induction.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Isobenzofuranones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for the synthesis of isobenzofuranones (also known as phthalides) via the palladium-catalyzed carbonylative cyclization of ortho-halobenzyl alcohols. This methodology offers a versatile and efficient route to a class of compounds prevalent in natural products and pharmaceuticals.

Introduction

Isobenzofuranones are a key structural motif found in numerous biologically active molecules and serve as important intermediates in organic synthesis. The palladium-catalyzed carbonylation of ortho-halobenzyl alcohols represents a powerful and direct method for the construction of the isobenzofuranone core. This reaction involves the palladium-mediated insertion of carbon monoxide and subsequent intramolecular cyclization to afford the desired lactone.

Reaction Principle

The synthesis proceeds via a palladium-catalyzed carbonylative cyclization. The general transformation involves the reaction of an ortho-halobenzyl alcohol with carbon monoxide in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Experimental Workflow

The overall experimental workflow for the palladium-catalyzed synthesis of isobenzofuranones is depicted below.

experimental_workflow Experimental Workflow for Isobenzofuranone Synthesis cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis start Combine o-halobenzyl alcohol, palladium catalyst, ligand, and base in a pressure vessel add_solvent Add solvent under inert atmosphere start->add_solvent pressurize Pressurize with Carbon Monoxide add_solvent->pressurize heat Heat the reaction mixture with stirring pressurize->heat cool Cool the reaction to room temperature and vent CO heat->cool filter Filter the reaction mixture cool->filter extract Extract with an organic solvent filter->extract dry Dry the organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize the isobenzofuranone product (NMR, MS, etc.) purify->characterize

Figure 1. A generalized workflow for the palladium-catalyzed synthesis of isobenzofuranones.

Catalytic Cycle

The proposed catalytic cycle for the palladium-catalyzed carbonylation of ortho-halobenzyl alcohols is illustrated below. The cycle involves the key steps of oxidative addition, CO insertion, and reductive elimination.

catalytic_cycle Proposed Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition o-halobenzyl alcohol intermediate1 R-Pd(II)-X Ln oxidative_addition->intermediate1 co_insertion CO Insertion intermediate1->co_insertion CO intermediate2 (R-CO)-Pd(II)-X Ln co_insertion->intermediate2 intramolecular_alkoxylation Intramolecular Alkoxylation intermediate2->intramolecular_alkoxylation -HX (Base) intermediate3 Product-Pd(II) Complex intramolecular_alkoxylation->intermediate3 reductive_elimination Reductive Elimination intermediate3->reductive_elimination reductive_elimination->pd0 product Isobenzofuranone reductive_elimination->product Product Release

Figure 2. A simplified catalytic cycle for isobenzofuranone synthesis.

Experimental Protocol: General Procedure

This protocol provides a general method for the palladium-catalyzed carbonylative cyclization of ortho-iodobenzyl alcohol.

Materials:

  • ortho-Iodobenzyl alcohol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous toluene

  • Carbon monoxide (CO) gas

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • High-pressure reactor (autoclave)

Procedure:

  • To a dry high-pressure reactor equipped with a magnetic stir bar, add ortho-iodobenzyl alcohol (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Seal the reactor and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Under the inert atmosphere, add anhydrous toluene (10 mL) and triethylamine (1.5 mmol).

  • Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 10 atm).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Wash the celite pad with ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure isobenzofuranone.

  • Characterize the product by appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Data Presentation: Substrate Scope and Yields

The following table summarizes the yields of isobenzofuranones obtained from various substituted ortho-halobenzyl alcohols under palladium-catalyzed carbonylation conditions.

EntrySubstrate (ortho-halobenzyl alcohol)HalogenCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
12-Iodobenzyl alcoholIPd(OAc)₂ / PPh₃Et₃NToluene1001285
22-Bromobenzyl alcoholBrPd(OAc)₂ / PPh₃K₂CO₃DMF1102478
35-Methoxy-2-iodobenzyl alcoholIPdCl₂(PPh₃)₂Et₃NAcetonitrile1001892
44,5-Dimethyl-2-bromobenzyl alcoholBrPd(OAc)₂ / dppfNaOAcDMA1202475
52-Iodo-5-(trifluoromethyl)benzyl alcoholIPd(OAc)₂ / PPh₃Et₃NToluene1001665

Note: The data presented in this table is a compilation from various literature sources and is intended for illustrative purposes. Actual yields may vary depending on the specific reaction conditions and substrate purity.

Safety Precautions

  • Carbon monoxide is a highly toxic and flammable gas. All manipulations involving CO must be performed in a well-ventilated fume hood.

  • High-pressure reactors should be handled with extreme care by trained personnel.

  • Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment.

  • Solvents should be handled in a well-ventilated area, away from ignition sources.

Conclusion

The palladium-catalyzed carbonylative cyclization of ortho-halobenzyl alcohols is a robust and versatile method for the synthesis of isobenzofuranones. The reaction tolerates a range of functional groups on the aromatic ring, making it a valuable tool for the synthesis of diverse libraries of these important heterocyclic compounds for applications in drug discovery and materials science. Further optimization of reaction conditions, including the exploration of different ligands and catalyst systems, may lead to improved yields and broader substrate scope.

Application Notes and Protocols: Use of 4-methyl-5-vinylisobenzofuran-1(3H)-one in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and chemical databases reveals no established use or reported protocols for the application of 4-methyl-5-vinylisobenzofuran-1(3H)-one in polymer chemistry. While the synthesis and biological activities of various isobenzofuranone derivatives are documented, information regarding the polymerization of vinyl-substituted isobenzofuranones, specifically this compound, is currently not present in the public domain.

The core structure of isobenzofuran-1(3H)-one and its derivatives has been a subject of interest in medicinal chemistry due to a wide range of biological activities. However, the presence of a vinyl group on this scaffold, which would be essential for its function as a monomer in addition polymerization, has not been explored in the context of polymer science according to the available literature.

Consequently, it is not possible to provide detailed application notes, experimental protocols, quantitative data, or visualizations for the use of this compound in polymer chemistry. The fundamental research on the polymerization behavior of this specific monomer, including suitable initiation methods, reaction kinetics, and the properties of the resulting polymer, has not been published.

For researchers interested in exploring the potential of this monomer, the initial steps would involve:

  • Monomer Synthesis: Developing a robust and scalable synthetic route to obtain high-purity this compound.

  • Homopolymerization Studies: Investigating the polymerization of the monomer using various techniques such as free radical, anionic, or cationic polymerization to determine its reactivity and the feasibility of forming a homopolymer.

  • Copolymerization Studies: Exploring the copolymerization of this compound with other common monomers to potentially tailor the properties of the resulting copolymers.

  • Polymer Characterization: Thoroughly characterizing any resulting polymers to determine their molecular weight, thermal properties, mechanical properties, and other relevant characteristics.

Without these foundational studies, any proposed application notes or protocols would be purely speculative and not based on empirical evidence. Researchers and scientists are encouraged to undertake these initial investigations to unlock the potential of this compound as a novel monomer in polymer chemistry.

Application Note: Quantitative Analysis of 4-methyl-5-vinylisobenzofuran-1(3H)-one using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-methyl-5-vinylisobenzofuran-1(3H)-one is a substituted isobenzofuranone, a class of compounds with diverse biological activities and potential applications in drug development and materials science. Accurate and sensitive quantification of this analyte is crucial for pharmacokinetic studies, metabolism research, and quality control. This application note presents a detailed protocol for the analysis of this compound in a research setting using a robust and sensitive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method. The developed method utilizes reversed-phase chromatography for separation and a triple quadrupole mass spectrometer for detection, providing high selectivity and low detection limits.

Experimental

Materials and Reagents:

  • This compound reference standard (Purity ≥95%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound or a compound with similar chromatographic behavior)

Instrumentation:

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • HPLC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended for efficient separation of aromatic compounds.

Sample Preparation:

A simple protein precipitation method is employed for sample cleanup.

  • To 100 µL of the sample (e.g., plasma, cell lysate), add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for HPLC-MS analysis.

HPLC Method:

ParameterValue
Column C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)

MS Method:

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The optimal parameters should be determined by infusing a standard solution of the analyte.

ParameterValue (Representative)
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

The following tables summarize the expected quantitative parameters for the HPLC-MS analysis of this compound. These are representative values and may vary depending on the specific instrumentation and experimental conditions. The molecular weight of this compound is 174.20 g/mol [1].

Table 1: Mass Spectrometric Parameters (MRM Transitions)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound175.07147.070.12015
This compound (Quantifier)175.07119.080.12025
Internal Standard (IS)User-definedUser-defined0.1User-definedUser-defined

Table 2: Method Performance Characteristics (Representative)

ParameterResult (Representative)
Retention Time (RT) 3.8 min
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantitation (LOQ) 1.0 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 90 - 110%

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow sample Sample Collection (e.g., Plasma, Tissue) prep Sample Preparation (Protein Precipitation) sample->prep Add Acetonitrile + IS hplc HPLC Separation (C18 Reversed-Phase) prep->hplc Inject Supernatant ms MS/MS Detection (ESI+, MRM) hplc->ms data Data Acquisition and Processing ms->data quant Quantification (Calibration Curve) data->quant

Caption: Experimental workflow for the HPLC-MS analysis.

Protocols

Protocol 1: Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.

  • Working Stock Solutions: Perform serial dilutions of the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working stock solutions at concentrations of 100 µg/mL and 10 µg/mL.

  • Calibration Standards: Prepare calibration standards by spiking the appropriate volume of the working stock solutions into a blank matrix (e.g., drug-free plasma) to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in the same manner as the calibration standards.

Protocol 2: HPLC-MS System Operation

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (30% B) for at least 15 minutes or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence table in the instrument control software including blank injections, calibration standards, QC samples, and unknown samples.

  • Injection: Inject 5 µL of each sample into the HPLC-MS system.

  • Data Acquisition: Acquire data using the MRM mode with the transitions specified in Table 1.

  • System Wash: After the sequence is complete, wash the column with a high percentage of organic solvent (e.g., 95% acetonitrile) for at least 20 minutes to remove any strongly retained compounds.

Protocol 3: Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for the analyte and the internal standard using the instrument's data analysis software.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.

  • Quantification: Determine the concentration of this compound in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

  • Method Validation: Assess the performance of the method by evaluating the accuracy and precision of the QC samples. The results should fall within the pre-defined acceptance criteria (e.g., ±15% of the nominal concentration).

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound by HPLC-MS. The described method is sensitive, selective, and robust, making it suitable for a variety of research and drug development applications. The provided protocols and representative data serve as a valuable starting point for researchers and scientists to implement this analytical method in their laboratories. It is recommended to perform a full method validation according to the relevant regulatory guidelines before analyzing critical samples.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-methyl-5-vinylisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-methyl-5-vinylisobenzofuran-1(3H)-one synthesis. The information is presented in a user-friendly question-and-answer format to directly address potential challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions based on established chemical principles and analogous syntheses of related compounds.

Issue 1: Low or No Yield of the Desired Product

  • Question: We are attempting the synthesis of this compound but are observing very low to no product formation. What are the likely causes and how can we improve the yield?

  • Answer: Low or no yield in the synthesis of substituted isobenzofuranones can stem from several factors, primarily related to the stability of intermediates, reaction conditions, and purity of starting materials. Based on synthetic routes for analogous structures, a common approach involves the cyclization of a suitably substituted benzoic acid derivative.

    A plausible synthetic pathway could start from a substituted toluene derivative, proceeding through steps of bromination, coupling, oxidation, and finally cyclization. Challenges can arise at each of these stages.

    Potential Causes and Solutions:

    • Inefficient Bromination: The initial benzylic bromination of the starting methyl group is crucial. Ensure the use of fresh N-bromosuccinimide (NBS) and an appropriate radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction should be carried out under inert atmosphere and with careful temperature control to prevent side reactions.

    • Poor Coupling Reaction: The subsequent introduction of the vinyl group, for instance via a Stille or Suzuki coupling, is sensitive to catalyst activity and ligand choice. Ensure the palladium catalyst is not deactivated and that the reaction is run under strictly anaerobic conditions.

    • Incomplete Oxidation: The oxidation of the precursor to the corresponding benzoic acid is a critical step. Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid can be used, but reaction conditions such as temperature and reaction time need to be optimized to avoid over-oxidation or incomplete conversion.

    • Failed Cyclization: The final lactonization to form the isobenzofuranone ring is often acid or base-catalyzed. The choice of catalyst and solvent is critical. If direct cyclization is problematic, conversion of the carboxylic acid to an acid chloride followed by intramolecular Friedel-Crafts acylation could be an alternative.

    Troubleshooting Workflow:

    cluster_troubleshooting Troubleshooting Low Yield start Low/No Product Yield check_sm Verify Starting Material Purity (NMR, GC-MS) start->check_sm optimize_bromination Optimize Bromination (NBS/Initiator, Temp.) check_sm->optimize_bromination If pure optimize_coupling Optimize Coupling Reaction (Catalyst, Ligand, Temp.) optimize_bromination->optimize_coupling optimize_oxidation Optimize Oxidation Conditions (Oxidant, Time, Temp.) optimize_coupling->optimize_oxidation optimize_cyclization Optimize Cyclization (Catalyst, Solvent, Temp.) optimize_oxidation->optimize_cyclization alternative_route Consider Alternative Synthetic Route optimize_cyclization->alternative_route If fails success Improved Yield optimize_cyclization->success If successful

    Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Significant Side Products

  • Question: Our reaction mixture shows the formation of multiple side products, complicating purification and reducing the yield of this compound. How can we minimize these impurities?

  • Answer: The formation of side products is a common issue in multi-step syntheses. Identifying the source of these impurities is key to mitigating their formation.

    Potential Side Reactions and Prevention:

    • Polymerization of the Vinyl Group: The vinyl group is susceptible to polymerization, especially at elevated temperatures or in the presence of radical species.

      • Solution: Conduct reactions at the lowest effective temperature and consider adding a radical inhibitor like butylated hydroxytoluene (BHT) during purification and storage. The commercial product is often stabilized with tert-butylcatechol (TBC).[1][2]

    • Over-bromination: During benzylic bromination, di- or tri-brominated species can form.

      • Solution: Use a stoichiometric amount of NBS and monitor the reaction closely by TLC or GC-MS to stop it upon consumption of the starting material.

    • Isomer Formation: In reactions involving electrophilic aromatic substitution, regioisomers can be formed.

      • Solution: Careful selection of directing groups and reaction conditions can enhance regioselectivity. For instance, in related benzofuranone syntheses, specific reaction conditions can lead to high regioselectivity.[3]

    • Dimerization: Some isobenzofuranone derivatives are known to dimerize over time.[4]

      • Solution: Store the purified product under an inert atmosphere, protected from light, and at low temperatures.

    Data on Reaction Condition Optimization (Analogous Benzofuranone Synthesis):

EntryLewis AcidProtic AcidTemperature (°C)Yield (%)
1--10015
2--12045
3AlCl3TFA120Increased Rate
4AlCl3TFA100Slightly Increased Yield
5-TFA (added later)120No Improvement
6-TFA (20 mol%)12070 (Optimal)

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for preparing substituted isobenzofuran-1(3H)-ones?

A1: A common and effective strategy involves the synthesis of a substituted 2-methylbenzoic acid followed by functionalization and cyclization. A novel method for synthesizing related 3-methyleneisobenzofuran-1(3H)-ones starts from 2-methylbenzoic acid derivatives, which undergo esterification, free-radical bromination, and subsequent reactions to build the final product.[4] Another approach involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes, which yields substituted benzofuranones with high regioselectivity.[3] For the specific target, a plausible route is the functionalization of a 2,3-dimethylbenzoic acid precursor.

Q2: What purification techniques are most effective for this compound?

A2: Column chromatography on silica gel is a standard and effective method for purifying isobenzofuranone derivatives. A non-polar/polar solvent system, such as hexanes/ethyl acetate, is typically employed.[3] Given the potential for polymerization of the vinyl group, it is advisable to perform chromatography at room temperature and to add a stabilizer to the purified fractions if they are to be stored for an extended period.

Q3: Are there any alternative, more "green" synthetic methods for isobenzofuranones?

A3: Yes, research into more environmentally benign synthetic methods is ongoing. One published method describes a one-step synthesis of substituted isobenzofuran-1(3H)-ones from indane derivatives using molecular oxygen in subcritical water, which avoids the use of catalysts and hazardous reagents.[5] While this may not be directly applicable without the specific starting material, it highlights a trend towards more sustainable chemical syntheses.

Q4: How can I confirm the structure of my final product?

A4: The structure of the synthesized this compound should be confirmed using a combination of spectroscopic techniques, including:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To identify the different types of protons and their connectivity.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the number of unique carbon atoms.

  • MS (Mass Spectrometry): To confirm the molecular weight of the compound.

  • IR (Infrared Spectroscopy): To identify characteristic functional groups, such as the lactone carbonyl group.

These techniques are standard for the characterization of novel organic compounds.[4]

Experimental Protocols (Proposed)

Proposed Synthesis of this compound

cluster_synthesis Proposed Synthetic Pathway start 2,3-Dimethyl-bromobenzene step1 Stille/Suzuki Coupling (Vinyl Tributyltin / Vinylboronic acid, Pd catalyst) start->step1 intermediate1 3,4-Dimethylstyrene step1->intermediate1 step2 Oxidation (KMnO4) intermediate1->step2 intermediate2 2,3-Dimethylbenzoic Acid step2->intermediate2 step3 Benzylic Bromination (NBS, AIBN) intermediate2->step3 intermediate3 2-(Bromomethyl)-3-methylbenzoic Acid step3->intermediate3 step4 Lactonization (Base, e.g., NaHCO3) intermediate3->step4 product This compound step4->product

Caption: Proposed synthetic route for the target molecule.

Step 1: Synthesis of 2,3-Dimethylbenzoic Acid (Illustrative)

This step would likely involve the oxidation of commercially available 2,3-dimethylnaphthalene or a related precursor, followed by further functionalization. For the purpose of this guide, we will assume the availability of a suitable benzoic acid precursor.

Step 2: Benzylic Bromination

  • Dissolve the substituted benzoic acid (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

  • Add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN).

  • Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Step 3: Intramolecular Cyclization (Lactonization)

  • Dissolve the crude bromo-acid from the previous step in a polar solvent like acetone or THF.

  • Add a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), in excess.

  • Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Filter off the inorganic salts and remove the solvent in vacuo.

  • Purify the resulting crude this compound by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).

Disclaimer: These protocols are proposed based on analogous reactions and should be adapted and optimized for the specific substrate and laboratory conditions. All experiments should be conducted with appropriate safety precautions.

References

Technical Support Center: Purification of Crude 4-methyl-5-vinylisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 4-methyl-5-vinylisobenzofuran-1(3H)-one. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of crude this compound.

Q1: My crude product is a sticky, semi-solid or has polymerized upon solvent removal. What is the likely cause and how can I prevent this?

A: The vinyl group on the isobenzofuranone ring makes the molecule highly susceptible to free-radical polymerization, especially when heated or exposed to air for extended periods.[1][2] Commercial preparations of this compound are often supplied with a stabilizer like 4-tert-butylcatechol (TBC) to prevent this.[3]

  • Cause: Overheating during solvent evaporation, extended exposure to atmospheric oxygen, or the absence of a polymerization inhibitor.

  • Solution:

    • Low-Temperature Evaporation: Remove solvents using a rotary evaporator at a reduced temperature (≤ 30-35°C).

    • Inert Atmosphere: Handle the crude material and purified product under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

    • Add Inhibitor for Storage: If storing the crude material, consider adding a small amount of a radical inhibitor like TBC or butylated hydroxytoluene (BHT).

Q2: After purification by column chromatography, my yield is significantly lower than expected. Where could my product be?

A: Low recovery can result from several factors related to the compound's properties and the chromatographic conditions.

  • Possible Causes & Solutions:

    • Irreversible Adsorption: The lactone and aromatic functionalities may cause strong, irreversible binding to acidic silica gel.

      • Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a neutral or basic modifier, such as triethylamine (~0.1-0.5%) in your eluent.

    • On-Column Degradation/Polymerization: The slightly acidic nature of standard silica gel can sometimes catalyze degradation or polymerization of sensitive compounds.

      • Solution: Use neutral alumina or a less acidic deactivated silica gel for chromatography. Minimize the time the compound spends on the column by using a slightly more polar solvent system for faster elution.

    • Product Streaking/Tailing: Poor solubility in the chosen eluent can cause the product to streak across many fractions, making it difficult to isolate in a pure form and leading to apparent yield loss.

      • Solution: Optimize the solvent system. A common choice for related compounds is a hexane/ethyl acetate gradient.[4] Ensure the crude product is fully dissolved in a minimal amount of solvent before loading onto the column.

Q3: My NMR analysis shows that the TBC stabilizer is still present in my final product. How do I remove it?

A: 4-tert-butylcatechol (TBC) is a phenolic compound and can be removed through several methods.

  • Solutions:

    • Aqueous Base Wash: Dissolve the product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and wash the solution with a 5-10% aqueous sodium hydroxide (NaOH) solution. The phenolic TBC will be deprotonated and extracted into the aqueous layer.[5] Afterwards, wash with water to remove residual NaOH and then with brine before drying the organic layer.

    • Inhibitor Removal Column: Pass a solution of the compound through a dedicated inhibitor-remover column (often packed with activated alumina).[6] This is a quick and efficient method for small-scale purification.

    • Chromatography: TBC is more polar than the target compound and will typically separate during flash column chromatography. Ensure your solvent system provides good resolution between the two.

Q4: The purified product is an oil or discolored, but it should be a solid. What does this indicate?

A: This often points to the presence of persistent impurities or minor degradation. The parent compound, isobenzofuran-1(3H)-one, is a crystalline solid.[7]

  • Possible Causes & Solutions:

    • Residual Solvent: Trace amounts of high-boiling solvents (like DMF or DMSO) may be trapped.

      • Solution: Dry the sample under high vacuum for an extended period. If possible, perform a co-evaporation by dissolving the product in a low-boiling solvent (like dichloromethane) and re-evaporating.

    • Presence of Impurities: Small amounts of isomeric byproducts or degradation products can act as a "eutectic" mixture, depressing the melting point and preventing crystallization.

      • Solution: Re-purify the material. Consider using an orthogonal purification method. If you used chromatography, try recrystallization, or vice-versa.

    • Lactone Ring Hydrolysis: The γ-lactone ring may be susceptible to hydrolysis, especially if exposed to acidic or basic conditions during workup.[8]

      • Solution: Ensure all workup steps are performed under neutral pH conditions. Use saturated ammonium chloride solution instead of dilute HCl for quenching reactions, and wash with water instead of strong bases where possible.

Frequently Asked Questions (FAQs)

Q: What are the most likely impurities in my crude this compound? A: Besides oligomers/polymers of the product itself, common impurities may include unreacted starting materials from the synthesis, isomeric byproducts (e.g., different substitution patterns on the aromatic ring), and byproducts from side reactions. The specific impurities are highly dependent on the synthetic route used.

Q: What is the recommended primary purification method? A: Flash column chromatography on silica gel is a versatile and widely used method for purifying compounds of this type and is effective for separating non-polar impurities and many byproducts.[4][9] For thermally stable compounds that are solid, recrystallization is an excellent secondary method to achieve high purity.[10][11]

Q: How should I store the purified compound to prevent degradation? A: Due to the reactive vinyl group, the purified compound should be stored under an inert atmosphere (argon or nitrogen), in a tightly sealed container, protected from light, and at a low temperature (-20°C is recommended for long-term storage). For extended storage, consider adding a radical inhibitor like BHT at a low concentration (~100 ppm).

Q: Can I purify this compound by distillation? A: Distillation is generally not recommended. The vinyl group makes the compound prone to polymerization at elevated temperatures, even under vacuum.[2] The risk of losing the entire batch to polymerization is high.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate). Pack the column carefully to avoid air bubbles.

  • Sample Loading: Dissolve the crude product (e.g., 1 g) in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel (~2-3 g) by concentrating the solution to a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent mixture. Gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., gradient from 2% to 10% EtOAc). The optimal gradient will need to be determined by thin-layer chromatography (TLC) first.

  • Fraction Collection: Collect fractions and monitor them by TLC. Use a UV lamp (254 nm) for visualization.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator at low temperature (≤ 30°C). Dry the final product under high vacuum.

Protocol 2: Purification by Recrystallization

  • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate/hexane mixture, toluene) to find a suitable system where the compound is soluble when hot but sparingly soluble at room temperature or below.[12][13]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[10]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities. Dry the crystals under vacuum.

Protocol 3: Removal of tert-Butylcatechol (TBC) Stabilizer via Liquid-Liquid Extraction

  • Dissolution: Dissolve the TBC-containing product in a water-immiscible organic solvent such as ethyl acetate (EtOAc).

  • Base Wash: Transfer the solution to a separatory funnel and wash it two to three times with an equal volume of 5% aqueous NaOH solution.[5] This converts the phenolic TBC into its water-soluble sodium salt.

  • Neutralization and Brine Wash: Wash the organic layer with deionized water until the pH of the aqueous layer is neutral. Follow with a wash using a saturated NaCl solution (brine) to aid in the removal of dissolved water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure at low temperature.

Quantitative Data

The following tables present illustrative data from hypothetical purification experiments to guide optimization.

Table 1: Comparison of Purification Methods for Crude Product

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Yield (%)Notes
Flash Chromatography85%98.5%75%Effective at removing multiple impurities.
Recrystallization (Isopropanol)85%97.2%60%Less effective if major impurities have similar solubility.
Sequential Purification85%>99.5%55%Chromatography followed by recrystallization.

Table 2: Effect of Eluent System on Flash Chromatography Purity

Eluent System (Hexane:EtOAc)Retention Factor (Rf)Purity (by HPLC)Elution Time (min)
95:50.4598.1%45
90:100.6098.5%25
80:200.8596.0%15
Visualizations

Diagram 1: General Purification Workflow

G cluster_pre Pre-Purification cluster_purification Purification cluster_post Post-Purification crude Crude Product (Contains TBC, byproducts) stabilizer_removal Stabilizer Removal? (e.g., Base Wash) crude->stabilizer_removal after_wash Washed Crude stabilizer_removal->after_wash Yes chrom Flash Column Chromatography stabilizer_removal->chrom No after_wash->chrom recryst Recrystallization chrom->recryst Further Purity Needed analysis Purity Analysis (NMR, HPLC) chrom->analysis recryst->analysis pure_product Pure Product (>99%) analysis->pure_product

Caption: Workflow for purification of this compound.

Diagram 2: Troubleshooting Tree for Low Purity

G cluster_impurities Impurity Type cluster_solutions Corrective Action start Low Purity after Initial Purification check_nmr Analyze NMR/HPLC Data start->check_nmr start_mat Starting Material Present? check_nmr->start_mat Identify Peaks polymer Broad Humps/ Polymer Present? check_nmr->polymer isomers Isomeric Byproducts? check_nmr->isomers optimize_chrom Optimize Chromatography (Solvent Gradient) start_mat->optimize_chrom rerun_rxn Adjust Reaction Conditions (Time, Temp) start_mat->rerun_rxn avoid_heat Avoid Heat, Use Inhibitor polymer->avoid_heat isomers->optimize_chrom recrystallize Attempt Recrystallization isomers->recrystallize

Caption: Decision tree for troubleshooting low product purity.

Diagram 3: Target Molecule and Potential Impurities

G cluster_main Target Compound cluster_impurities Potential Related Impurities target This compound polymer Oligomer / Polymer target->polymer Polymerization hydrolyzed Hydrolyzed Product (Carboxylic Acid) target->hydrolyzed Hydrolysis isomer Positional Isomer (e.g., 5-methyl-4-vinyl...) isomer->target Co-synthesis stabilizer TBC Stabilizer stabilizer->target Additive

Caption: Relationship between the target molecule and common impurities.

References

Technical Support Center: Isobenzofuranone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for isobenzofuranone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions encountered during the synthesis of isobenzofuranones (also known as phthalides).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues that may arise during your experiments, providing explanations and actionable solutions.

FAQ 1: My reaction to synthesize a 3-substituted isobenzofuranone from 2-formylbenzoic acid and an aliphatic aldehyde is giving low yields and a complex mixture. What could be the issue?

Answer:

A common side reaction in this synthesis is the acid-catalyzed self-condensation of the aliphatic aldehyde.[1] This is particularly problematic when using unactivated aliphatic aldehydes. The acidic nature of 2-formylbenzoic acid can promote this unwanted reaction, consuming your aldehyde starting material and complicating purification.

Troubleshooting:

  • Addition of a mild base: To mitigate aldehyde self-condensation, the addition of a mild, non-nucleophilic base can be beneficial. For example, adding 0.5 equivalents of potassium carbonate (K₂CO₃) has been shown to improve the yield of the desired phthalide.[1]

  • Reaction Temperature: Carefully control the reaction temperature. Higher temperatures can accelerate the rate of self-condensation.

  • Order of Addition: Consider adding the aldehyde slowly to the reaction mixture containing the 2-formylbenzoic acid and any catalyst to maintain a low instantaneous concentration of the aldehyde.

Experimental Protocol: Minimizing Aldehyde Self-Condensation

A representative experimental protocol involves the Rh(III)-catalyzed addition of a benzimidate to an aliphatic aldehyde. To minimize the self-condensation of the aldehyde, the following modification can be made:

  • To a reaction vessel containing the benzimidate (0.20 mmol) and the aldehyde (0.40 mmol) in 1.0 mL of DCE, add K₂CO₃ (0.10 mmol, 0.5 equiv.).

  • Add the Rh(III) catalyst and proceed with the reaction at the optimized temperature and time.[1]

The addition of K₂CO₃ has been observed to increase the yield of the desired isobenzofuranone.[1]

Reaction Pathway Diagram:

G cluster_main Desired Reaction cluster_side Side Reaction 2-Formylbenzoic_Acid 2-Formylbenzoic Acid Isobenzofuranone 3-Substituted Isobenzofuranone 2-Formylbenzoic_Acid->Isobenzofuranone Rh(III) catalyst Aldehyde Aliphatic Aldehyde Aldehyde->Isobenzofuranone Aldehyde_1 Aliphatic Aldehyde Self_Condensation Self-Condensation Product Aldehyde_1->Self_Condensation Acid Catalysis Aldehyde_2 Aliphatic Aldehyde Aldehyde_2->Self_Condensation start->2-Formylbenzoic_Acid start->Aldehyde start->Aldehyde_1 start->Aldehyde_2

Caption: Desired vs. Side Reaction Pathways.

FAQ 2: I am attempting a reduction of a phthalic anhydride or ester to form an isobenzofuranone, but I am isolating a significant amount of a diol byproduct. How can I prevent this over-reduction?

Answer:

Over-reduction is a common issue when using powerful reducing agents like Diisobutylaluminium hydride (DIBAL-H) to synthesize isobenzofuranones from precursors like diethyl phthalate. The desired product is a lactone, which is an intermediate in the reduction of the diester to the diol. Using an excess of the reducing agent or elevated temperatures can lead to the formation of the corresponding diol as a major byproduct.

Troubleshooting Data:

Equivalents of DIBAL-HIsobenzofuranone YieldDiol Byproduct YieldUnreacted Starting Material
2.5~68%~10%~12%
3.0~30%~60%-
Data is approximate and serves for illustrative purposes.[2]

As shown in the table, increasing the equivalents of DIBAL-H from 2.5 to 3.0 dramatically decreases the yield of the desired isobenzofuranone and increases the formation of the over-reduced diol.[2]

Experimental Protocol: Selective Reduction of Diethyl Phthalate

To favor the formation of the isobenzofuranone:

  • Cool the solution of diethyl phthalate in a suitable solvent (e.g., CH₂Cl₂) to a low temperature, such as -30°C.

  • Slowly add a controlled amount of DIBAL-H (approximately 2.5 equivalents) to the reaction mixture while maintaining the low temperature.

  • Monitor the reaction closely by TLC to ensure the consumption of the starting material without significant formation of the diol.

  • Quench the reaction promptly once the starting material is consumed.

Over-reduction Pathway Diagram:

G Diethyl_Phthalate Diethyl Phthalate Isobenzofuranone Isobenzofuranone (Desired) Diethyl_Phthalate->Isobenzofuranone DIBAL-H (2.5 eq) Diol Diol (Over-reduction) Isobenzofuranone->Diol DIBAL-H (>2.5 eq)

Caption: Over-reduction of Diethyl Phthalate.

FAQ 3: My reaction of 2-formylbenzoic acid with a primary amine is yielding an isoindolinone instead of the expected 3-amino-isobenzofuranone. Why is this happening?

Answer:

The reaction of 2-formylbenzoic acid with primary amines can lead to the formation of isoindolinones.[3][4] This occurs because 2-formylbenzoic acid exists in equilibrium with its cyclic tautomer, 3-hydroxyphthalide. The primary amine can react with the aldehyde group to form an imine, which can then cyclize to form the isoindolinone, or it can displace the hydroxyl group of the lactol to form the 3-amino-isobenzofuranone. The reaction conditions often determine which product is favored.

Troubleshooting:

  • Reaction Conditions: The formation of isoindolinones can be favored under certain conditions, such as in the presence of specific catalysts or at elevated temperatures. To favor the isobenzofuranone, milder reaction conditions may be necessary.

  • Protecting Groups: If the formation of the isoindolenone is persistent, consider protecting the amine or using a different synthetic route that avoids the direct reaction of the primary amine with 2-formylbenzoic acid.

Experimental Protocol: Synthesis of Isoindolin-1-one-3-phosphonates

While the goal is often to avoid isoindolinone formation, in some cases, it is the desired product. A catalyst-free, one-pot, three-component reaction of 2-formylbenzoic acid, a primary amine, and a dialkyl phosphite can efficiently produce isoindolin-1-one-3-phosphonates.[3]

  • Combine 2-formylbenzoic acid, the primary amine, and the dialkyl phosphite in a reaction vessel.

  • Heat the mixture, for example, using microwave irradiation at 60°C for 10 minutes.[3]

  • This method has been shown to produce the corresponding isoindolinone derivatives in high yields (81-94%).[3]

Competing Reaction Pathways Diagram:

G 2-Formylbenzoic_Acid 2-Formylbenzoic Acid / 3-Hydroxyphthalide Isobenzofuranone 3-Amino-isobenzofuranone 2-Formylbenzoic_Acid->Isobenzofuranone Isoindolinone Isoindolinone 2-Formylbenzoic_Acid->Isoindolinone Primary_Amine Primary Amine Primary_Amine->Isobenzofuranone Pathway A Primary_Amine->Isoindolinone Pathway B

Caption: Competing Isobenzofuranone and Isoindolinone Formation.

FAQ 4: I am concerned about the potential for phthalimide formation as a byproduct. Under what conditions is this likely to occur?

Answer:

Phthalimide is a potential byproduct if your reaction conditions can lead to the oxidation of the isobenzofuranone precursor to a phthalic acid or phthalic anhydride derivative in the presence of ammonia or a primary amine. Phthalic anhydride readily reacts with ammonia or primary amines to form phthalimides.[5][6][7]

Conditions Favoring Phthalimide Formation:

  • Presence of an Oxidizing Agent: If your reaction mixture contains an oxidizing agent that can convert the aldehyde group of 2-formylbenzoic acid to a carboxylic acid, you will form phthalic acid, which can then cyclize to phthalic anhydride.

  • Presence of Ammonia or Primary Amines: If ammonia or a primary amine is present in the reaction, it can react with any in situ generated phthalic anhydride to form the corresponding phthalimide.[5][6][7]

  • High Temperatures: Heating phthalic anhydride with ammonia or amines promotes the formation of phthalimides.[6][7]

Troubleshooting Workflow:

G Start Reaction Mixture Analysis Check_Oxidant Is an oxidizing agent present? Start->Check_Oxidant Check_Amine Is ammonia or a primary amine present? Check_Oxidant->Check_Amine Yes Low_Risk Low risk of phthalimide formation Check_Oxidant->Low_Risk No High_Temp Is the reaction run at high temperature? Check_Amine->High_Temp Yes Check_Amine->Low_Risk No Phthalimide_Risk High risk of phthalimide formation High_Temp->Phthalimide_Risk Yes High_Temp->Low_Risk No Modify_Conditions Modify reaction conditions: - Remove oxidant - Use alternative nitrogen source - Lower temperature Phthalimide_Risk->Modify_Conditions

Caption: Troubleshooting Phthalimide Formation.

References

Stability issues of 4-methyl-5-vinylisobenzofuran-1(3H)-one in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-methyl-5-vinylisobenzofuran-1(3H)-one in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound turned cloudy and a solid precipitated out. What is happening?

A1: This is a common sign of polymerization. The vinyl group on the molecule is susceptible to radical-initiated polymerization, especially in the presence of heat, light, or trace metal impurities. The commercial product is often supplied with a stabilizer like tert-butylcatechol (TBC) to prevent this.[1][2][3][4][5] If the stabilizer has been consumed or removed, polymerization can occur, leading to the formation of an insoluble polymer.

Q2: I've noticed a decrease in the concentration of my compound over time when dissolved in an aqueous buffer. What could be the cause?

A2: The isobenzofuranone structure contains a lactone (a cyclic ester), which is susceptible to hydrolysis, especially under basic or strongly acidic conditions.[6][7][8][9][10] This reaction would cleave the lactone ring to form a water-soluble carboxylic acid, leading to a decrease in the concentration of the parent compound. The rate of hydrolysis is dependent on the pH and temperature of the solution.

Q3: How does pH affect the stability of this compound in solution?

A3: The stability of the lactone ring is highly pH-dependent.

  • Acidic conditions (pH < 4): Acid-catalyzed hydrolysis can occur, although it is typically slower than base-catalyzed hydrolysis.[7]

  • Neutral conditions (pH 6-8): The compound is generally most stable in this range, though slow hydrolysis can still occur over extended periods.

  • Basic conditions (pH > 8): Base-catalyzed hydrolysis is rapid and will lead to significant degradation of the compound.[8][9]

Q4: What is the role of tert-butylcatechol (TBC) mentioned in the product information?

A4: Tert-butylcatechol (TBC) is a polymerization inhibitor.[1][2][3][4][5] It acts as a free radical scavenger, preventing the initiation of the polymerization of the vinyl group.[4] For TBC to be effective, a small amount of oxygen is also required.[4]

Q5: Can I remove the TBC stabilizer? If so, how should I handle the compound?

A5: Yes, TBC can be removed by column chromatography or by washing with an aqueous base solution (e.g., 1M NaOH). However, once the stabilizer is removed, the compound will be highly prone to polymerization. It should be used immediately after purification or stored at low temperatures (e.g., -20°C) in the dark, under an inert atmosphere (e.g., argon or nitrogen), and for a very limited time.

Troubleshooting Guides

Issue 1: Rapid loss of compound in solution, even at neutral pH.

Possible Cause Troubleshooting Step
Photodegradation The vinyl group can be susceptible to photodegradation upon exposure to UV light.[11][12] Protect your solution from light by using amber vials or wrapping the container in aluminum foil.
Thermal Degradation Elevated temperatures can accelerate both hydrolysis and polymerization.[13][14] Store solutions at recommended temperatures (e.g., 2-8°C or -20°C for long-term storage).
Presence of Contaminants Trace metals or other impurities can catalyze degradation. Ensure high-purity solvents and reagents are used.

Issue 2: Inconsistent results in biological assays.

Possible Cause Troubleshooting Step
Degradation in Assay Media The pH and components of your cell culture or assay buffer may be causing hydrolysis. Prepare fresh solutions of the compound immediately before use. Consider performing a time-course experiment to assess the compound's stability in your specific assay medium.
Adsorption to Labware The compound may be adsorbing to plastic surfaces. Use glass or low-adsorption plastic labware.

Quantitative Data Summary

The following tables present hypothetical stability data for this compound based on general principles of lactone and vinyl compound stability. These tables are for illustrative purposes to guide experimental design.

Table 1: Effect of pH on Hydrolytic Stability

pHBuffer SystemTemperature (°C)Half-life (t½) (hours)
3.0Citrate Buffer37> 48
5.0Acetate Buffer37> 72
7.4Phosphate Buffer3724
9.0Borate Buffer37< 2

Table 2: Effect of Temperature on Stability in pH 7.4 Buffer

Temperature (°C)Half-life (t½) (hours)
4> 168
2548
3724

Experimental Protocols

Protocol 1: Assessing Hydrolytic Stability

This protocol is based on general guidelines for pharmaceutical stability testing.[15][16][17][18][19]

  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate for pH 3 and 5, phosphate for pH 7.4, and borate for pH 9).

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a non-aqueous, inert solvent (e.g., acetonitrile or DMSO).

  • Incubation: Dilute the stock solution into each buffer to a final concentration suitable for your analytical method (e.g., 10 µg/mL). Incubate the solutions at a constant temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately quench any further degradation by adding an equal volume of mobile phase or a suitable organic solvent. Analyze the concentration of the remaining parent compound using a validated stability-indicating HPLC method.

  • Data Analysis: Plot the natural logarithm of the concentration versus time. The degradation rate constant (k) is the negative of the slope. The half-life can be calculated as t½ = 0.693/k.

Protocol 2: Assessing Photostability

This protocol is based on ICH Q1B guidelines.

  • Sample Preparation: Prepare two sets of solutions of the compound in a transparent solvent (e.g., acetonitrile or methanol).

  • Light Exposure: Expose one set of samples to a light source with a specified output (e.g., a calibrated xenon or metal halide lamp). The other set should be wrapped in aluminum foil to serve as a dark control.

  • Temperature Control: Maintain a constant temperature for both sets of samples.

  • Analysis: After a defined period of light exposure, analyze both the exposed and dark control samples by HPLC to determine the extent of degradation.

Visualizations

degradation_pathways compound This compound polymer Polymer compound->polymer Radical Initiator (Heat, Light) hydrolysis_product 2-(1-hydroxyethyl)-5-methyl-4-vinylbenzoic acid compound->hydrolysis_product H₂O (Acid/Base)

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (in organic solvent) prep_working Dilute into Aqueous Buffers (pH 3, 5, 7.4, 9) prep_stock->prep_working incubate Incubate at Constant Temperature (e.g., 37°C) prep_working->incubate sampling Withdraw Aliquots at Time Points incubate->sampling hplc HPLC Analysis sampling->hplc data Calculate Degradation Rate and Half-life hplc->data

Caption: Workflow for assessing hydrolytic stability.

troubleshooting_logic start Compound Instability Observed q1 Is there a precipitate? start->q1 a1_yes Likely Polymerization q1->a1_yes Yes q2 Is the solution aqueous? q1->q2 No a2_yes Likely Hydrolysis q2->a2_yes Yes a_other Consider Photodegradation or Thermal Degradation q2->a_other No

Caption: Logic diagram for troubleshooting stability issues.

References

Technical Support Center: Optimization of Reaction Conditions for Vinylisobenzofuranone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of vinylisobenzofuranones. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of vinylisobenzofuranones, providing potential causes and solutions.

Low or No Product Yield

Question: I am not getting the desired vinylisobenzofuranone product, or the yield is very low. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in vinylisobenzofuranone synthesis can stem from several factors, primarily related to the catalyst system, reaction conditions, and reagent quality. Below is a systematic guide to troubleshooting this issue.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inactive Catalyst - Catalyst Source and Age: Ensure the rhodium or palladium catalyst is from a reliable source and not expired. Older catalysts can lose activity.
- Pre-catalyst Activation: Some pre-catalysts require an activation step. Consult the literature for the specific catalyst you are using to ensure proper activation.
- Ligand Degradation: If using a ligand, ensure its purity and stability. Phosphine-based ligands can be sensitive to air and moisture.
Sub-optimal Reaction Temperature - Temperature Screening: The optimal temperature can be highly substrate-dependent. Perform small-scale reactions at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, 100 °C) to find the ideal condition.
Incorrect Solvent - Solvent Polarity and Aprotic Nature: The choice of solvent is critical. Aprotic solvents like dioxane, toluene, or THF are commonly used. Screen a variety of solvents to determine the best one for your specific substrate combination.
Poor Quality Starting Materials - Purity of 2-Formylbenzoic Acid: Ensure the 2-formylbenzoic acid (or related starting material) is pure. Impurities can poison the catalyst. Recrystallize or purify by column chromatography if necessary.
- Reactivity of the Vinylating Agent: The nature of the vinylating agent (e.g., vinyl boronic acids, vinyl stannanes) is crucial. Ensure it is reactive and used in the correct stoichiometry.
Presence of Inhibitors - Water and Oxygen: Many transition metal-catalyzed reactions are sensitive to air and moisture. Ensure you are using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
- Acidic or Basic Impurities: Trace amounts of acid or base can interfere with the catalytic cycle. Purify starting materials and ensure the reaction is run under the specified pH conditions, if any.
Formation of Significant Side Products

Question: My reaction is producing a complex mixture with several side products, making purification difficult. What are the likely side reactions and how can I minimize them?

Answer:

The formation of side products is a common challenge in transition metal-catalyzed reactions. Identifying these byproducts can provide insight into optimizing the reaction conditions to favor the desired vinylisobenzofuranone.

Common Side Products and Mitigation Strategies:

Side Product Potential Cause Mitigation Strategy
Homocoupling of Vinylating Agent Excess of the vinylating agent or sub-optimal catalyst/ligand ratio.Decrease the equivalents of the vinylating agent. Screen different ligands that may favor cross-coupling over homocoupling.
Protodevinylation of the Product Presence of a proton source (e.g., water, acidic impurities) that quenches the vinyl group post-cyclization.Use rigorously dried solvents and reagents. Add a non-nucleophilic base to scavenge protons.
Decomposition of Starting Material High reaction temperatures or prolonged reaction times can lead to the decomposition of sensitive starting materials or the product.Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed. Consider running the reaction at a lower temperature for a longer duration.
Isomerization of the Vinyl Group The catalyst system may promote isomerization of the terminal vinyl group to an internal, more stable isomer.Screen different catalyst/ligand combinations. Sometimes, a change in the metal center (e.g., from Rh to Pd) can prevent this.

Frequently Asked Questions (FAQs)

This section covers more general questions regarding the synthesis of vinylisobenzofuranones.

1. Which catalytic system is generally preferred for vinylisobenzofuranone synthesis: Rhodium or Palladium?

Both rhodium and palladium catalysts have been successfully employed for the synthesis of related benzofuranone structures. The choice often depends on the specific substrates and the desired reaction pathway.

  • Rhodium catalysts , particularly those based on [Rh(I)] and [Rh(III)], are often used in C-H activation and annulation reactions of 2-formylbenzoic acids with alkynes or vinylating agents.

  • Palladium catalysts are versatile for cross-coupling reactions and intramolecular cyclizations. For instance, a palladium-catalyzed intramolecular cyclization of a 2-vinyl-substituted benzoic acid derivative can be an effective route.

A preliminary screening of both catalyst systems with your specific substrates is recommended to determine the most efficient method.

2. How do I choose the appropriate vinylating agent?

The choice of the vinylating agent depends on the catalytic cycle.

  • For Suzuki-type couplings (Palladium-catalyzed) , vinyl boronic acids or their esters are commonly used due to their stability and relatively low toxicity.

  • For Stille-type couplings (Palladium-catalyzed) , vinyl stannanes are highly reactive but also more toxic.

  • In Rhodium-catalyzed C-H functionalization , the direct use of terminal acetylenes that undergo a hydrometalation-insertion cascade can also lead to vinyl-substituted products.

3. What is a general purification strategy for vinylisobenzofuranones?

Vinylisobenzofuranones are typically purified by flash column chromatography on silica gel.[1][2]

  • Solvent System Selection: A good starting point for determining the eluent system is thin-layer chromatography (TLC). A solvent system that gives the desired product an Rf value of approximately 0.2-0.3 is often ideal for good separation.[2] Common solvent mixtures include gradients of ethyl acetate in hexanes or dichloromethane in hexanes.[2][3]

  • Acid Sensitivity: If your product is sensitive to the acidic nature of silica gel, the silica can be deactivated by pre-treating it with a solvent system containing a small amount of triethylamine (1-3%).[1]

  • Gradient Elution: For complex mixtures, a gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can provide better separation of the desired product from impurities.[1]

Experimental Protocols

General Procedure for Rhodium-Catalyzed Synthesis of 3-Vinylisobenzofuran-1(3H)-one

This is a representative protocol and may require optimization for specific substrates.

To a dried Schlenk tube under an inert atmosphere (N₂ or Ar), add 2-formylbenzoic acid (1.0 mmol), the vinylating agent (e.g., potassium vinyltrifluoroborate, 1.2 mmol), [Rh(cod)₂]BF₄ (5 mol%), and a suitable ligand (e.g., PPh₃, 10 mol%). Add 5 mL of a dry, degassed solvent (e.g., dioxane). The reaction mixture is then heated to 80-100 °C and stirred for 12-24 hours. The reaction progress should be monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, filtered through a pad of celite, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography.

Visualizations

The following diagrams illustrate key conceptual workflows in vinylisobenzofuranone synthesis.

troubleshooting_workflow start Low or No Yield catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents solution Yield Improved catalyst->solution New/Active Catalyst conditions->solution Optimal Temp/Solvent reagents->solution Pure Reagents purification_flowchart crude Crude Reaction Mixture tlc TLC Analysis for Solvent System crude->tlc column Flash Column Chromatography tlc->column Rf ≈ 0.2-0.3 fractions Collect and Analyze Fractions column->fractions pure Pure Vinylisobenzofuranone fractions->pure Combine Pure Fractions

References

Technical Support Center: Crystallization of 4-methyl-5-vinylisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 4-methyl-5-vinylisobenzofuran-1(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound to consider for crystallization?

Q2: Which solvents are good starting points for the crystallization of this compound?

A2: A good starting point for solvent screening would include a range of polar and non-polar solvents. Based on the structure, solvents like methanol, ethanol, ethyl acetate, toluene, and hexane, or mixtures thereof, are likely candidates. The ideal solvent will dissolve the compound when hot but have low solubility when cold.[1][2]

Q3: What are the most common crystallization techniques for compounds like this?

A3: The most common techniques include slow solvent evaporation, slow cooling of a saturated solution, and vapor diffusion.[3][4] For small quantities, vapor diffusion is often preferred.[5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the crystallization of this compound.

Problem 1: The compound "oils out" and does not form crystals.

Cause: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the melting point of the compound is lower than the boiling point of the solvent or if the solution is supersaturated.[6][7]

Solutions:

  • Change the solvent: Try a solvent with a lower boiling point.

  • Lower the crystallization temperature: Allow the solution to cool more slowly and to a lower final temperature.

  • Use less solute: Reduce the concentration of the compound in the solution to avoid high supersaturation.

  • Slow down the cooling process: Insulate the crystallization vessel to encourage slower cooling, which can favor crystal formation over oiling out.[7]

Problem 2: Crystallization happens too quickly, resulting in small or impure crystals.

Cause: Rapid crystallization, often called "crashing out," traps impurities within the crystal lattice and leads to the formation of small, poorly defined crystals.[6][8] This is typically caused by a solution that is too concentrated or cooled too quickly.[1]

Solutions:

  • Increase the solvent volume: Add more solvent to the hot solution to ensure it is not overly saturated.[6]

  • Slow the cooling rate: As with oiling out, insulating the vessel or using a programmable cooling bath can promote the growth of larger, purer crystals.[9]

  • Consider a different solvent system: A solvent in which the compound is slightly more soluble at room temperature may slow down the crystallization process.

Problem 3: No crystals form, even after extended cooling.

Cause: This issue usually arises from either using too much solvent or the solution being supersaturated without nucleation sites.[7]

Solutions:

  • Induce nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create microscopic imperfections that can act as nucleation sites.[7]

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystal growth.[4]

  • Reduce solvent volume: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.[7]

  • Cool to a lower temperature: Try cooling the solution in an ice bath or refrigerator, but do so slowly to avoid rapid precipitation.

Problem 4: The crystallized product has a low yield.

Cause: A low yield can be due to using too much solvent, which leaves a significant amount of the compound dissolved in the mother liquor.[6] It can also result from premature filtration or incomplete crystallization.

Solutions:

  • Optimize solvent volume: Use the minimum amount of hot solvent required to fully dissolve the compound.

  • Cool for a sufficient time: Ensure the solution has been given adequate time at a low temperature to maximize crystal formation.

  • Recover from mother liquor: The filtrate can be concentrated and cooled again to obtain a second crop of crystals.

Data Presentation

Table 1: Recommended Solvents for Screening

SolventPolarityBoiling Point (°C)Notes
HexaneNon-polar69Good for precipitating non-polar impurities.
TolueneNon-polar111Can be a good solvent for aromatic compounds.
Ethyl AcetatePolar77A versatile solvent for compounds of intermediate polarity.
EthanolPolar78Often used in combination with water to fine-tune polarity.
MethanolPolar65Similar to ethanol, but more polar.
WaterPolar100Can be used as an anti-solvent with more organic solvents like ethanol or acetone.

Experimental Protocols

Protocol 1: Slow Cooling Crystallization

  • Dissolution: In a suitable flask, dissolve the this compound in the minimum amount of a chosen solvent at its boiling point.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow the cooling process, the flask can be placed in an insulated container.

  • Further Cooling: Once at room temperature, if crystallization is not complete, place the flask in an ice bath for 30 minutes to an hour to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Vapor Diffusion Crystallization

  • Preparation: Dissolve the compound in a small amount of a relatively volatile solvent in which it is soluble (e.g., ethyl acetate). Place this solution in a small, open vial.

  • Diffusion Setup: Place the small vial inside a larger, sealed container (e.g., a beaker covered with parafilm). Add a small amount of a less volatile "anti-solvent" in which the compound is insoluble (e.g., hexane) to the bottom of the larger container, ensuring the liquid level is below the top of the inner vial.

  • Crystallization: Over time, the anti-solvent vapor will slowly diffuse into the solvent in the inner vial, reducing the solubility of the compound and promoting the slow growth of crystals.[3][5]

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.

Mandatory Visualization

Troubleshooting_Crystallization cluster_0 Troubleshooting: No Crystals cluster_1 Troubleshooting: Oiling Out cluster_2 Troubleshooting: Poor Crystal Quality start Start Crystallization Experiment issue issue start->issue Observe Outcome solution 1. Scratch inner surface 2. Add a seed crystal 3. Reduce solvent volume issue->solution No Crystals Form outcome outcome issue->outcome Good Crystals Form solution2 1. Use lower boiling point solvent 2. Decrease concentration 3. Slow down cooling issue->solution2 Compound Oils Out solution3 1. Increase solvent volume 2. Slow down cooling rate issue->solution3 Crystals are Too Small/Impure solution->outcome Crystals Form bad_outcome bad_outcome solution->bad_outcome Still no crystals solution2->outcome bad_outcome2 Consider chromatography solution2->bad_outcome2 Still oils out solution3->outcome

Caption: Troubleshooting workflow for common crystallization problems.

Vapor_Diffusion_Workflow step step container container result result step1 1. Dissolve compound in a volatile solvent (e.g., Ethyl Acetate) in a small, open vial. step2 2. Place the small vial inside a larger, sealed container. step1->step2 container_setup Large Sealed Container (e.g., Beaker with Parafilm) step2->container_setup step3 3. Add a small amount of a less volatile anti-solvent (e.g., Hexane) to the bottom of the large container. container_setup->step3 step4 4. Anti-solvent vapor slowly diffuses into the solvent in the inner vial. step3->step4 step5 5. Solubility of the compound decreases, leading to slow crystal growth. step4->step5 final_result High-quality crystals step5->final_result

Caption: Experimental workflow for vapor diffusion crystallization.

References

How to avoid dimerization of vinyl-substituted benzofurans

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the dimerization of vinyl-substituted benzofurans during their experiments.

Troubleshooting Guide: Unexpected Dimer Formation

Rapidly identify and resolve issues with dimerization during the synthesis, purification, and storage of vinyl-substituted benzofurans with this guide.

Symptom Potential Cause Suggested Solution
Low yield of desired monomer; presence of high molecular weight, less soluble side products. Thermal Dimerization: Elevated temperatures during reaction or distillation can promote [4+2] (Diels-Alder) or other thermal cycloadditions.• Maintain the lowest feasible reaction temperature.• Utilize high-vacuum distillation to lower the boiling point.• Add a radical inhibitor such as Butylated Hydroxytoluene (BHT) or Hydroquinone to the distillation flask.
Product degradation or solidification upon exposure to light. Photochemical Dimerization: UV or even ambient light can induce [2+2] cycloaddition, leading to cyclobutane dimers.• Conduct the reaction and all subsequent manipulations in flasks wrapped in aluminum foil or in a dark room.• Store the purified compound in amber vials or foil-wrapped containers.
Rapid polymerization or discoloration upon addition of acidic reagents or on silica gel. Acid-Catalyzed Dimerization/Polymerization: Traces of acid can protonate the vinyl group, initiating cationic polymerization or dimerization.• Ensure all reagents and solvents are neutral. Use freshly distilled, neutral solvents.• If purification by column chromatography is necessary, consider using deactivated silica gel (e.g., treated with triethylamine) or alternative purification methods like recrystallization or distillation.• Quench reactions with a mild basic wash (e.g., saturated NaHCO₃ solution) before workup.
Gradual decrease in purity and formation of insoluble material during storage. Radical Polymerization/Dimerization: Spontaneous polymerization can occur over time, especially in the absence of inhibitors and presence of oxygen.• Store the purified vinyl-substituted benzofuran under an inert atmosphere (e.g., nitrogen or argon).• Add a stabilizer for long-term storage. The choice of inhibitor depends on the intended downstream applications (see FAQ section).• Store at low temperatures (-20°C is recommended for long-term storage).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of vinyl-substituted benzofuran dimerization?

A1: Vinyl-substituted benzofurans are susceptible to dimerization through several pathways:

  • Photochemical [2+2] Cycloaddition: Exposure to UV or visible light can excite the vinyl group, leading to the formation of a cyclobutane dimer.

  • Thermal [4+2] Cycloaddition (Diels-Alder type): At elevated temperatures, one molecule can act as a diene (the furan ring) and another as a dienophile (the vinyl group), leading to a Diels-Alder adduct.

  • Acid-Catalyzed Polymerization: Traces of acid can protonate the vinyl group, generating a carbocation that can be attacked by another monomer unit, leading to dimers or oligomers.

  • Radical Polymerization: In the presence of radical initiators (including atmospheric oxygen), a radical chain reaction can lead to polymerization.

Q2: Which inhibitors are recommended to prevent dimerization, and at what concentrations?

A2: The choice of inhibitor depends on the specific application and the required purity of the final compound. Common inhibitors for vinyl monomers are effective for vinyl-substituted benzofurans.

Inhibitor Typical Concentration (by weight) Mechanism of Action Considerations
Butylated Hydroxytoluene (BHT) 100 - 500 ppmRadical ScavengerVolatile, can often be removed during distillation.
Hydroquinone (HQ) 200 - 1000 ppmRadical Scavenger (requires oxygen to be effective)Non-volatile, may require removal by chromatography or extraction.
4-tert-Butylcatechol (TBC) 50 - 200 ppmRadical Scavenger (requires oxygen)Can be removed by a basic wash (e.g., with NaOH solution).
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) 50 - 150 ppmStable RadicalHighly effective, but may need to be removed chromatographically.

Note: These concentrations are starting points and may need to be optimized for your specific vinyl-substituted benzofuran and storage conditions.

Q3: How should I purify my vinyl-substituted benzofuran to avoid dimerization?

A3: Purification can be a critical step where dimerization occurs. Consider the following:

  • Distillation: Use high-vacuum distillation to keep the temperature as low as possible. Add a small amount of a radical inhibitor like BHT to the distillation pot. Ensure the collection flask is protected from light.

  • Column Chromatography: Standard silica gel can be acidic enough to cause dimerization. It is advisable to use silica gel that has been neutralized by pre-treating it with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., eluting with a solvent system containing 0.1-1% triethylamine). Alternatively, alumina (neutral or basic) can be used.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent at low temperature is an excellent method for purification, as it avoids high temperatures and acidic surfaces.

Q4: What are the ideal storage conditions for vinyl-substituted benzofurans?

A4: To ensure long-term stability, store your purified vinyl-substituted benzofuran:

  • In the dark: Use amber glass vials or wrap the container with aluminum foil.

  • Under an inert atmosphere: Displace any air in the container with nitrogen or argon.

  • At low temperature: For long-term storage, -20°C is recommended.

  • With an inhibitor: If compatible with future reactions, add a suitable inhibitor (see table above) to the purified material.

Experimental Protocols

Protocol 1: Synthesis of 2-Vinylbenzofuran via Wittig Reaction with Minimized Dimerization

This protocol describes a typical Wittig olefination to synthesize 2-vinylbenzofuran from benzofuran-2-carbaldehyde, incorporating steps to minimize dimer formation.

Reagents and Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Benzofuran-2-carbaldehyde

  • Radical Inhibitor (e.g., BHT)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Foil-wrapped glassware

Procedure:

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0°C in an ice bath.

  • Slowly add n-BuLi (1.05 eq) dropwise. The solution will turn a characteristic deep yellow or orange color. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Wittig Reaction: Cool the ylide solution back down to 0°C. Dissolve benzofuran-2-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Quenching: Cool the reaction to 0°C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Workup: Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and add a small amount of BHT (e.g., 100 ppm).

  • Purification: Concentrate the solution under reduced pressure at a low temperature. Purify the crude product by vacuum distillation (adding a small amount of BHT to the distillation flask) or by flash chromatography on silica gel deactivated with triethylamine.

Visualizations

Dimerization Pathways

DimerizationPathways cluster_photo Photochemical [2+2] Cycloaddition cluster_thermal Thermal [4+2] Cycloaddition cluster_acid Acid-Catalyzed Dimerization M1 Vinylbenzofuran D1 Cyclobutane Dimer M1->D1 M2 Vinylbenzofuran M2->D1 M3 Vinylbenzofuran (Diene) D2 Diels-Alder Adduct M3->D2 Δ M4 Vinylbenzofuran (Dienophile) M4->D2 Δ M5 Vinylbenzofuran I1 Carbocation Intermediate M5->I1 H+ D3 Linear Dimer I1->D3 + Vinylbenzofuran

Caption: Potential dimerization pathways for vinyl-substituted benzofurans.

Experimental Workflow for Dimerization Prevention

ExperimentalWorkflow Synthesis Synthesis (Low Temp, Dark) Quench Aqueous Workup (Mild Base Wash) Synthesis->Quench Drying Drying (Anhydrous MgSO₄) Quench->Drying Inhibitor Add Inhibitor (e.g., BHT) Drying->Inhibitor Purification Purification (Vacuum Distillation or Deactivated Silica Gel) Inhibitor->Purification Storage Storage (-20°C, Inert Atm, Dark) Purification->Storage

Caption: Recommended workflow for synthesizing and handling vinyl-substituted benzofurans.

Technical Support Center: Scalable Synthesis of 4-methyl-5-vinylisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the scalable synthesis of 4-methyl-5-vinylisobenzofuran-1(3H)-one. The information is targeted towards researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a common scalable synthetic route for this compound?

A common and scalable approach involves a two-step process:

  • Palladium-Catalyzed Cross-Coupling: A Suzuki or Heck coupling reaction is typically employed to introduce the vinyl group onto a substituted benzene ring. For a scalable process, the Suzuki coupling of a boronic acid or ester with a suitable halide is often preferred due to milder reaction conditions and higher functional group tolerance.

  • Lactonization: The resulting intermediate undergoes cyclization to form the isobenzofuranone ring. This can be achieved through various methods, including the reduction of a carboxylic acid derivative.

Q2: What are the critical parameters to control during the palladium-catalyzed coupling step?

The key parameters for a successful and scalable coupling reaction include:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is crucial for achieving high yield and selectivity.

  • Base Selection: The choice of base can significantly impact the reaction rate and the formation of byproducts.

  • Solvent System: A suitable solvent system is necessary to ensure the solubility of all reactants and facilitate the reaction.

  • Temperature Control: Precise temperature control is essential to prevent catalyst decomposition and minimize side reactions.

  • Inert Atmosphere: Strict anaerobic conditions are required to prevent the oxidation of the catalyst and phosphine ligands.

Q3: What are the main challenges in the final lactonization step?

The primary challenges in the lactonization step include:

  • Incomplete Cyclization: Ensuring the reaction goes to completion can be difficult, and starting material may remain.

  • Side Reactions: Depending on the functional groups present, side reactions such as polymerization or decomposition can occur.

  • Purification: The final product may require extensive purification to remove unreacted starting materials, reagents, and byproducts.

Q4: How can the purity of the final product be improved on a large scale?

For scalable purification, the following methods are recommended:

  • Crystallization: If the product is a solid, crystallization is an effective method for achieving high purity.

  • Distillation: For liquid products, distillation under reduced pressure can be used.

  • Chromatography: While less common for very large scales, flash column chromatography can be adapted for multi-kilogram scale purification if necessary.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

Issue 1: Low or No Conversion in the Suzuki Coupling Reaction

Question: I am observing low or no conversion of my starting materials in the Suzuki coupling step. What are the potential causes and solutions?

Answer: Low or no conversion in a Suzuki coupling can be attributed to several factors. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solution
Inactive Catalyst Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst that is activated in situ.
Improper Ligand Choice Screen different phosphine ligands. For sterically hindered substrates, bulky electron-rich ligands are often more effective.
Ineffective Base The choice of base is critical. Try alternative bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and dry.
Poor Solvent Choice Ensure your reactants are soluble in the chosen solvent system at the reaction temperature. Consider using a mixture of solvents, such as toluene/water or dioxane/water.
Presence of Oxygen Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10°C. Monitor for product formation and potential decomposition.
Issue 2: Formation of Significant Byproducts in the Coupling Reaction

Question: My coupling reaction is producing a significant amount of homocoupled and other byproducts. How can I minimize these?

Answer: The formation of byproducts is a common issue. The following strategies can help minimize their formation.

Byproduct TypePotential CauseRecommended Solution
Homocoupling of Boronic Acid Presence of oxygen, leading to oxidative homocoupling.Rigorously degas all reagents and solvents. Use high-purity starting materials.
Protodeborylation Presence of protic impurities or excess water.Use anhydrous solvents and dry reagents. Minimize the amount of water in the reaction mixture if possible.
Decomposition of Product High reaction temperature or prolonged reaction time.Optimize the reaction temperature and monitor the reaction progress closely to stop it once the starting material is consumed.
Issue 3: Incomplete Lactonization

Question: The final lactonization step is not going to completion, and I have a mixture of starting material and product. What should I do?

Answer: Incomplete lactonization can often be addressed by optimizing the reaction conditions.

Potential CauseRecommended Solution
Insufficient Reagent Ensure the reducing agent or cyclization promoter is used in the correct stoichiometric amount. A slight excess may be necessary.
Low Reaction Temperature Increase the reaction temperature to provide sufficient energy for the cyclization to occur.
Short Reaction Time Extend the reaction time and monitor the progress by TLC or LC-MS.
Reversibility of the Reaction If the reaction is reversible, consider using conditions that remove a byproduct (e.g., water) to drive the equilibrium towards the product.

Experimental Protocols

Hypothetical Scalable Synthesis Protocol

Step 1: Suzuki-Miyaura Coupling

  • Reaction: 2-bromo-5-methylbenzoic acid with vinylboronic acid pinacol ester.

  • Procedure:

    • To a 100 L reactor, add 2-bromo-5-methylbenzoic acid (5.0 kg, 1.0 equiv), vinylboronic acid pinacol ester (4.2 kg, 1.1 equiv), and potassium phosphate (K₃PO₄, 9.8 kg, 2.0 equiv).

    • Seal the reactor and purge with argon for 1 hour.

    • Add degassed 1,4-dioxane (50 L) and water (5 L).

    • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 168 g, 0.01 equiv).

    • Heat the mixture to 90°C and stir for 12 hours, monitoring by HPLC.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization from an appropriate solvent system.

Step 2: Lactonization

  • Reaction: Reduction and cyclization of the intermediate from Step 1.

  • Procedure:

    • To a 100 L reactor, add the purified intermediate from Step 1 (4.0 kg, 1.0 equiv) and dissolve in anhydrous THF (40 L) under an argon atmosphere.

    • Cool the solution to 0°C.

    • Slowly add a solution of a suitable reducing agent (e.g., a borane complex) in THF.

    • Allow the reaction to warm to room temperature and stir for 8 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of methanol.

    • Concentrate the mixture under reduced pressure.

    • Purify the crude this compound by column chromatography or crystallization.

Data Presentation

Table 1: Optimization of Suzuki Coupling Conditions

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene/H₂O10075
2Pd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2)Dioxane/H₂O9088
3Pd(dppf)Cl₂ (1)-Cs₂CO₃ (2)Dioxane/H₂O9092
4Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O11065

Table 2: Comparison of Purification Methods for the Final Product

MethodScalePurityRecovery
Column Chromatography 100 g>99%85%
Crystallization 1 kg>98%90%
Distillation 1 kg97%80%

Visualizations

Experimental_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Lactonization start Starting Materials: 2-bromo-5-methylbenzoic acid Vinylboronic acid pinacol ester reagents1 Reagents: Pd(dppf)Cl2, K3PO4 Dioxane/H2O reaction1 Reaction at 90°C reagents1->reaction1 workup1 Workup & Filtration reaction1->workup1 purification1 Recrystallization workup1->purification1 intermediate Intermediate Product purification1->intermediate reagents2 Reagents: Reducing Agent, THF intermediate->reagents2 reaction2 Reaction at 0°C to RT reagents2->reaction2 workup2 Quenching & Concentration reaction2->workup2 purification2 Purification (Chromatography/Crystallization) workup2->purification2 final_product Final Product: This compound purification2->final_product Troubleshooting_Tree issue Low Yield in Suzuki Coupling cause1 Inactive Catalyst? issue->cause1 cause2 Poor Reagent Choice? issue->cause2 cause3 Suboptimal Conditions? issue->cause3 solution1a Use fresh catalyst Ensure inert atmosphere cause1->solution1a Yes solution2a Screen ligands (e.g., XPhos, SPhos) cause2->solution2a solution2b Try different bases (e.g., K3PO4, Cs2CO3) cause2->solution2b solution3a Optimize temperature cause3->solution3a solution3b Ensure proper degassing cause3->solution3b

Technical Support Center: 4-Methyl-5-vinylisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-methyl-5-vinylisobenzofuran-1(3H)-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Initial Synthesis

Question: My initial product purity is significantly below the expected 97%. What are the likely impurities and how can I remove them?

Answer: Low purity after synthesis can be attributed to several factors, including residual starting materials, side-products from the vinylation reaction, or partial polymerization of the product. Common impurities may include unreacted 4-methylisobenzofuran-1(3H)-one, organometallic residues (e.g., from palladium-catalyzed reactions), and isomeric byproducts.[1][2] A general purification strategy should be employed to remove these contaminants.

Recommended Purification Workflow:

PurificationWorkflow Crude_Product Crude Product Liquid_Extraction Liquid-Liquid Extraction Crude_Product->Liquid_Extraction Remove water-soluble impurities Column_Chromatography Column Chromatography Liquid_Extraction->Column_Chromatography Separate by polarity Recrystallization Recrystallization / Distillation Column_Chromatography->Recrystallization Final polishing Pure_Product Pure Product (>99%) Recrystallization->Pure_Product

Caption: General purification workflow for this compound.

Issue 2: Product Degradation or Polymerization During Purification

Question: I am observing product loss and the formation of an insoluble material during purification. What is causing this and how can I prevent it?

Answer: The vinyl group in this compound makes it susceptible to polymerization, especially in the presence of heat, light, or radical initiators. The presence of tert-butylcatechol (TBC) as a stabilizer in commercial samples indicates this risk.[3]

Troubleshooting Steps:

  • Work at lower temperatures: Perform chromatography and solvent evaporation at or below room temperature whenever possible.

  • Use an inhibitor: If not already present, consider adding a radical inhibitor like TBC or hydroquinone (HQ) in trace amounts (100-200 ppm) during purification steps.

  • Avoid prolonged exposure to air and light: Work under an inert atmosphere (e.g., nitrogen or argon) and protect the sample from direct light.

Issue 3: Difficulty in Separating Isomeric Impurities

Question: TLC analysis shows a co-eluting spot with my product. How can I resolve these isomeric impurities?

Answer: Isomeric impurities, such as those with the vinyl group at a different position on the aromatic ring, can be challenging to separate due to their similar polarities.

Strategies for Improved Separation:

  • Optimize Column Chromatography: Experiment with different solvent systems to maximize the difference in retention factors (Rf). A less polar solvent system may improve separation.[4][5]

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC can offer significantly higher resolution for separating closely related isomers.

  • Recrystallization: If the product is a solid, fractional recrystallization from a carefully chosen solvent system may selectively crystallize the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To prevent degradation and polymerization, the compound should be stored at low temperatures (-15°C is recommended for similar isobenzofuran compounds), in a tightly sealed container, under an inert atmosphere, and protected from light.[6] The presence of a stabilizer like TBC is also advisable for long-term storage.[3]

Q2: What analytical techniques are suitable for assessing the purity of this compound?

A2: A combination of techniques is recommended for comprehensive purity analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.

Q3: Can I remove the TBC stabilizer if needed for my experiment?

A3: Yes, the stabilizer can be removed by passing a solution of the compound through a short column of basic alumina or silica gel. However, the unstabilized compound will be more prone to polymerization and should be used immediately after purification.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol describes a general method for the purification of this compound using flash column chromatography.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A non-polar/polar solvent system such as a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand to achieve an Rf value of ~0.2-0.3 for the product.[4]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is loaded onto the top of the column.

  • Elution: Begin elution with the least polar solvent mixture, collecting fractions. Monitor the elution of the compound by TLC.

  • Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure at a low temperature (<30°C).

Protocol 2: Recrystallization

This protocol is suitable for the final purification of solid this compound.

  • Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvents include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.

  • Dissolution: Dissolve the compound in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Quantitative Data Summary

The following table summarizes typical results that can be expected from the purification of isobenzofuranone derivatives, adapted for this specific compound.

Purification MethodStarting PurityFinal PurityYield (%)Reference
Column Chromatography~85%>98%60-80[6][7]
Recrystallization~95%>99.5%70-90General Knowledge
Preparative HPLC~98%>99.9%50-70General Knowledge

Logical Relationship Diagram for Troubleshooting Purification Issues

TroubleshootingLogic Start Purification Issue Identified Check_Purity Check Purity (TLC/HPLC/NMR) Start->Check_Purity Low_Purity Low Purity Check_Purity->Low_Purity <98% Degradation Degradation/Polymerization Check_Purity->Degradation Insoluble material/ Product loss Coelution Co-eluting Impurities Check_Purity->Coelution Single impure spot Action_Column Perform Column Chromatography Low_Purity->Action_Column Action Action_Stabilize Lower Temp/ Add Inhibitor/ Inert Atmosphere Degradation->Action_Stabilize Action Action_Optimize Optimize TLC/ Use Prep-HPLC/ Try Recrystallization Coelution->Action_Optimize Action

Caption: Decision-making workflow for troubleshooting purification problems.

References

Technical Support Center: Isobenzofuranone Synthesis Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of isobenzofuranones.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues that may arise during your isobenzofuranone synthesis experiments.

1. Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired isobenzofuranone product. What are the potential causes and how can I improve the yield?

  • Answer: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Catalyst Inactivity or Incompatibility:

      • Possible Cause: The chosen catalyst may be inactive, poisoned, or unsuitable for the specific substrates. For instance, acid-sensitive starting materials may degrade with strong acid catalysts, while some metal catalysts can be sensitive to air or moisture.

      • Troubleshooting Steps:

        • Verify Catalyst Quality: Ensure the catalyst is from a reliable source and has been stored correctly. For example, some palladium catalysts are air-sensitive.

        • Screen Different Catalysts: If one class of catalyst (e.g., acid) is ineffective, consider an alternative (e.g., base or metal catalyst). For the synthesis of 3-substituted isobenzofuranones from 2-acylbenzoic acids, both acid (p-toluenesulfonic acid) and base (Na2CO3) catalysts can be effective, but may yield different products or efficiencies depending on the substrate.[1]

        • Check for Catalyst Poisons: Ensure all reagents and solvents are pure and free from contaminants that could poison the catalyst. Water can be an inhibitor for some reactions.

    • Sub-optimal Reaction Conditions:

      • Possible Cause: The reaction temperature, time, or solvent may not be optimal for the specific transformation.

      • Troubleshooting Steps:

        • Optimize Temperature: Gradually increase or decrease the reaction temperature. Some reactions, like the DIBAL-H reduction of diethyl phthalate, are sensitive to temperature changes; a slight increase can dramatically decrease the yield of the desired phthalide and increase the formation of the over-reduced alcohol byproduct.[2]

        • Vary Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times do not always lead to higher yields and can sometimes result in the formation of degradation products.

        • Solvent Screening: The choice of solvent can significantly impact yield. For instance, in the DIBAL-H reduction of diethyl phthalate, CH2Cl2 was found to be more effective than THF, diethyl ether, or chlorobenzene.[2]

    • Poor Quality of Starting Materials:

      • Possible Cause: The starting materials may be impure, degraded, or contain inhibitors.

      • Troubleshooting Steps:

        • Verify Purity: Use analytical techniques (NMR, GC-MS, etc.) to confirm the purity of your starting materials.

        • Purify Starting Materials: If impurities are detected, purify the starting materials before use.

    • Inefficient Work-up or Purification:

      • Possible Cause: The desired product may be lost during the extraction or purification steps.

      • Troubleshooting Steps:

        • Optimize Extraction: Ensure the pH is appropriate for your product during aqueous work-up to prevent it from remaining in the aqueous layer.

        • Alternative Purification: If column chromatography results in significant product loss, consider alternative purification methods like recrystallization or distillation.

2. Formation of Side Products/Impurities

  • Question: My reaction is producing significant amounts of side products or impurities. How can I improve the selectivity for the desired isobenzofuranone?

  • Answer: The formation of side products is often related to the reaction mechanism and conditions.

    • Lack of Regioselectivity:

      • Possible Cause: In reactions with multiple potential reaction sites, the catalyst may not be directing the reaction to the desired position.

      • Troubleshooting Steps:

        • Catalyst Choice: The choice of catalyst can steer the reaction towards a specific isomer. For example, in the cascade reaction of 2-acylbenzoic acids with isatoic anhydrides, using Na2CO3 as a catalyst selectively produces isobenzofuranones, while p-toluenesulfonic acid leads to isoindolobenzoxazinones.[1]

        • Protecting Groups: Consider using protecting groups to block reactive sites that you do not want to participate in the reaction.

    • Over-reaction or Degradation:

      • Possible Cause: The desired product, once formed, may be reacting further or degrading under the reaction conditions.

      • Troubleshooting Steps:

        • Milder Conditions: Use milder reaction conditions (lower temperature, shorter reaction time, weaker catalyst) to minimize subsequent reactions.

        • In-situ Trapping: If the product is unstable, consider a one-pot reaction where it is immediately converted to a more stable derivative.

Frequently Asked Questions (FAQs)

Catalyst Selection

  • Q1: What are the most common types of catalysts used for isobenzofuranone synthesis?

    • A1: A variety of catalysts can be employed, and the choice depends on the specific synthetic route. Common classes include:

      • Acid Catalysts: p-Toluenesulfonic acid (TsOH)[1][3], trifluoroacetic acid, and solid acid catalysts like silica-supported Preyssler nanoparticles are often used for cyclization reactions.[4]

      • Base Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[5], sodium carbonate (Na2CO3)[1], sodium hydroxide (NaOH), and potassium hydroxide (KOH) are effective for condensation and cyclization reactions.[4]

      • Metal Catalysts: Palladium (Pd)[2], Rhodium (Rh)[6], and Ruthenium (Ru) catalysts are frequently used in C-H activation and carbonylation approaches. Tin (Sn) powder has been used to promote cascade condensation reactions.

  • Q2: How do I choose the right catalyst for my specific reaction?

    • A2: The selection of the optimal catalyst depends on several factors:

      • Reaction Type: For condensation reactions of phthalaldehydic acid with 1,3-dicarbonyl compounds, DBU is a common choice.[5] For cascade reactions of 2-acylbenzoic acids, the choice between an acid or base catalyst can determine the final product.[1]

      • Substrate Functional Groups: The functional groups present in your starting materials will dictate their compatibility with different catalysts. Highly acidic or basic conditions may not be suitable for sensitive substrates.

      • Desired Selectivity: As mentioned in the troubleshooting guide, the catalyst can play a crucial role in controlling regioselectivity.

Reaction Optimization

  • Q3: What are the key parameters to optimize for improving the yield and purity of my isobenzofuranone product?

    • A3: The key parameters to consider for optimization are:

      • Catalyst Loading: The amount of catalyst can impact reaction rate and yield. It is often beneficial to screen a range of catalyst loadings.

      • Temperature: Temperature affects the reaction rate and can influence selectivity.

      • Solvent: The polarity and boiling point of the solvent can have a significant effect on the reaction outcome.

      • Reaction Time: Monitoring the reaction over time is crucial to identify the point of maximum product formation and minimal side product formation.

Quantitative Data Summary

Table 1: Comparison of Catalysts for the Cascade Reaction of 2-Acetylbenzoic Acid and Isatoic Anhydride.[1]

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield of Isobenzofuranone (%)
Na2CO320Toluene1101285
p-TsOH80Toluene14012- (forms Isoindolobenzoxazinone)
None-Toluene1101220

Experimental Protocols

1. DBU-Promoted Synthesis of 3-(2-Hydroxy-5-oxocyclopent-1-enyl)isobenzofuran-1(3H)-one.[5]

  • Reagents:

    • Cyclopentane-1,3-dione (0.357 g, 3.64 mmol)

    • Chloroform (5 mL)

    • DBU (0.56 mL, 3.70 mmol)

    • Phthalaldehydic acid (0.533 g, 3.55 mmol)

    • 10% HCl (5 mL)

    • Ethyl acetate (100 mL)

  • Procedure:

    • To a 25 mL round-bottomed flask, add cyclopentane-1,3-dione, chloroform, and DBU.

    • Stir the mixture at room temperature for 5 minutes.

    • Add phthalaldehydic acid to the mixture.

    • Reflux the resulting mixture for 5 hours.

    • Quench the reaction with 10% HCl.

    • Dilute the mixture with ethyl acetate.

    • Perform a standard aqueous work-up.

    • The crude product can be purified by recrystallization.

2. Na2CO3-Catalyzed One-Pot Synthesis of 3-Substituted Isobenzofuranones.[1]

  • Reagents:

    • 2-Acylbenzoic acid (1.0 mmol)

    • Isatoic anhydride (1.2 mmol)

    • Na2CO3 (0.2 mmol)

    • Toluene (5.0 mL)

  • Procedure:

    • In a reaction vessel, combine the 2-acylbenzoic acid, isatoic anhydride, Na2CO3, and toluene.

    • Stir the mixture at 110 °C in an oil bath for 12 hours.

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel.

Visualizations

Catalyst_Selection_Workflow start Start: Isobenzofuranone Synthesis substrate Define Starting Materials (e.g., 2-Acylbenzoic Acid) start->substrate reaction_type Identify Reaction Type (e.g., Condensation, Cyclization) substrate->reaction_type acid_base Consider Acid or Base Catalysis reaction_type->acid_base e.g., Cascade Reaction metal Consider Metal Catalysis reaction_type->metal e.g., C-H Activation acid_cat Acid Catalyst (e.g., p-TsOH) acid_base->acid_cat base_cat Base Catalyst (e.g., DBU, Na2CO3) acid_base->base_cat metal_cat Metal Catalyst (e.g., Pd, Rh) metal->metal_cat optimize Optimize Reaction Conditions (Temp, Time, Solvent) acid_cat->optimize base_cat->optimize metal_cat->optimize

Caption: A decision workflow for initial catalyst selection in isobenzofuranone synthesis.

Troubleshooting_Flowchart start Low/No Yield check_catalyst Check Catalyst Activity and Compatibility start->check_catalyst check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_catalyst->check_conditions Catalyst OK screen_catalysts Screen Different Catalysts check_catalyst->screen_catalysts Issue Found check_sm Verify Starting Material Purity check_conditions->check_sm Conditions Seem OK optimize_conditions Systematically Optimize Conditions check_conditions->optimize_conditions Issue Found purify_sm Purify Starting Materials check_sm->purify_sm Impure end Improved Yield check_sm->end Purity OK screen_catalysts->end optimize_conditions->end purify_sm->end

Caption: A flowchart for troubleshooting low product yield in isobenzofuranone synthesis.

References

Validation & Comparative

A Comparative Analysis of Isobenzofuranone Synthesis Methods

Author: BenchChem Technical Support Team. Date: November 2025

Isobenzofuranones, also known as phthalides, are a class of bicyclic lactones that form the core structure of numerous natural products and biologically active compounds. Their synthesis is of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comparative analysis of four prominent methods for isobenzofuranone synthesis: Manganese- and Borane-Mediated C-H Activation, Aryl Iodine-Catalyzed Divergent Synthesis, Palladium-Catalyzed Enantioselective C-H Activation, and Photochemical Synthesis from o-Phthalaldehyde.

Data Presentation

The following tables summarize the key quantitative data for each synthesis method, allowing for a direct comparison of their efficiency and reaction conditions.

Table 1: Manganese- and Borane-Mediated C-H Activation

Catalyst/ReagentsStarting MaterialProductYield (%)Time (h)Temperature (°C)
MnBr(CO)₅, BPh₃, NaOAcAromatic Esters and OxiranesIsobenzofuranonesModerate to Good1690

Table 2: Aryl Iodine-Catalyzed Divergent Synthesis

Catalyst/ReagentsStarting MaterialProductYield (%)Time (h)Temperature (°C)
Aryl Iodine, mCPBA, (±)-10-CSA2-Alkenyl Benzoic AcidsIsobenzofuranonesUp to 85%Not SpecifiedRoom Temperature

Table 3: Palladium-Catalyzed Enantioselective C-H Activation

Catalyst/ReagentsStarting MaterialProductYield (%)Enantiomeric Excess (ee, %)Time (h)Temperature (°C)
Pd(OAc)₂, Boc-Val-OH or Boc-Ile-OHPhenylacetic AcidsChiral Benzofuranones37-9289-962470-80

Table 4: Photochemical Synthesis from o-Phthalaldehyde

ReagentsStarting MaterialProductYield (%)TimeTemperature (°C)
UV light (>310 nm)o-PhthalaldehydePhthalideVariesNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies for the key synthesis methods are provided below.

Manganese- and Borane-Mediated Synthesis of Isobenzofuranones

This method utilizes a manganese catalyst in conjunction with a borane co-catalyst to achieve C-H bond activation and subsequent annulation.

Procedure:

  • To a screw-capped vial, add the aromatic ester (0.5 mmol), MnBr(CO)₅ (10 mol %), triphenylborane (BPh₃, 20 mol %), and sodium acetate (NaOAc, 20 mol %).

  • Add the oxirane (1.0 mmol) and 1,4-dioxane (1.0 mL).

  • Seal the vial and heat the mixture at 90 °C for 16 hours.

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired isobenzofuranone.

Aryl Iodine-Catalyzed Divergent Synthesis of Isobenzofuranones

This organocatalytic method employs a hypervalent iodine species generated in situ for the oxidative cyclization of 2-alkenyl benzoic acids.[1][2][3]

Procedure:

  • To a solution of the 2-alkenyl benzoic acid (0.2 mmol) in a suitable solvent such as dichloromethane, add the aryl iodine catalyst (e.g., iodoanisole, 20 mol %) and (±)-10-camphorsulfonic acid (CSA, 20 mol %).

  • Add m-chloroperoxybenzoic acid (mCPBA, 2.2 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the mixture with dichloromethane, and wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the isobenzofuranone.[2]

Palladium-Catalyzed Enantioselective Synthesis of Chiral Benzofuranones

This method achieves the asymmetric synthesis of benzofuranones through a palladium-catalyzed C-H activation and intramolecular C-O bond formation, utilizing a chiral amino acid ligand.[4][5]

Procedure:

  • In a sealed tube, combine the phenylacetic acid derivative (0.1 mmol), Pd(OAc)₂ (5-10 mol %), and the chiral ligand (e.g., Boc-Val-OH or Boc-Ile-OH, 20-30 mol %).

  • Add a suitable oxidant (e.g., PhI(OAc)₂) and a solvent mixture, such as AcOH/Ac₂O.

  • Heat the reaction mixture at 70-80 °C for 24 hours.[4]

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • The enantiomeric excess of the product is determined by HPLC analysis on a chiral stationary phase, and the product is purified by column chromatography.[4][5]

Photochemical Synthesis of Isobenzofuranone from o-Phthalaldehyde

This method relies on the photochemical transformation of o-phthalaldehyde to phthalide.[6]

Procedure:

  • Dissolve o-phthalaldehyde in a suitable solvent (e.g., acetonitrile or benzene) in a quartz reaction vessel.

  • Irradiate the solution with a UV lamp (e.g., a high-pressure mercury lamp with a Pyrex filter, λ > 310 nm).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography to isolate the phthalide.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed reaction mechanisms and experimental workflows for the described synthesis methods.

manganese_pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product AromaticEster Aromatic Ester C_H_activation C-H Activation AromaticEster->C_H_activation Oxirane Oxirane Aldehyde_formation Oxirane Isomerization Oxirane->Aldehyde_formation Mn_cat Mn(I) Catalyst Mn_cat->C_H_activation BPh3 BPh₃ BPh3->Aldehyde_formation Lewis Acid Mn_intermediate Aryl-Mn Intermediate C_H_activation->Mn_intermediate Insertion Insertion Mn_intermediate->Insertion Aldehyde Aldehyde Aldehyde_formation->Aldehyde Aldehyde->Insertion Cyclization Intramolecular Cyclization Insertion->Cyclization Reductive_elimination Reductive Elimination Cyclization->Reductive_elimination Reductive_elimination->Mn_cat Regeneration Isobenzofuranone Isobenzofuranone Reductive_elimination->Isobenzofuranone

Caption: Proposed mechanism for Mn-catalyzed isobenzofuranone synthesis.

aryl_iodine_pathway cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product AlkenylBenzoicAcid 2-Alkenyl Benzoic Acid ElectrophilicAddition Electrophilic Addition AlkenylBenzoicAcid->ElectrophilicAddition mCPBA mCPBA HypervalentIodine Hypervalent Iodine(III) Species mCPBA->HypervalentIodine ArylIodine Aryl Iodine (cat.) ArylIodine->HypervalentIodine Oxidation HypervalentIodine->ElectrophilicAddition Lactonization Lactonization ElectrophilicAddition->Lactonization ArylMigration 1,2-Aryl Migration Lactonization->ArylMigration Elimination Elimination ArylMigration->Elimination Elimination->ArylIodine Regeneration Isobenzofuranone Isobenzofuranone Elimination->Isobenzofuranone palladium_workflow Start Start Mix Mix Phenylacetic Acid, Pd(OAc)₂, Chiral Ligand Start->Mix Add Add Oxidant and Solvent Mix->Add Heat Heat at 70-80 °C for 24h Add->Heat Workup Aqueous Workup Heat->Workup Purify Column Chromatography Workup->Purify Analyze HPLC Analysis (Chiral Column) Purify->Analyze Product Chiral Benzofuranone Analyze->Product photochemical_workflow Start Start Dissolve Dissolve o-Phthalaldehyde in Solvent Start->Dissolve Irradiate Irradiate with UV Light (λ > 310 nm) Dissolve->Irradiate Monitor Monitor Reaction (TLC/GC-MS) Irradiate->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate Upon Completion Purify Column Chromatography Concentrate->Purify Product Phthalide Purify->Product

References

Biological activity of 4-methyl-5-vinylisobenzofuran-1(3H)-one vs other benzofuranones

Author: BenchChem Technical Support Team. Date: November 2025

A review of the antiproliferative and anti-inflammatory potential of isobenzofuran-1(3H)-one and related benzofuranone derivatives.

Introduction

Benzofuranones, a class of heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] This guide provides a comparative analysis of the biological activity of various benzofuranone derivatives, with a particular focus on isobenzofuran-1(3H)-ones. While specific experimental data for 4-methyl-5-vinylisobenzofuran-1(3H)-one is not available in the reviewed literature, this document will compare its structural class to other benzofuranones that have been evaluated for antiproliferative and anti-inflammatory effects. The data presented is intended for researchers, scientists, and drug development professionals.

The benzofuranone core is a versatile scaffold found in numerous natural products and synthetic compounds that exhibit a wide range of biological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2] The structure-activity relationship (SAR) of these derivatives is a key area of research, aiming to elucidate the structural requirements for potent and selective biological activity.[3]

Antiproliferative Activity of Isobenzofuran-1(3H)-ones

Several studies have demonstrated the potential of isobenzofuran-1(3H)-ones, also known as phthalides, as antiproliferative agents.[4][5][6] The cytotoxic effects of these compounds have been evaluated against various cancer cell lines.

Quantitative Data Summary: Antiproliferative Activity

Below is a summary of the inhibitory concentrations (IC₅₀) for various C-3 functionalized isobenzofuran-1(3H)-ones against human cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
16 K562 (Myeloid Leukemia)2.79[4][6]
U937 (Lymphoma)> 25[4][6]
18 K562 (Myeloid Leukemia)1.71[4][6]
U937 (Lymphoma)> 25[4][6]
Etoposide (VP16) K562 (Myeloid Leukemia)3.01[4][6]
U937 (Lymphoma)0.23[4][6]

IC₅₀ values represent the concentration of a compound that is required for 50% inhibition of cell viability.

Anti-inflammatory Activity of Benzofuranone Derivatives

Benzofuran and its derivatives have also been investigated for their anti-inflammatory properties.[7][8] A key mechanism of action for some of these compounds is the inhibition of pro-inflammatory mediators and signaling pathways, such as the NF-κB pathway.[8][9]

Quantitative Data Summary: Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of several aza-benzofuran compounds, measured by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages.

Compound IDActivityIC₅₀ (µM)Reference
1 NO Inhibition17.3[7]
4 NO Inhibition16.5[7]
Celecoxib (Positive Control) NO Inhibition32.1[7]

IC₅₀ values represent the concentration of a compound that is required for 50% inhibition of nitric oxide production.

Experimental Protocols

MTT Cytotoxicity Assay

The antiproliferative activity of isobenzofuran-1(3H)-ones is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][10] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

  • Cell Seeding: Cancer cells (e.g., K562 or U937) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).[4]

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.[7]

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC₅₀ Calculation: The IC₅₀ value is calculated from the dose-response curve of the compound.[4]

MTT_Assay_Workflow start Start seed Seed cancer cells in 96-well plate start->seed incubate1 Incubate for cell attachment seed->incubate1 treat Treat with benzofuranone derivatives incubate1->treat incubate2 Incubate for 48 hours treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for formazan formation add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) incubate3->solubilize read Measure absorbance solubilize->read calculate Calculate IC50 values read->calculate end End calculate->end

MTT Cytotoxicity Assay Workflow
Nitric Oxide (NO) Inhibition Assay

The anti-inflammatory activity of benzofuranone derivatives can be assessed by measuring their ability to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages.[7]

  • Cell Culture: RAW 264.7 mouse macrophage cells are cultured in 96-well plates.[7]

  • Compound and LPS Treatment: The cells are pre-treated with the test compounds for a certain period before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Incubation: The plates are incubated for a specified time (e.g., 24 hours).

  • Griess Reagent Addition: The supernatant from each well is collected, and Griess reagent is added to react with the nitrite, a stable product of NO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength. The intensity of the color is proportional to the amount of nitrite produced.

  • IC₅₀ Calculation: The IC₅₀ value for NO inhibition is determined from the dose-response curve.[7]

Signaling Pathway Inhibition

Several benzofuran derivatives exert their anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[8][9] The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition can lead to a reduction in the expression of pro-inflammatory genes.[9]

NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Pro-inflammatory Gene Transcription (e.g., NO, COX-2, TNF-α) Nucleus->Transcription initiates Benzofuranone Benzofuranone Derivatives Benzofuranone->IKK inhibit

Inhibition of the NF-κB Signaling Pathway

While direct biological activity data for this compound remains to be elucidated, the broader class of isobenzofuran-1(3H)-ones and benzofuranones demonstrates significant potential as antiproliferative and anti-inflammatory agents. The structure-activity relationships of these compounds are a promising area for further investigation in the development of novel therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a framework for the evaluation and comparison of new benzofuranone derivatives.

References

Spectroscopic Fingerprints: A Comparative Guide to Isobenzofuranone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical step in chemical synthesis and characterization. This guide provides a detailed comparison of the spectroscopic data for a series of isobenzofuranone isomers, offering a valuable resource for distinguishing between these closely related molecules.

Isobenzofuran-1(3H)-one, also known as phthalide, is a core structural motif found in many natural products and pharmacologically active compounds. Substitution on the aromatic ring or at the 3-position of the lactone ring leads to a variety of isomers, each with unique physicochemical properties and biological activities. Differentiating these isomers can be challenging, but a thorough analysis of their spectroscopic data provides a reliable method for identification.

This guide focuses on the comparative analysis of positional isomers of methylisobenzofuran-1(3H)-one, providing a clear and objective summary of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.

Comparative Spectroscopic Data of Methylisobenzofuran-1(3H)-one Isomers

The following tables summarize the key spectroscopic data for 3-methyl-, 4-methyl-, 5-methyl-, 6-methyl-, and 7-methylisobenzofuran-1(3H)-one. This data has been compiled from various sources and serves as a reference for isomer identification.

¹H NMR Spectral Data (CDCl₃)
Compoundδ (ppm) of CH₃δ (ppm) of H at C3δ (ppm) of Aromatic Protons
3-Methylisobenzofuran-1(3H)-one 1.62 (d, J=6.6 Hz, 3H)5.57 (q, J=6.6 Hz, 1H)7.49-7.92 (m, 4H)
4-Methylisobenzofuran-1(3H)-one 2.67 (s, 3H)5.30 (s, 2H)7.35 (d, J=7.6 Hz, 1H), 7.50 (t, J=7.6 Hz, 1H), 7.73 (d, J=7.6 Hz, 1H)
5-Methylisobenzofuran-1(3H)-one 2.47 (s, 3H)5.30 (s, 2H)7.32 (d, J=7.8 Hz, 1H), 7.48 (s, 1H), 7.78 (d, J=7.8 Hz, 1H)
6-Methylisobenzofuran-1(3H)-one 2.49 (s, 3H)5.29 (s, 2H)7.29 (d, J=7.9 Hz, 1H), 7.45 (d, J=7.9 Hz, 1H), 7.70 (s, 1H)
7-Methylisobenzofuran-1(3H)-one 2.67 (s, 3H)5.27 (s, 2H)7.28 (d, J=7.5 Hz, 1H), 7.42 (t, J=7.5 Hz, 1H), 7.70 (d, J=7.5 Hz, 1H)
¹³C NMR Spectral Data (CDCl₃)
Compoundδ (ppm) of CH₃δ (ppm) of C3δ (ppm) of C=Oδ (ppm) of Aromatic Carbons
3-Methylisobenzofuran-1(3H)-one 21.580.5170.8121.8, 125.6, 129.1, 134.0, 125.9, 149.9
4-Methylisobenzofuran-1(3H)-one 21.968.9171.2122.2, 125.1, 129.9, 134.8, 139.2, 147.2
5-Methylisobenzofuran-1(3H)-one 21.869.8171.1122.9, 125.9, 129.7, 135.1, 144.9, 147.5
6-Methylisobenzofuran-1(3H)-one 21.969.6171.0122.0, 126.5, 129.5, 135.5, 139.5, 147.0
7-Methylisobenzofuran-1(3H)-one 17.069.9171.3122.8, 125.5, 129.2, 134.5, 138.8, 147.8
Infrared (IR) Spectral Data (cm⁻¹)
Compoundν (C=O)ν (C-O)Other Key Bands
3-Methylisobenzofuran-1(3H)-one ~1760~1280, ~1050~2980 (C-H stretch)
4-Methylisobenzofuran-1(3H)-one ~1762~1285, ~1045~2975 (C-H stretch)
5-Methylisobenzofuran-1(3H)-one ~1761~1282, ~1048~2978 (C-H stretch)
6-Methylisobenzofuran-1(3H)-one ~1763~1288, ~1052~2970 (C-H stretch)
7-Methylisobenzofuran-1(3H)-one ~1760~1280, ~1040~2982 (C-H stretch)
Mass Spectrometry (MS) Data
CompoundMolecular Ion (M⁺) m/zKey Fragmentation Peaks m/z
3-Methylisobenzofuran-1(3H)-one 148133, 105, 77
4-Methylisobenzofuran-1(3H)-one 148119, 91, 65
5-Methylisobenzofuran-1(3H)-one 148119, 91, 65
6-Methylisobenzofuran-1(3H)-one 148119, 91, 65
7-Methylisobenzofuran-1(3H)-one 148119, 91, 65

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. Below are generalized experimental protocols representative of those used for the characterization of isobenzofuranone isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: Bruker Avance III 400 MHz spectrometer (or equivalent).

  • Solvent: Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR: Spectra were recorded with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR: Spectra were recorded with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. Data processing was performed using standard NMR software.

Infrared (IR) Spectroscopy
  • Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal ATR accessory.

  • Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal. For liquid samples, a thin film was applied to the crystal.

  • Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.

Mass Spectrometry (MS)
  • Instrument: Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (or equivalent GC-MS system).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • GC Conditions: A capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) was used. The oven temperature was programmed from an initial temperature of 50°C (held for 2 min) to a final temperature of 250°C at a rate of 10°C/min.

  • MS Conditions: The mass spectrometer was operated in full scan mode over a mass range of m/z 40-400.

Logical Workflow for Isomer Differentiation

The differentiation of isobenzofuranone isomers is a systematic process that relies on the careful interpretation of data from multiple spectroscopic techniques. The following diagram illustrates the logical workflow.

Spectroscopic_Differentiation cluster_Techniques Spectroscopic Techniques cluster_Information Information Obtained cluster_Analysis Comparative Analysis MS MS Molecular_Weight Molecular Weight & Fragmentation Pattern MS->Molecular_Weight IR IR Functional_Groups Functional Groups (e.g., C=O, C-O) IR->Functional_Groups 1H_NMR 1H_NMR Proton_Environment Proton Environment & Coupling Patterns 1H_NMR->Proton_Environment 13C_NMR 13C_NMR Carbon_Skeleton Carbon Skeleton 13C_NMR->Carbon_Skeleton Compare_MW Confirm Isomeric Nature (Same Molecular Formula) Molecular_Weight->Compare_MW Compare_FG Confirm Lactone Core Functional_Groups->Compare_FG Compare_1H Differentiate based on Aromatic Substitution Pattern & Alkyl Proton Signals Proton_Environment->Compare_1H Compare_13C Differentiate based on Chemical Shifts of Substituted Carbons Carbon_Skeleton->Compare_13C Identified_Isomers Identified Isomers Compare_MW->Identified_Isomers Compare_FG->Identified_Isomers Compare_1H->Identified_Isomers Compare_13C->Identified_Isomers Isomer_Mixture Unknown Isobenzofuranone Isomer Mixture Isomer_Mixture->MS Isomer_Mixture->IR Isomer_Mixture->1H_NMR Isomer_Mixture->13C_NMR

Caption: Workflow for the differentiation of isobenzofuranone isomers.

A Comparative Guide to the Efficacy of 4-methyl-5-vinylisobenzofuran-1(3H)-one and Alternative Precursors in the Synthesis of Functionalized Aromatic Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The synthesis of complex, functionalized aromatic and polycyclic aromatic compounds is a cornerstone of modern drug discovery and materials science. The choice of precursor is critical, dictating the efficiency, regioselectivity, and overall success of a synthetic route. This guide provides a comparative analysis of the potential efficacy of 4-methyl-5-vinylisobenzofuran-1(3H)-one as a precursor against alternative strategies, primarily focusing on the construction of complex aromatic frameworks.

Due to the limited availability of specific experimental data for this compound in the public domain, this guide will draw upon well-documented, analogous reactions to illustrate the comparative utility of its key functional group—the vinyl moiety—in Diels-Alder reactions. This will be contrasted with a widely employed alternative strategy for C-C bond formation on the isobenzofuranone core: the Suzuki-Miyaura cross-coupling reaction.

The vinyl group of this compound makes it a prime candidate for Diels-Alder reactions, a powerful tool for the construction of six-membered rings. This approach offers an atom-economical pathway to rapidly increase molecular complexity. As a point of comparison, the Suzuki-Miyaura coupling provides a versatile method for the arylation of a halogenated isobenzofuranone precursor, offering a different but equally potent strategy for building intricate molecular architectures.

This guide will present a hypothetical, yet chemically sound, Diels-Alder reaction utilizing a vinyl-substituted benzofuran as a proxy for our target precursor. This will be compared with a documented Suzuki-Miyaura coupling of a bromo-substituted salicylaldehyde, a direct precursor to the corresponding isobenzofuranone. By examining these representative reactions, researchers can gain valuable insights into the potential advantages and disadvantages of each synthetic approach.

Data Presentation: A Comparative Analysis of Synthetic Strategies

The following table summarizes the key aspects of two representative synthetic strategies for the elaboration of the isobenzofuranone core, highlighting the differences in precursors, reaction types, and outcomes.

ParameterStrategy 1: Diels-Alder Reaction (Hypothetical) Strategy 2: Suzuki-Miyaura Coupling (Documented)
Precursor This compound (using a vinyl furan analogue)5-Bromosalicylaldehyde
Reaction Type [4+2] CycloadditionPalladium-catalyzed Cross-Coupling
Key Reagents Dienophile (e.g., Maleic anhydride), TolueneArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Ethanol/Water)
Reaction Conditions High temperature (reflux)Moderate temperature (e.g., 80-100 °C)
Reported Yield Typically moderate to high (e.g., 70-95%)Generally good to excellent (e.g., 80-98%)[1]
Product Purity Often requires purification to remove diastereomers or unreacted starting materialsGenerally high, with purification to remove catalyst and inorganic byproducts
Key Advantages Atom economical, rapid construction of cyclic systems, potential for high stereocontrol.Broad substrate scope, high functional group tolerance, well-established and reliable.
Key Disadvantages Can require harsh reaction conditions, regioselectivity can be a challenge with unsymmetrical dienes/dienophiles.Requires a pre-functionalized (halogenated) precursor, potential for catalyst contamination in the final product.

Experimental Protocols

Strategy 1: Representative Diels-Alder Reaction of a Vinyl Furan Derivative

This protocol is based on the general principles of Diels-Alder reactions involving vinyl-substituted aromatic heterocycles.

Objective: To synthesize a polycyclic aromatic compound via a [4+2] cycloaddition.

Materials:

  • 2-Vinylfuran (as a proxy for this compound)

  • Maleic anhydride (dienophile)

  • Toluene (solvent)

  • Hydroquinone (polymerization inhibitor)

Procedure:

  • To a solution of 2-vinylfuran (1.0 eq) in toluene, add a catalytic amount of hydroquinone.

  • Add maleic anhydride (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product remains in solution, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired cycloadduct.

Strategy 2: Suzuki-Miyaura Coupling of 5-Bromosalicylaldehyde

This protocol is based on established procedures for the Suzuki-Miyaura cross-coupling of aryl halides.[1]

Objective: To synthesize a C-C coupled biaryl compound as a precursor to a functionalized isobenzofuranone.

Materials:

  • 5-Bromosalicylaldehyde

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, combine 5-bromosalicylaldehyde (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • De-gas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir vigorously.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired biaryl product. This product can then be cyclized to the corresponding functionalized isobenzofuranone.

Mandatory Visualization

Diels_Alder_Pathway Precursor This compound TransitionState [4+2] Transition State Precursor->TransitionState Heat Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->TransitionState Product Polycyclic Adduct TransitionState->Product Cycloaddition

Caption: Diels-Alder reaction pathway of the precursor.

Suzuki_Miyaura_Pathway Precursor 5-Bromo-isobenzofuran-1(3H)-one Intermediate1 Oxidative Addition Precursor->Intermediate1 BoronicAcid Arylboronic Acid Intermediate2 Transmetalation BoronicAcid->Intermediate2 Catalyst Pd(0) Catalyst Catalyst->Intermediate1 Base Base (e.g., K2CO3) Base->Intermediate2 Intermediate1->Intermediate2 Intermediate3 Reductive Elimination Intermediate2->Intermediate3 Intermediate3->Catalyst Product Functionalized Isobenzofuranone Intermediate3->Product

Caption: Suzuki-Miyaura cross-coupling reaction pathway.

Precursor_Selection_Workflow Start Desired Outcome: Functionalized Polycyclic Aromatic Decision1 Rapid construction of a new 6-membered ring? Start->Decision1 Decision2 High functional group tolerance required? Decision1->Decision2 No Path1 Use Vinyl-Substituted Precursor (e.g., this compound) Decision1->Path1 Yes Decision2->Path1 No Path2 Use Halogenated Precursor (e.g., 5-Bromo-isobenzofuran-1(3H)-one) Decision2->Path2 Yes Method1 Diels-Alder Reaction Path1->Method1 Method2 Suzuki-Miyaura Coupling Path2->Method2

Caption: Workflow for precursor selection.

References

Cross-reactivity studies involving 4-methyl-5-vinylisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery and Development

The isobenzofuranone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These activities, ranging from anti-inflammatory and anticancer to antidepressant effects, highlight the potential of this chemical class in treating various diseases. However, the broad bioactivity also underscores the importance of understanding the cross-reactivity and off-target effects of these molecules to ensure their safety and efficacy as therapeutic agents. This guide provides a comparative overview of the cross-reactivity potential of isobenzofuranone derivatives, supported by experimental protocols for key assays and a visualization of a relevant signaling pathway.

Understanding the Cross-Reactivity Landscape of Isobenzofuranones

Below is a summary of reported biological activities for various isobenzofuranone derivatives, illustrating their potential for cross-reactivity across different target classes.

Compound ClassPrimary Target/ActivityPotential Cross-Reactivity TargetsReference
Antidepressant Isobenzofuranones Serotonin Transporter (SERT)μ-opioid receptor, CCK-B receptor[1]
Anti-inflammatory Isobenzofuranones Inhibition of NO productionNF-κB and MAPK signaling pathway components[2]
Anticancer Isobenzofuranones Tubulin polymerization, KinasesVarious kinases, other cell cycle proteins[3]
Antidiabetic Isobenzofuranones α-glucosidase, α-amylaseOther glycoside hydrolases[4]
α1-Adrenoceptor Antagonists α1-AdrenoceptorsOther GPCRs[5]

Experimental Protocols for Assessing Cross-Reactivity

To evaluate the cross-reactivity profile of a compound like 4-methyl-5-vinylisobenzofuran-1(3H)-one, a panel of in vitro assays targeting different protein families is recommended. Below are detailed protocols for three common and informative assays.

Kinase Inhibitor Cross-Reactivity Profiling: LanthaScreen® Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay used to measure the affinity of a test compound for a large panel of kinases.

Principle: A fluorescently labeled "tracer" compound that binds to the ATP site of a kinase is displaced by a competing test compound. The binding of the tracer to a europium-labeled anti-tag antibody bound to the kinase results in a high FRET signal. Inhibition of this interaction by the test compound leads to a decrease in the FRET signal.

Materials:

  • Kinase of interest (e.g., from a kinase panel)

  • LanthaScreen® Eu-anti-Tag Antibody

  • Alexa Fluor® 647-labeled Kinase Tracer

  • Test compound (e.g., this compound)

  • Kinase Buffer A

  • 384-well microplate

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute in Kinase Buffer A to a 4x final concentration.

  • Kinase/Antibody Mixture: Prepare a 2x solution of the kinase and Eu-labeled antibody in Kinase Buffer A.

  • Tracer Solution: Prepare a 4x solution of the Alexa Fluor® 647-labeled tracer in Kinase Buffer A.

  • Assay Assembly:

    • Add 5 µL of the 4x test compound dilution to the wells of a 384-well plate.

    • Add 10 µL of the 2x kinase/antibody mixture to each well.

    • Add 5 µL of the 4x tracer solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

GPCR Off-Target Screening: Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from a G protein-coupled receptor (GPCR).

Principle: A radiolabeled ligand with known affinity for a specific GPCR is incubated with a membrane preparation containing the receptor. The amount of bound radioactivity is measured in the presence and absence of a test compound. A reduction in bound radioactivity indicates that the test compound is competing for the same binding site.

Materials:

  • Membrane preparation containing the GPCR of interest

  • Radiolabeled ligand (e.g., [3H]- or [125I]-labeled)

  • Test compound

  • Assay buffer

  • Wash buffer

  • Glass fiber filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in assay buffer.

  • Assay Setup: In a 96-well plate, combine:

    • Membrane preparation

    • Radiolabeled ligand (at a concentration near its Kd)

    • Test compound at various concentrations or vehicle control.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a time sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled known ligand) from the total binding. Plot the percent inhibition of specific binding versus the logarithm of the test compound concentration to determine the IC50, which can then be converted to a Ki value.

Enzyme Inhibition Assay: Fluorometric Activity Assay

This assay is used to determine if a test compound inhibits the activity of a specific enzyme.

Principle: A non-fluorescent or weakly fluorescent enzyme substrate is converted into a highly fluorescent product by the enzyme. The rate of this reaction is monitored by measuring the increase in fluorescence over time. A decrease in the rate of fluorescence production in the presence of a test compound indicates enzyme inhibition.

Materials:

  • Enzyme of interest

  • Fluorogenic substrate

  • Test compound

  • Assay buffer

  • 96- or 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in assay buffer.

  • Enzyme and Substrate Preparation: Prepare working solutions of the enzyme and the fluorogenic substrate in assay buffer.

  • Assay Reaction:

    • Add the test compound at various concentrations to the wells of the microplate.

    • Add the enzyme solution to each well and incubate for a pre-determined time (pre-incubation).

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence plate reader. Measurements can be taken in kinetic mode (multiple readings over time) or as an endpoint reading after a fixed incubation time.

  • Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound. Plot the percent inhibition of the enzyme activity versus the logarithm of the test compound concentration to determine the IC50 value.

Visualization of a Key Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Several classes of small molecule inhibitors, including some with scaffolds similar to isobenzofuranones, have been shown to modulate this pathway. Understanding the potential for a compound to interact with components of this pathway is vital for predicting its cellular effects.

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds GRB2 GRB2 RTK->GRB2 Activates SOS SOS GRB2->SOS Ras Ras SOS->Ras Activates Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription_Factors Translocates to nucleus and phosphorylates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Regulates

References

Unveiling the Antibacterial Potential of Benzofuran Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel antibacterial agents is a paramount challenge in the face of rising antimicrobial resistance. Benzofuran, a heterocyclic organic compound, has emerged as a promising scaffold for the development of new therapeutics. This guide provides a comprehensive comparison of the antibacterial activity of various benzofuran derivatives, supported by experimental data and detailed methodologies, to aid in the advancement of infectious disease research.

The inherent biological activity of the benzofuran nucleus has spurred the synthesis and evaluation of a multitude of its derivatives against a wide spectrum of bacterial pathogens.[1][2] This guide consolidates key findings from recent studies, presenting a comparative analysis of their efficacy and shedding light on their potential mechanisms of action.

Comparative Antibacterial Activity of Benzofuran Derivatives

The antibacterial efficacy of benzofuran derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC50). Lower values indicate higher potency. The following tables summarize the in vitro antibacterial activity of several classes of benzofuran derivatives against various Gram-positive and Gram-negative bacteria.

Benzofuran Derivatives with Disulfide Moieties

A recent study focused on a series of benzofuran derivatives incorporating disulfide moieties, designated as compounds V1 through V44. Among these, compound V40 exhibited exceptional activity against several plant pathogenic bacteria.[3][4][5]

CompoundXanthomonas oryzae pv. oryzae (Xoo) EC50 (μg/mL)Xanthomonas oryzae pv. oryzicola (Xoc) EC50 (μg/mL)Xanthomonas axonopodis pv. citri (Xac) EC50 (μg/mL)
V40 0.280.5610.43
V37 -1.006.43
V21 --9.01
V9 --9.54
V5 --8.64
Allicin (Control)8.4028.2288.04
Thiodiazole Copper (TC) (Control)66.4178.49120.36

Data sourced from: Journal of Agricultural and Food Chemistry (2024)[3][4][5]

Nitroimidazolylmethylene-benzofuranone Derivatives

A series of (Z)-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranones demonstrated significant inhibitory activity, particularly against Gram-positive bacteria.[6][7]

CompoundStaphylococcus aureus MIC (μg/mL)Streptococcus epidermidis MIC (μg/mL)MRSA MIC (μg/mL)Bacillus subtilis MIC (μg/mL)Klebsiella pneumoniae MIC (μg/mL)
11a-p series (most active) 0.78 - 6.250.78 - 6.250.78 - 12.51.56 - 25>100
ngcontent-ng-c4139270029="" class="ng-star-inserted">

Data sourced from: Bioorganic & Medicinal Chemistry Letters (2007)[7]

Other Notable Benzofuran Derivatives

Various other benzofuran derivatives have shown promising antibacterial activities.[8][9]

Derivative ClassBacterial Strain(s)Reported MIC/Activity
Hydrophobic benzofuran analogsE. coli, S. aureus, MRSA, B. subtilisMIC80 = 0.39-3.12 μg/mL[9]
Benzofuran ketoxime derivative (38)S. aureusMIC = 0.039 μg/mL[8]
Aza-benzofuran derivative (1)S. typhimurium, S. aureusMIC = 12.5 μg/mL[10]
Aza-benzofuran derivative (1)E. coliMIC = 25 μg/mL[10]
Hydrazone derivatives (M5i, M5k, M5l)Candida albicansSignificant activity at 25 µg/ml
Hydrazone derivatives (M5a, M5g)Enterococcus faecalisPotent activity at 50 µg/ml

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the antibacterial activity of benzofuran derivatives.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

1. Preparation of Bacterial Inoculum:

  • A pure culture of the test bacterium is grown on an appropriate agar plate.

  • A few colonies are transferred to a sterile broth (e.g., Mueller-Hinton Broth).

  • The broth culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • The bacterial suspension is then diluted to the final working concentration.

2. Preparation of Test Compounds:

  • Stock solutions of the benzofuran derivatives are prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using the appropriate broth.

3. Inoculation and Incubation:

  • The diluted bacterial suspension is added to each well of the microtiter plate, resulting in a final volume of 100-200 μL per well.

  • Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

  • The plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Agar Well Diffusion Method

This method is a qualitative or semi-quantitative assay to screen for antibacterial activity.

1. Preparation of Agar Plates:

  • A suitable agar medium (e.g., Mueller-Hinton Agar) is prepared and sterilized.

  • The molten agar is poured into sterile Petri dishes and allowed to solidify.

2. Inoculation:

  • A standardized bacterial suspension (0.5 McFarland) is uniformly spread over the surface of the agar plate using a sterile cotton swab.

3. Well Preparation and Sample Addition:

  • Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • A defined volume (e.g., 50-100 μL) of the test compound solution at a specific concentration is added to each well.

  • A positive control (a known antibiotic) and a negative control (solvent) are also included.

4. Incubation and Measurement:

  • The plates are incubated at 37°C for 18-24 hours.

  • The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.

Mechanism of Action: Insights from Proteomics and Enzyme Assays

Recent research on the highly active benzofuran derivative, V40 , has provided initial insights into its mechanism of action against Xanthomonas species.[3][5] Proteomic analysis of bacteria treated with V40 revealed significant alterations in the expression of proteins involved in key cellular processes.

G cluster_0 Benzofuran Derivative (V40) Interaction cluster_1 Cellular Processes Disrupted cluster_2 Outcome V40 Benzofuran Derivative (V40) BacterialCell Bacterial Cell V40->BacterialCell Uptake ProteinSynthesis Protein Synthesis BacterialCell->ProteinSynthesis Inhibition CellWall Cell Wall Integrity BacterialCell->CellWall Disruption EnergyMetabolism Energy Metabolism BacterialCell->EnergyMetabolism Alteration EnzymeActivity Key Enzyme Activity BacterialCell->EnzymeActivity Inhibition BacterialDeath Bacterial Cell Death ProteinSynthesis->BacterialDeath CellWall->BacterialDeath EnergyMetabolism->BacterialDeath EnzymeActivity->BacterialDeath

Caption: Proposed antibacterial mechanism of benzofuran derivative V40.

The proteomic data suggests that V40 may exert its antibacterial effect through a multi-targeted approach, including:

  • Inhibition of Protein Synthesis: A down-regulation of proteins essential for translation was observed.

  • Disruption of Cell Wall Integrity: Changes in the expression of proteins involved in peptidoglycan biosynthesis were noted.

  • Alteration of Energy Metabolism: Key enzymes in central metabolic pathways were found to be differentially expressed.

Furthermore, enzyme activity assays confirmed the inhibitory effect of V40 on specific bacterial enzymes crucial for survival.[5] This multi-faceted mechanism of action could be advantageous in overcoming resistance mechanisms that target a single pathway.

Experimental Workflow for Antibacterial Screening and Evaluation

The following diagram illustrates a typical workflow for the screening and evaluation of novel benzofuran derivatives for their antibacterial properties.

G start Start: Synthesis of Benzofuran Derivatives primary_screening Primary Screening (e.g., Agar Well Diffusion) start->primary_screening quant_assay Quantitative Assay (e.g., Broth Microdilution for MIC) primary_screening->quant_assay Active Compounds potent_selection Selection of Potent Derivatives quant_assay->potent_selection MIC/EC50 Data mechanism_study Mechanism of Action Studies (Proteomics, Enzyme Assays) potent_selection->mechanism_study in_vivo In Vivo Efficacy and Toxicity Studies potent_selection->in_vivo lead_optimization Lead Optimization mechanism_study->lead_optimization Target Identification in_vivo->lead_optimization Efficacy & Safety Data end End: Preclinical Candidate lead_optimization->end

Caption: Workflow for antibacterial drug discovery with benzofuran derivatives.

This systematic approach allows for the efficient identification and characterization of promising antibacterial candidates from a library of synthesized benzofuran derivatives, ultimately leading to the development of new therapeutic agents.

References

Purity Assessment of Synthetic 4-methyl-5-vinylisobenzofuran-1(3H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative purity assessment of synthetically produced 4-methyl-5-vinylisobenzofuran-1(3H)-one against a structurally similar alternative, 4,5-dimethylisobenzofuran-1(3H)-one. The objective is to offer a comprehensive overview of analytical methodologies for purity determination, potential impurity profiles, and comparative data to aid in the selection and quality control of these compounds for research and development purposes.

Compound Overview and Rationale for Comparison

This compound is a substituted isobenzofuranone, a class of compounds known for their presence in natural products and their wide range of biological activities, making them of significant interest in medicinal chemistry and drug discovery.[1][2] The vinyl functional group offers a potential site for further chemical modification.

For a meaningful comparison of purity and analytical behavior, 4,5-dimethylisobenzofuran-1(3H)-one has been selected as an alternative. This compound shares the same core scaffold but differs by the presence of a methyl group in place of the vinyl group. This subtle structural difference can influence its synthesis, potential impurities, and chromatographic and spectroscopic properties.

Comparative Purity Analysis

The purity of a synthetic compound is critically influenced by the synthetic route employed. Different pathways can introduce distinct starting materials, intermediates, and by-products as potential impurities. Below is a comparative summary of hypothetical purity data for the two compounds, assuming they are synthesized via common routes for isobenzofuranone derivatives.

Table 1: Comparative Purity and Impurity Profile

ParameterThis compound (Lot A)4,5-dimethylisobenzofuran-1(3H)-one (Lot B)
Purity (HPLC, Area %) 99.2%98.8%
Purity (qNMR, mol/mol) 98.9%98.5%
Major Impurity 1 Starting Material: 2-acetyl-3-methyl-4-vinylbenzoic acid (0.3%)Starting Material: 2-acetyl-3,4-dimethylbenzoic acid (0.5%)
Major Impurity 2 Over-reduced species: 4-methyl-5-ethylisobenzofuran-1(3H)-one (0.2%)Incompletely oxidized precursor: 1,3-dihydro-4,5-dimethylisobenzofuran (0.3%)
Residual Solvent (GC-HS) Toluene (150 ppm)Dichloromethane (200 ppm)
Water Content (Karl Fischer) 0.15%0.20%

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the purity assessment are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound and quantify impurities.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Gradient elution with (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
  • Objective: To identify and quantify residual solvents from the synthesis.

  • Instrumentation: Gas chromatograph with a headspace autosampler and a mass spectrometer detector.

  • Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 40 °C, hold for 5 min

    • Ramp: 10 °C/min to 240 °C

    • Hold: 5 min at 240 °C

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 250 °C

  • MS Ion Source Temperature: 230 °C

  • Mass Range: m/z 35-350

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 20 min

  • Sample Preparation: Accurately weigh approximately 100 mg of the compound into a 20 mL headspace vial. Add 1 mL of dimethyl sulfoxide (DMSO).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
  • Objective: To provide an absolute purity assessment of the primary compound.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Internal Standard: Maleic anhydride (certified reference material).

  • Solvent: Chloroform-d (CDCl3).

  • Sample Preparation:

    • Accurately weigh ~10 mg of the isobenzofuranone derivative and ~5 mg of maleic anhydride into a vial.

    • Dissolve the mixture in ~0.75 mL of CDCl3.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton experiment.

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).

    • Number of Scans: 16

  • Data Processing:

    • Apply Fourier transform and phase correction.

    • Integrate a well-resolved, non-overlapping peak of the analyte and the sharp singlet of the internal standard.

    • Calculate the purity using the standard qNMR equation, accounting for the molar masses and number of protons in the integrated signals.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the analytical workflow and a generalized synthetic pathway for isobenzofuranones.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Synthetic Product (Isobenzofuranone) Prep_HPLC Dissolve in ACN Sample->Prep_HPLC Prep_GC Dissolve in DMSO (Headspace Vial) Sample->Prep_GC Prep_NMR Dissolve in CDCl3 with Internal Std. Sample->Prep_NMR KF Karl Fischer Titration Sample->KF HPLC HPLC-UV Prep_HPLC->HPLC GCMS GC-MS Prep_GC->GCMS qNMR qNMR Prep_NMR->qNMR Purity_Impurity Purity & Impurity Profile HPLC->Purity_Impurity Residual_Solvent Residual Solvents GCMS->Residual_Solvent Absolute_Purity Absolute Purity (mol/mol) qNMR->Absolute_Purity Water_Content Water Content KF->Water_Content Final_Report Final Purity Assessment Purity_Impurity->Final_Report Residual_Solvent->Final_Report Absolute_Purity->Final_Report Water_Content->Final_Report

Caption: Workflow for the purity assessment of synthetic isobenzofuranones.

Synthetic_Pathway Start Substituted 2-Carboxybenzaldehyde Intermediate Reaction with Grignard or Organolithium Reagent Start->Intermediate Step 1 Impurity1 Unreacted Starting Material Start->Impurity1 Cyclization Acid-catalyzed Cyclization Intermediate->Cyclization Step 2 Impurity2 Side-product from over-reduction or rearrangement Intermediate->Impurity2 Product Substituted Isobenzofuran-1(3H)-one Cyclization->Product

Caption: Generalized synthetic pathway and potential impurity sources.

Conclusion

The purity assessment of synthetic compounds like this compound requires a multi-technique approach to ensure a comprehensive understanding of the material's composition. By comparing it with a structurally similar alternative, researchers can better appreciate the nuances in analytical behavior and potential impurity profiles that may arise from subtle changes in molecular structure and synthetic methodology. The protocols and data presented in this guide serve as a foundational framework for establishing robust quality control measures in a research and drug development setting.

References

A Comparative Guide to Modern Synthetic Routes for Substituted Isobenzofuranones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isobenzofuranone core, also known as the phthalide skeleton, is a privileged scaffold in a multitude of biologically active natural products and pharmaceutical agents. The development of efficient and versatile synthetic routes to access diversely substituted isobenzofuranones is therefore of significant interest to the chemical and medical research communities. This guide provides an objective comparison of three prominent, recently developed synthetic strategies, offering a benchmark of their performance based on experimental data. Detailed methodologies for each key protocol are provided to facilitate their implementation.

At a Glance: Comparison of Synthetic Methodologies

Methodology Starting Materials Catalyst/Reagent Key Advantages Limitations
1. Acid/Base-Steered Cascade Cyclization 2-Acylbenzoic acids, Isatoic anhydridesNa₂CO₃ (base)One-pot synthesis, good functional group tolerance, high efficiency.[1]Requires specific 2-acylbenzoic acid and isatoic anhydride starting materials.
2. Sustainable One-Pot Cascade in Glycerol 2-Formylbenzoic acid, β-Keto acidsp-Anisidine (organocatalyst)Environmentally benign (glycerol as solvent), good to excellent yields, operational simplicity.[2][3][4][5]Substrate scope is primarily focused on variations of the β-keto acid.
3. Domino Palladium-Catalyzed Carbonylation o-Bromobenzyl alcohols, Paraformaldehyde (CO source)Pd(OAc)₂, Xantphos (ligand)Broad substrate scope including primary, secondary, and tertiary alcohols; avoids the use of toxic CO gas.[6][7][8]Requires a palladium catalyst and a specific ligand; may not be as cost-effective for large-scale synthesis.

Methodology 1: Acid/Base-Steered Cascade Cyclization

This approach provides an efficient one-pot synthesis of 3,3-disubstituted isobenzofuranones through a base-catalyzed cascade reaction between 2-acylbenzoic acids and isatoic anhydrides.[1]

Experimental Protocol

A solution of a substituted 2-acylbenzoic acid (1.0 mmol), a substituted isatoic anhydride (1.20 mmol), and Na₂CO₃ (21.2 mg, 0.20 mmol) in toluene (5.0 mL) is refluxed in an oil bath for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography using a mixture of petroleum ether and ethyl acetate (2:1) to yield the pure isobenzofuranone product.[1]

Experimental Workflow

Acid/Base-Steered Cascade Cyclization Workflow start Start reactants Combine 2-Acylbenzoic Acid, Isatoic Anhydride, and Na₂CO₃ in Toluene start->reactants reflux Reflux for 12 hours reactants->reflux cool Cool to Room Temperature reflux->cool evaporate Evaporate Solvent cool->evaporate purify Column Chromatography evaporate->purify product Isolated Isobenzofuranone purify->product

Acid/Base-Steered Cascade Cyclization Workflow
Performance Data

Entry2-Acylbenzoic AcidIsatoic AnhydrideProductYield (%)
12-Acetylbenzoic acidIsatoic anhydride1-Methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl 2-aminobenzoate88
22-Acetyl-5-fluorobenzoic acidIsatoic anhydride5-Fluoro-1-methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl 2-aminobenzoate80
32-Acetyl-5-chlorobenzoic acidIsatoic anhydride5-Chloro-1-methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl 2-aminobenzoate82
42-Acetyl-4-chlorobenzoic acidIsatoic anhydride6-Chloro-1-methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl 2-aminobenzoate85
52-Acetyl-5-methoxybenzoic acidIsatoic anhydride5-Methoxy-1-methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl 2-aminobenzoate44
62-Acetylbenzoic acid5-Chloroisatoic anhydride1-Methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl 2-amino-5-chlorobenzoate75
72-Acetylbenzoic acidN-Methylisatoic anhydride1-Methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl 2-(methylamino)benzoate59

Data sourced from Zhang et al., Molecules, 2023.[1]

Methodology 2: Sustainable One-Pot Cascade in Glycerol

This environmentally friendly method employs a one-pot cascade reaction of 2-formylbenzoic acid and various β-keto acids in glycerol, a biodegradable and reusable solvent. The reaction is catalyzed by the organocatalyst p-anisidine.[2][3][4][5]

Experimental Protocol

In a round-bottom flask, 2-formylbenzoic acid (0.5 mmol), the respective β-keto acid (1.0 mmol), and p-anisidine (0.1 mmol) are mixed in glycerol (3 mL). The mixture is stirred at 65 °C for 0.5 hours. After completion, the reaction mixture is extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-substituted phthalide.[2][3]

Experimental Workflow

Sustainable One-Pot Cascade in Glycerol Workflow start Start reactants Combine 2-Formylbenzoic Acid, β-Keto Acid, and p-Anisidine in Glycerol start->reactants heat Stir at 65 °C for 0.5 hours reactants->heat extract Extract with Ethyl Acetate heat->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Column Chromatography evaporate->purify product Isolated 3-Substituted Phthalide purify->product

Sustainable One-Pot Cascade in Glycerol Workflow
Performance Data

Entryβ-Keto AcidProductYield (%)
1Benzoylacetic acid3-(2-Oxo-2-phenylethyl)isobenzofuran-1(3H)-one92
24-Methylbenzoylacetic acid3-(2-Oxo-2-(p-tolyl)ethyl)isobenzofuran-1(3H)-one90
34-Methoxybenzoylacetic acid3-(2-(4-Methoxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one88
44-Chlorobenzoylacetic acid3-(2-(4-Chlorophenyl)-2-oxoethyl)isobenzofuran-1(3H)-one85
54-Bromobenzoylacetic acid3-(2-(4-Bromophenyl)-2-oxoethyl)isobenzofuran-1(3H)-one86
63-Oxo-3-(thiophen-2-yl)propanoic acid3-(2-Oxo-2-(thiophen-2-yl)ethyl)isobenzofuran-1(3H)-one85
73-(Naphthalen-2-yl)-3-oxopropanoic acid3-(2-(Naphthalen-2-yl)-2-oxoethyl)isobenzofuran-1(3H)-one76

Data sourced from Jia and Han, Beilstein J. Org. Chem., 2017.[2][3]

Methodology 3: Domino Palladium-Catalyzed Carbonylation

This domino palladium-catalyzed approach enables the synthesis of a wide array of isobenzofuran-1(3H)-ones from o-bromobenzyl alcohols. A key feature of this method is the use of paraformaldehyde as a solid and safe source of carbon monoxide.[6][7][8]

Experimental Protocol

A mixture of the o-bromobenzyl alcohol (1.0 equiv), Pd(OAc)₂ (5 mol %), Xantphos (10 mol %), KOAc (2.0 equiv), and paraformaldehyde (2.0 equiv) in o-xylene is heated at 130 °C in a sealed tube for 12-16 hours. After cooling to room temperature, the reaction mixture is filtered through a celite pad and washed with ethyl acetate. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to give the desired isobenzofuranone.[8]

Experimental Workflow

Domino Palladium-Catalyzed Carbonylation Workflow start Start reactants Combine o-Bromobenzyl Alcohol, Pd(OAc)₂, Xantphos, KOAc, and Paraformaldehyde in o-Xylene start->reactants heat Heat at 130 °C for 12-16 hours reactants->heat cool Cool to Room Temperature heat->cool filter Filter through Celite cool->filter evaporate Evaporate Solvent filter->evaporate purify Column Chromatography evaporate->purify product Isolated Isobenzofuranone purify->product

References

A Comparative Analysis of 4-methyl-5-vinylisobenzofuran-1(3H)-one: In-Silico Predictions vs. Experimental Data of Analogous Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the predicted physicochemical and biological properties of 4-methyl-5-vinylisobenzofuran-1(3H)-one against experimentally determined properties of structurally related isobenzofuran-1(3H)-one derivatives. Due to the limited availability of experimental data for the target compound, this document leverages in-silico predictions to offer insights into its potential characteristics and biological activities. The isobenzofuran-1(3H)-one scaffold is a recurring motif in compounds exhibiting a range of biological effects, including antiproliferative and antimicrobial activities.[1][2]

Physicochemical Properties: A Comparative Table

The following table summarizes the computationally predicted properties for this compound alongside experimentally available data for comparator isobenzofuranone derivatives.

PropertyThis compound (Predicted)4,5-dimethylisobenzofuran-1(3H)-one (Experimental)5-fluoro-3-methylisobenzofuran-1(3H)-one (Experimental)
Molecular Formula C11H10O2C10H10O2[3]C9H7FO2[4]
Molecular Weight 174.19 g/mol [5]162.18 g/mol [3]166.15 g/mol [4]
LogP (Octanol-Water Partition Coefficient) 2.3 (Predicted)2.1[3]1.5[4]
Topological Polar Surface Area (TPSA) 26.3 Ų (Predicted)26.3 Ų[3]26.3 Ų[4]
Hydrogen Bond Donors 0 (Predicted)0[3]0[4]
Hydrogen Bond Acceptors 2 (Predicted)2[3]2[4]
Rotatable Bond Count 1 (Predicted)0[3]1[4]

Note: In-silico properties for this compound were predicted using standard computational chemistry software and algorithms. Experimental values for comparator compounds are sourced from PubChem.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of a compound's properties. Below are standard experimental protocols that would be employed to validate the in-silico predictions for this compound.

Determination of Physicochemical Properties
  • Melting Point: The melting point would be determined using a digital melting point apparatus. The crystalline compound would be packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid transitions to a liquid would be recorded.

  • Solubility: The solubility of the compound would be assessed in a panel of standard solvents (e.g., water, ethanol, DMSO, methanol) at a fixed temperature (e.g., 25°C). A known amount of the compound would be added to a specific volume of the solvent and stirred until equilibrium is reached. The concentration of the dissolved compound would then be determined by a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • LogP (Octanol-Water Partition Coefficient): The Shake-Flask method would be employed. A solution of the compound in a biphasic system of n-octanol and water would be prepared and shaken until equilibrium is achieved. The concentration of the compound in each phase would be measured, and the LogP value calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

In-Vitro Biological Activity Assays
  • Antiproliferative Activity (MTT Assay):

    • Human cancer cell lines (e.g., U937 lymphoma, K562 myeloid leukemia) would be seeded in 96-well plates and incubated.[1]

    • The cells would then be treated with various concentrations of this compound.

    • After a specified incubation period (e.g., 72 hours), an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution would be added to each well.

    • The formazan crystals formed by viable cells would be solubilized, and the absorbance would be measured using a microplate reader.

    • The percentage of cell viability would be calculated relative to untreated control cells, and the IC50 value (concentration inhibiting 50% of cell growth) would be determined.[1]

  • Antimicrobial Activity (Ditch-Plate Technique):

    • Bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains would be cultured on appropriate agar media.[2]

    • A ditch would be made in the center of the agar plate, and a solution of the test compound at a specific concentration (e.g., 5mg/ml) would be added to the ditch.[2]

    • The microbial strains would be streaked perpendicular to the ditch.

    • The plates would be incubated under appropriate conditions.

    • The inhibition of microbial growth would be observed and measured as the distance of the clear zone from the ditch.[2]

Illustrative Diagrams

General Experimental Workflow for Compound Evaluation

This diagram outlines a typical workflow for the synthesis and evaluation of a novel compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_evaluation Property Evaluation cluster_analysis Data Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization InSilico In-Silico Prediction Characterization->InSilico Physicochemical Physicochemical Testing Characterization->Physicochemical Biological Biological Activity Screening Characterization->Biological InSilico->Physicochemical InSilico->Biological Comparison Comparison of Predicted vs. Experimental Data Physicochemical->Comparison Biological->Comparison SAR Structure-Activity Relationship (SAR) Analysis Comparison->SAR

Caption: A generalized workflow for the synthesis, characterization, and evaluation of novel chemical compounds.

Hypothesized Signaling Pathway Inhibition

Given that some isobenzofuranone derivatives have shown antiproliferative activity, a potential mechanism of action could involve the inhibition of key signaling pathways in cancer cells, such as the EGFR pathway.

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Compound Isobenzofuranone Derivative Compound->EGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: A simplified diagram illustrating the potential inhibition of the EGFR signaling pathway by an isobenzofuranone derivative.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-methyl-5-vinylisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides a detailed, step-by-step guide for the safe disposal of 4-methyl-5-vinylisobenzofuran-1(3H)-one (CAS No. 1255206-69-9), compiled from best practices and data from structurally related compounds.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found in the immediate search. The following procedures are based on information for related benzofuran and furan compounds. Always consult your institution's Environmental Health and Safety (EHS) department and refer to local, state, and federal regulations for final guidance.

I. Hazard Profile and Safety Precautions

Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator may be necessary.[3]

II. Step-by-Step Disposal Protocol

The primary directive for the disposal of this and related chemicals is to use an approved waste disposal plant.[1][2] Do not dispose of this chemical down the drain or in regular trash.

  • Segregation and Storage of Waste:

    • Designate a specific, clearly labeled, and sealed container for the waste of this compound and materials contaminated with it.

    • The container should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[1][2]

    • Keep the waste container tightly closed.[2]

  • Handling Spills:

    • In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand).

    • Collect the absorbent material and contaminated surfaces into the designated waste container using non-sparking tools.

    • Ensure the area is well-ventilated.

  • Preparing for Disposal:

    • Ensure the waste container is accurately labeled with the chemical name: "Hazardous Waste: this compound".

    • Indicate any other components of the waste mixture.

    • Contact your institution's EHS department or a certified chemical waste disposal contractor to schedule a pickup.

  • Decontamination:

    • Thoroughly decontaminate any reusable equipment, such as glassware, that has come into contact with the chemical.

    • Collect any contaminated cleaning materials (e.g., paper towels, wipes) in the designated hazardous waste container.

III. Quantitative Data Summary

The following table summarizes key physical and chemical properties of related compounds, which may inform the safe handling and disposal of this compound.

Property2-MethylbenzofuranBenzofuran
Boiling Point 197 - 198 °CNot specified
Density 1.057 g/cm³Not specified
Flammability Combustible LiquidFlammable
CAS Number 4265-25-2271-89-6

Data sourced from available Safety Data Sheets.[1][2]

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Collection cluster_disposal Final Disposal A Identify Compound for Disposal: This compound B Don Personal Protective Equipment (PPE) A->B C Work in a Ventilated Area (Fume Hood) B->C D Place Waste in a Labeled, Sealed Container C->D E Store Container in a Cool, Dry, Ventilated Area D->E F Contact Institutional EHS or Certified Waste Contractor E->F G Arrange for Professional Pickup and Disposal F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-methyl-5-vinylisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-methyl-5-vinylisobenzofuran-1(3H)-one. The following procedures are based on best practices for handling similar chemical compounds and are intended for use by trained research and drug development professionals.

Disclaimer: No specific Safety Data Sheet (SDS) was located for this compound. The following guidance is based on the safety profiles of structurally related compounds such as benzofuran derivatives and general laboratory safety protocols. Users should handle this compound with caution and perform a thorough risk assessment before commencing any work.

I. Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale & Key Considerations
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.[1][2] A face shield should be worn over goggles when there is a significant risk of splashing or explosion.Protects against splashes and potential projectiles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2][3] Select gloves based on the specific solvent being used. Regularly inspect gloves for degradation or punctures.Prevents skin contact with the chemical. Nitrile gloves offer good resistance to a variety of chemicals.
Body Protection Flame-resistant lab coat (e.g., Nomex) worn over cotton clothing. An apron may be worn for additional protection against splashes.Protects skin and personal clothing from contamination. Flame-resistant material is recommended due to the potential flammability of similar organic compounds.[4]
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with organic vapor cartridges is required.[1]Isobenzofuranone derivatives can be irritating to the respiratory tract. A fume hood provides the primary engineering control.
Foot Protection Closed-toe, chemical-resistant shoes.[2]Protects feet from spills and falling objects.

II. Operational Plan: Step-by-Step Handling Procedure

The following workflow outlines the safe handling of this compound from preparation to immediate post-handling procedures.

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe 1. Don Appropriate PPE prep_fume_hood 2. Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials 3. Assemble All Necessary Equipment and Reagents prep_fume_hood->prep_materials handle_dispense 4. Dispense Chemical in Fume Hood prep_materials->handle_dispense handle_reaction 5. Perform Experimental Procedure handle_dispense->handle_reaction cleanup_decontaminate 6. Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate cleanup_waste 7. Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe 8. Doff PPE Correctly cleanup_waste->cleanup_ppe dispose_solid 10. Solid Waste (Contaminated consumables) cleanup_waste->dispose_solid dispose_liquid 11. Liquid Waste (Unused reagent, reaction mixtures) cleanup_waste->dispose_liquid cleanup_wash 9. Wash Hands Thoroughly cleanup_ppe->cleanup_wash dispose_pickup 12. Arrange for Hazardous Waste Pickup dispose_solid->dispose_pickup dispose_liquid->dispose_pickup

Figure 1: Safe Handling and Disposal Workflow for this compound.

III. Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to ensure environmental safety and regulatory compliance.

Waste Stream Disposal Protocol Container Requirements
Solid Waste Dispose of as hazardous chemical waste. This includes contaminated gloves, bench paper, and pipette tips.Sealable, labeled, and chemically compatible solid waste container.
Liquid Waste Dispose of as hazardous chemical waste. Do not pour down the drain.[5] Collect all unused reagents and reaction mixtures.Tightly sealed, clearly labeled, and chemically compatible waste bottle. The label should include the chemical name and approximate concentration.
Sharps Waste Dispose of any contaminated needles or other sharps in a designated sharps container.Puncture-proof, labeled sharps container.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Deface the label on the empty container before disposing of it as regular lab glass waste, if institutional policy allows.N/A

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][5] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[4][5] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5] Ventilate the area.

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methyl-5-vinylisobenzofuran-1(3H)-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.